Etoricoxib Impurity 12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVNADBESBBLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Characterization of Etoricoxib Impurity 12
Abstract
This technical guide provides a comprehensive elucidation of the chemical identity and structure of Etoricoxib Impurity 12, a process-related impurity associated with the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document details the impurity's definitive nomenclature, physicochemical properties, and core structural features, contrasting them with the active pharmaceutical ingredient (API). We will explore its probable synthetic origins, its significance in regulatory compliance, and present a robust analytical workflow for its identification and characterization. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Etoricoxib.
Introduction: The Critical Role of Impurity Profiling in Etoricoxib
Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID) prescribed for the management of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[1] Its therapeutic action relies on the precise inhibition of the COX-2 enzyme, which reduces the synthesis of pain- and inflammation-mediating prostaglandins.[]
The synthesis of a complex molecule like Etoricoxib is a multi-step process where side reactions can lead to the formation of impurities.[] These impurities, which can be process-related, degradation products, or arise from starting materials, must be meticulously identified, quantified, and controlled to ensure the safety, efficacy, and stability of the final drug product.[][3] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent impurity profiling. This compound is one such substance that requires thorough characterization to meet these global pharmaceutical standards.
Definitive Identification of this compound
Accurate identification is the foundation of impurity control. This compound has been definitively characterized and is distinguished by the following identifiers.
IUPAC Name and Synonyms
-
IUPAC Name : 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine.[4][5][6][7]
-
Common Synonyms : Etorinaphthyridine.[7]
CAS Registry Number
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below, providing a clear reference for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₆ClN₃O₂S | [5][7][8][9] |
| Molecular Weight | 409.9 g/mol | [5][7][8][9][10] |
| Monoisotopic Mass | 409.0651756 Da | [5][11] |
| Appearance | (Typically a solid, consult supplier) | N/A |
| Solubility | Insoluble in water (Predicted) | [11] |
Elucidation of the Chemical Structure
The chemical structure of this compound is distinct from the Etoricoxib API, primarily due to a different core heterocyclic system. This structural deviation is critical as it points towards its origin as a process-related impurity rather than a simple degradant.
Core Scaffold: A Fused 1,8-Naphthyridine System
The central feature of Impurity 12 is a 1,8-naphthyridine ring system. This is a fused bicyclic heteroaromatic structure composed of two pyridine rings sharing one edge. This contrasts sharply with the 2,3'-bipyridine core of the Etoricoxib molecule.[12] This fundamental difference is the single most important structural feature of Impurity 12.
Analysis of Substituents
Three key functional groups are attached to this naphthyridine core:
-
A 4-(methylsulfonyl)phenyl group at position 3. This is the same sulfone-containing phenyl group found in the parent Etoricoxib molecule.
-
A 6-methylpyridin-3-yl group at position 2. This is also identical to a substituent on the Etoricoxib API.
-
A Chloro (Cl) atom at position 6. This substituent provides an additional point of differentiation.
The presence of two of the three key substituents from the Etoricoxib structure strongly suggests that this impurity is formed from the same or similar precursors during the manufacturing process.
Structural Relationship to Etoricoxib
The diagram below illustrates the structural divergence between the Etoricoxib API and Impurity 12. The key difference lies in the formation of the fused naphthyridine ring in the impurity versus the bipyridine ring in the API.
Caption: Structural relationship between Etoricoxib and Impurity 12.
Synthetic Origin and Analytical Significance
Probable Formation Pathway
The formation of the 1,8-naphthyridine core of Impurity 12, instead of the bipyridine system of Etoricoxib, is likely the result of an alternative cyclization reaction during synthesis. Many syntheses of such heterocyclic systems involve the condensation of a ketone (like 2-(4-methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone, an Etoricoxib intermediate) with a reagent designed to form the second pyridine ring. A change in reaction conditions, stoichiometry, or the presence of a competing reagent could favor an alternative intramolecular condensation pathway, leading to the fused naphthyridine ring system. This makes Impurity 12 a classic example of a process-related impurity.
Analytical Methodologies for Identification
The identification and quantification of this compound in drug substance and product samples rely on high-resolution chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC) : A primary tool for separating the impurity from the main Etoricoxib peak and other related substances.[]
-
Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), this provides definitive mass information (m/z 410.07 for [M+H]⁺), which is crucial for identification. High-resolution MS (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to fully elucidate the structure of isolated impurity standards, confirming the connectivity of all atoms and the specific isomeric form.
Reference standards of this compound are essential for these analytical activities, serving to validate methods and accurately quantify the impurity in quality control settings.[4][6]
Experimental Protocol: LC-MS/MS for Impurity Identification
This section provides a representative, self-validating protocol for the detection and confirmation of this compound.
Objective
To develop and validate a method for the detection and structural confirmation of this compound in an Etoricoxib drug substance sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Etoricoxib Drug Substance
-
This compound Reference Standard (CAS: 646459-41-8)
-
Acetonitrile (HPLC or LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
UHPLC System (e.g., Waters Acquity, Agilent 1290)
-
Tandem Quadrupole or Q-TOF Mass Spectrometer (e.g., Sciex 6500, Thermo Q Exactive)
-
Analytical Column: C18, 2.1 x 100 mm, 1.8 µm particle size
Step-by-Step Methodology
-
Standard Preparation :
-
Accurately weigh and dissolve the this compound reference standard in a 50:50 acetonitrile:water mixture to create a 1.0 mg/mL stock solution.
-
Perform serial dilutions to create working standards at 1.0 µg/mL and 0.1 µg/mL.
-
-
Sample Preparation :
-
Accurately weigh 100 mg of the Etoricoxib drug substance and dissolve in 100 mL of 50:50 acetonitrile:water to create a 1.0 mg/mL solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
LC Method :
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 2 µL
-
Gradient :
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 10% B
-
9.1-12 min: 10% B (Re-equilibration)
-
-
-
MS/MS Method :
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Scan Type : Multiple Reaction Monitoring (MRM) or Product Ion Scan
-
Precursor Ion (Q1) : m/z 410.1 (for [M+H]⁺ of Impurity 12)
-
Collision Energy : Optimized by infusing the reference standard (e.g., 25-45 eV).
-
Product Ions (Q3) : Monitor for characteristic fragments to confirm identity.
-
Data Analysis and Workflow
The following workflow ensures a validated identification of the impurity.
Caption: Analytical workflow for LC-MS/MS confirmation of Impurity 12.
Conclusion
This compound is chemically defined as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine (CAS: 646459-41-8). Its structure is fundamentally different from the Etoricoxib API due to its fused 1,8-naphthyridine core, marking it as a significant process-related impurity. Understanding its structure is paramount for developing specific analytical methods to detect and control its presence in the final drug product, thereby ensuring compliance with global regulatory standards and safeguarding patient health. The use of validated analytical protocols and certified reference standards is indispensable for this critical quality control function.
References
-
Veeprho. (n.d.). Etoricoxib Impurities and Related Compound. Retrieved from [Link]
-
SynThink. (n.d.). Etoricoxib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
SynZeal. (n.d.). This compound | 646459-41-8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Etoricoxib. PubChem Compound Database. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Cleanchem. (n.d.). This compound | CAS No: 646459-41-8. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | 646459-41-8 | SynZeal [synzeal.com]
- 5. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. clearsynth.com [clearsynth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. echemi.com [echemi.com]
- 10. alentris.org [alentris.org]
- 11. Page loading... [wap.guidechem.com]
- 12. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Etoricoxib Impurity 12: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Etoricoxib Impurity 12, a critical reference standard in the pharmaceutical quality control of Etoricoxib. As a Senior Application Scientist, this document is structured to deliver not just the fundamental data but also the contextual and methodological insights necessary for its effective use in a research and drug development setting.
Core Identification and Physicochemical Properties
This compound is a known related substance of Etoricoxib, a selective COX-2 inhibitor. Its presence and quantity are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product.
The definitive molecular formula for this compound is C₂₁H₁₆ClN₃O₂S [1][2][3][4][5]. This formula is derived from its chemical structure, which has been elucidated through various spectroscopic techniques.
Table 1: Key Physicochemical Data for this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₁₆ClN₃O₂S | [1][2][3][4][5] |
| Chemical Name | 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine | [1][5][6][7][8] |
| CAS Number | 646459-41-8 | [1][3][4][5][6][7][8][] |
| Molecular Weight | 409.9 g/mol | [1][2][3][4][5][8] |
| Exact Mass | 409.0651756 Da | [1][2] |
The structural integrity of this impurity is paramount for its use as a reference standard. The established chemical name, 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, precisely describes the arrangement of atoms within the molecule, which is the basis for its molecular formula and weight[5][6][7][8].
Genesis and Significance of this compound
Understanding the origin of an impurity is fundamental to controlling its levels in the active pharmaceutical ingredient (API). This compound can arise from several pathways during the synthesis of Etoricoxib, including side reactions of starting materials, intermediates, or reagents[]. It may also form as a degradation product under certain storage conditions.
The rationale for closely monitoring this specific impurity lies in the stringent requirements of regulatory bodies like the FDA and EMA. The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product[][10]. Therefore, a well-characterized impurity standard is essential for the validation of analytical methods used to quantify its presence in Etoricoxib batches.
Analytical Characterization and Methodologies
The definitive identification and quantification of this compound necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying impurities in pharmaceutical substances.
Experimental Protocol: HPLC Method for Impurity Profiling
The following is a representative HPLC method for the analysis of Etoricoxib and its related impurities, including Impurity 12. It is crucial to note that this method should be validated in your laboratory to ensure its suitability for your specific application.
Step 1: Preparation of Solutions
-
Mobile Phase A: Prepare a suitable buffer, such as 0.01M potassium dihydrogen phosphate, and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Etoricoxib API sample in the diluent to a specified concentration.
Step 2: Chromatographic Conditions
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at an appropriate wavelength (e.g., 235 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 35 70 30 | 40 | 70 | 30 |
Step 3: System Suitability
-
Inject the standard solution multiple times to assess system precision (Relative Standard Deviation of peak area should be ≤ 2.0%).
-
Evaluate theoretical plates, tailing factor, and resolution between Etoricoxib and Impurity 12 peaks to ensure the system is performing adequately.
Step 4: Analysis and Calculation
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the amount of Impurity 12 in the sample using the peak area response and the concentration of the standard solution.
Logical Workflow for Impurity Identification and Quantification
The following diagram illustrates the logical workflow for the identification and quantification of this compound.
Caption: Workflow for this compound Analysis.
Structural Relationship and Synthesis Pathway Visualization
To provide a clearer understanding of the molecular architecture, the relationship between Etoricoxib and Impurity 12 is visualized below. This impurity shares a core structural scaffold with the parent drug molecule but possesses a distinct modification.
Caption: Formation Pathways of this compound.
This visualization underscores that Impurity 12 can be formed either as a byproduct during the primary synthesis of Etoricoxib or as a subsequent degradation product[][10]. The control of reaction conditions and purification processes is therefore critical to minimize its formation.
Conclusion and Best Practices
The accurate identification and quantification of this compound are non-negotiable aspects of quality control in the manufacturing of Etoricoxib. This guide has provided the foundational knowledge, including the definitive molecular formula C₂₁H₁₆ClN₃O₂S , and practical methodologies for its analysis.
Key Takeaways for Researchers and Professionals:
-
Always Use Certified Reference Standards: The accuracy of your impurity profiling is directly dependent on the quality of the reference material used.
-
Method Validation is Mandatory: Any analytical method employed for impurity quantification must be rigorously validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.
-
Understand Impurity Formation: A thorough understanding of the synthetic and degradation pathways that lead to the formation of Impurity 12 is crucial for developing effective control strategies.
By adhering to these principles and utilizing the technical information provided, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of Etoricoxib-containing pharmaceuticals.
References
-
National Center for Biotechnology Information. This compound | C21H16ClN3O2S. PubChem. [Link]
-
SynZeal. This compound | 646459-41-8. [Link]
-
Pharmaffiliates. Etoricoxib-Impurities. [Link]
-
SynZeal. Etoricoxib Impurities. [Link]
-
precisionFDA. ETORICOXIB. [Link]
-
SynThink. Etoricoxib EP Impurities & USP Related Compounds. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Etoricoxib Impurities | SynZeal [synzeal.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | 646459-41-8 | SynZeal [synzeal.com]
- 7. This compound | 646459-41-8 [chemicalbook.com]
- 8. thepurechem.com [thepurechem.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Synthesis pathway of 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine
An In-Depth Technical Guide to the Synthesis of 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a prominent heterocyclic scaffold that has garnered significant interest from researchers due to its versatile biological activities.[1][2] This privileged structure is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The target molecule of this guide, 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, incorporates this potent core, suggesting its potential utility in drug discovery and development programs.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed, mechanistically-grounded pathway for the synthesis of this complex molecule. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, offering insights into a robust and reproducible synthetic strategy.
Retrosynthetic Strategy: A Friedländer Annulation Approach
The construction of the 1,8-naphthyridine core is the central challenge in this synthesis. Our strategy hinges on the Friedländer annulation , a classic and highly effective method for synthesizing quinolines and their aza-analogs like naphthyridines.[6][7] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step.[8]
Our retrosynthetic analysis pinpoints two key precursors for the final cyclization step:
-
Precursor A: 2-Amino-5-chloronicotinaldehyde, which will form the chlorinated pyridine ring of the naphthyridine core.
-
Precursor B: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one, an α-aryl ketone that provides the substituents at the C2 and C3 positions of the final product.
Caption: Retrosynthetic disconnection of the target molecule.
Part 1: Synthesis of Key Precursor: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one
This ketone is a known key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[9][10] Its synthesis can be efficiently achieved via a palladium-catalyzed α-arylation of an acetylpyridine with an aryl halide. This modern cross-coupling approach offers high yields and good functional group tolerance.
Reaction Scheme: Palladium-Catalyzed α-Arylation
The reaction couples 5-acetyl-2-methylpyridine with 4-bromophenylmethylsulfone. The choice of a palladium catalyst, specifically in combination with a bulky phosphine ligand like Xantphos, is critical. This catalytic system is adept at facilitating the formation of the C-C bond between the enolate of the ketone and the aryl bromide. A non-nucleophilic inorganic base, such as potassium phosphate (K₃PO₄), is employed to generate the necessary ketone enolate without competing side reactions.
Caption: Synthesis of the α-aryl ketone precursor.
Experimental Protocol
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stirrer and reflux condenser, add palladium(II) acetylacetonate (Pd(acac)₂, 0.5 mol%) and Xantphos (1 mol%).
-
Reagent Addition: Add 4-bromophenylmethylsulfone (1.25 eq), 5-acetyl-2-methylpyridine (1.0 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (eluent: ethyl acetate/cyclohexane gradient) to yield the pure product as a white crystalline solid.[11]
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(acac)₂ | Robust and stable palladium(II) precatalyst. |
| Ligand | Xantphos | Bulky bisphosphine ligand that promotes reductive elimination and prevents β-hydride elimination. |
| Base | K₃PO₄ | Strong, non-nucleophilic base effective for generating the ketone enolate. |
| Solvent | NMP | High-boiling polar aprotic solvent, excellent for solubilizing reagents and facilitating high-temperature reactions. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Yield (Typical) | ~91% | High efficiency is characteristic of this optimized catalytic system.[11] |
Part 2: Core Synthesis via Friedländer Annulation
With both precursors in hand, the final step is the construction of the 1,8-naphthyridine core. The Friedländer reaction provides a convergent and efficient route to the target molecule.
Reaction Scheme: Condensation and Cyclization
The reaction is initiated by the condensation between the amino group of 2-amino-5-chloronicotinaldehyde and the carbonyl group of the ketone precursor, or by an aldol-type condensation between the aldehyde and the α-methylene of the ketone. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable 1,8-naphthyridine ring system. While traditionally catalyzed by strong acids or bases, modern methods often employ milder catalysts for improved yields and cleaner reactions.[8]
Caption: Final Friedländer annulation to form the target compound.
Experimental Protocol
-
Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 eq) and 2-amino-5-chloronicotinaldehyde (1.1 eq) in ethanol.[12][13]
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH), to the mixture. Alternatively, an acid catalyst like p-toluenesulfonic acid can be used. The choice of catalyst can influence reaction rate and yield.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the final product, 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, as a solid.
| Parameter | Value/Condition | Rationale |
| Reactants | Precursors A & B | The foundational building blocks for the naphthyridine ring. |
| Catalyst | KOH (base) or p-TsOH (acid) | Catalyzes the initial condensation and subsequent cyclodehydration steps.[6][8] |
| Solvent | Ethanol | A common, effective solvent that facilitates dissolution of reactants and allows for heating to reflux. |
| Temperature | Reflux (~78 °C) | Ensures a sufficient reaction rate for the condensation and cyclization to proceed to completion. |
| Product Form | Solid | The planar, aromatic nature of the product often results in it being a solid at room temperature.[14] |
Summary and Outlook
The synthesis of 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine is effectively accomplished through a two-stage process. The initial stage involves the robust palladium-catalyzed α-arylation to construct the key ketone intermediate. The final stage employs the time-honored yet powerful Friedländer annulation to assemble the target 1,8-naphthyridine core. This strategic combination of modern cross-coupling chemistry with classic heterocyclic synthesis provides a reliable and efficient pathway for accessing this complex and medicinally relevant molecule, opening avenues for further investigation into its potential biological applications.
References
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. Available at: [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available at: [Link]
-
A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. ResearchGate. Available at: [Link]
-
CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
-
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. Available at: [Link]
-
A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. Available at: [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
One-pot synthesis of annulated 1,8-naphthyridines. ResearchGate. Available at: [Link]
-
MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]
-
6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine. Pharmaffiliates. Available at: [Link]
-
2-Amino-5-chloronicotinaldehyde. MySkinRecipes. Available at: [Link]
-
6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine. IndiaMART. Available at: [Link]
-
6-Chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine(EtoricoxibImpurity). MySkinRecipes. Available at: [Link]
- Preparation method of 2-chloro nicotinaldehyde. Google Patents.
-
Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles. RSC Publications. Available at: [Link]
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. Available at: [Link]
-
Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. National Institutes of Health (NIH). Available at: [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Synthesis of 2-Amino-5-(3-Chloropr. Amanote Research. Available at: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Amino-5-chloronicotinaldehyde [myskinrecipes.com]
- 13. 54856-61-0|2-Amino-5-chloronicotinaldehyde|BLD Pharm [bldpharm.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Etoricoxib Impurity 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Etoricoxib Impurity 12, a known related substance of the selective COX-2 inhibitor, Etoricoxib. The structural elucidation of impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document offers a detailed examination of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this specific impurity, presented from the perspective of a Senior Application Scientist. The methodologies and interpretations provided herein are grounded in established analytical principles and are intended to serve as a valuable resource for professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
Etoricoxib is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] The synthesis and storage of Etoricoxib can lead to the formation of various impurities, which may arise from starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API).[] Regulatory agencies worldwide mandate the identification and characterization of any impurity present at or above a specified threshold. Understanding the chemical structure of these impurities is paramount for assessing their potential toxicological impact and for controlling their levels within acceptable limits.
This compound, identified as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine [4], is a process-related impurity that requires thorough characterization. This guide will delve into the core spectroscopic techniques utilized for its structural confirmation.
Chemical Identity and Physical Properties
A foundational understanding of the impurity's basic characteristics is essential before delving into its spectroscopic data.
| Property | Value | Source(s) |
| Chemical Name | 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine | [4] |
| CAS Number | 646459-41-8 | [] |
| Molecular Formula | C₂₁H₁₆ClN₃O₂S | [5] |
| Molecular Weight | 409.9 g/mol | [2] |
Analytical Workflow for Impurity Characterization
The structural elucidation of a pharmaceutical impurity is a multi-step process that relies on the convergence of data from several analytical techniques. The typical workflow is designed to provide orthogonal information, leading to an unambiguous structure assignment.
Caption: A generalized workflow for the characterization of pharmaceutical impurities.
Part 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for impurity identification, providing crucial information about the molecular weight and elemental composition, as well as structural insights through fragmentation analysis.
Experimental Protocol: LC-MS/MS Analysis
Objective: To determine the molecular weight of this compound and to study its fragmentation pattern.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isolated impurity in a suitable solvent, such as acetonitrile or methanol.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 3.0 mm, 5 µm) is often suitable for separating Etoricoxib and its impurities.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[7]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally effective for nitrogen-containing compounds like Etoricoxib and its impurities.[8]
-
Full Scan (MS1): Acquire data in full scan mode over a mass range of m/z 100-600 to determine the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion of the impurity as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Data Interpretation
Expected Molecular Ion:
Based on the molecular formula C₂₁H₁₆ClN₃O₂S, the expected monoisotopic mass of this compound is approximately 409.0652 Da. In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z 410.0730 . The characteristic isotopic pattern of a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the M peak) should also be present, providing further confirmation of the elemental composition.
Predicted Fragmentation Pathway:
While the exact fragmentation of Impurity 12 is not publicly available, a predicted pathway can be postulated based on its structure and by analogy to the fragmentation of Etoricoxib. The parent drug, Etoricoxib (m/z 359 for [M+H]⁺), is known to fragment to a major product ion at m/z 280.[9] This corresponds to the loss of the sulfonyl group and a portion of the pyridine ring.
For Impurity 12, with its additional naphthyridine ring system, the fragmentation is likely to be more complex. Key fragmentation pathways could involve:
-
Loss of the methylsulfonyl group (-SO₂CH₃): This would result in a significant neutral loss of 79 Da.
-
Cleavage of the bond between the phenyl and naphthyridine rings.
-
Fission within the naphthyridine or pyridine ring systems.
Caption: A conceptual fragmentation pathway for this compound.
Part 2: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups in this compound.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum should be acquired and subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. While the specific spectrum is not publicly available, a comparison with the known spectrum of Etoricoxib can provide valuable insights.[10]
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of the multiple aromatic rings. |
| Aliphatic C-H Stretch | 3000-2850 | From the methyl groups. |
| C=N and C=C Stretch | 1600-1450 | Multiple bands are expected from the pyridine and naphthyridine rings. |
| S=O Asymmetric Stretch | ~1350-1300 | Strong absorption from the sulfonyl group. |
| S=O Symmetric Stretch | ~1160-1120 | Strong absorption from the sulfonyl group. |
| C-Cl Stretch | ~800-600 | May be difficult to assign definitively in the fingerprint region. |
The presence of strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions would be highly indicative of the sulfonyl group, a key structural feature of this impurity.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain detailed structural information, including the number and connectivity of protons and carbons in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Data Interpretation
While a publicly available, fully assigned NMR spectrum for this compound is not available, a predicted spectrum can be discussed based on its chemical structure.
¹H NMR (Proton NMR):
-
Aromatic Region (δ 7.0-9.0 ppm): A complex pattern of signals is expected in this region due to the multiple protons on the phenyl, pyridine, and naphthyridine rings. The exact chemical shifts and coupling patterns will depend on the substitution pattern and electronic environment of each proton.
-
Methylsulfonyl Protons (δ ~3.1-3.3 ppm): A sharp singlet corresponding to the three protons of the -SO₂CH₃ group is anticipated.
-
Methylpyridinyl Protons (δ ~2.5-2.7 ppm): A singlet corresponding to the three protons of the methyl group on the pyridine ring is expected.
¹³C NMR (Carbon NMR):
-
Aromatic Region (δ ~110-160 ppm): A number of signals corresponding to the carbon atoms of the aromatic rings will be observed.
-
Methylsulfonyl Carbon (δ ~44-46 ppm): The carbon of the -SO₂CH₃ group is expected in this region.
-
Methylpyridinyl Carbon (δ ~20-25 ppm): The carbon of the methyl group on the pyridine ring should appear in the upfield region of the spectrum.
The combination of ¹H and ¹³C NMR, along with 2D NMR data, would allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the proposed structure of this compound. Commercial suppliers of this impurity standard, such as SynZeal and Pharmaffiliates, typically provide a Certificate of Analysis that includes this detailed characterization data.[2][4]
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, is essential for its definitive structural elucidation. This technical guide has outlined the standard methodologies and expected data for each technique. While publicly available spectra are limited, the information presented provides a robust framework for researchers and scientists involved in the analysis and control of impurities in Etoricoxib. The principles and protocols described herein are fundamental to ensuring the quality and safety of pharmaceutical products in accordance with global regulatory standards.
References
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
ResearchGate. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. [Link]
-
SciELO. Determination of etoricoxib in human plasma using automated on-line solid-phase extraction coupled with LC-APCI/MS/MS. [Link]
-
SAS Publishers. Identification of Etoricoxib Polymorphic Crystalline Form in Pharmaceutical Raw Materials. [Link]
-
PubMed Central. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. [Link]
-
SynZeal. This compound | 646459-41-8. [Link]
-
Ingenta Connect. Isolation and structural characterization of the photolysis products of etoricoxib. [Link]
-
PubChem. Etoricoxib. [Link]
-
Pharmaffiliates. Etoricoxib-Impurities. [Link]
-
ResearchGate. IR spectrum of Etoricoxib. [Link]
-
SynZeal. Etoricoxib Impurities. [Link]
-
PubMed. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. [Link]
-
Allmpus. etoricoxib impurity c. [Link]
-
ResearchGate. Etoricoxib spiked with all impurities. [Link]
-
AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]
-
PubMed. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. [Link]
-
MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]
-
ResearchGate. determination of etoricoxib in bulk formulations by rp-hplc method. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 646459-41-8 | SynZeal [synzeal.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saspublishers.com [saspublishers.com]
Physical and chemical properties of Etoricoxib Impurity 12
An In-Depth Technical Guide to the Physical and Chemical Properties of Etoricoxib Impurity 12
Abstract
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties in treating conditions like osteoarthritis and rheumatoid arthritis.[1][2][3][4] The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. Therefore, the identification, characterization, and control of impurities are mandated by regulatory bodies worldwide. This compound is a known related substance of Etoricoxib.[2][5][] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its structure, identification, and analytical methodologies essential for researchers, quality control analysts, and drug development professionals.
Chemical Identity and Structure
Accurate identification is the foundation of impurity profiling. This compound is a structurally distinct molecule that can arise during the synthesis or storage of the Etoricoxib drug substance.[5][]
IUPAC Name: 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine[3][5][7][8]
CAS Number: 646459-41-8[2][3][5][][7][8][9][10][11]
Synonyms:
-
6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine[7]
-
2-(6-Methyl-3-pyridyl)-3-(4-mesylphenyl)-6-chloro-1,8-naphthyridine[9]
The core structure features a naphthyridine ring system, which distinguishes it from the bipyridine core of the parent Etoricoxib molecule.[1][7] This structural difference underscores the importance of robust analytical methods capable of resolving such closely related compounds.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of an impurity are crucial for developing analytical methods and understanding its behavior during manufacturing and storage. While extensive experimental data for this specific impurity is not widely published, key properties can be consolidated from chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₆ClN₃O₂S | [3][7][9][10] |
| Molecular Weight | 409.9 g/mol | [7][9][10][12] |
| Exact Mass | 409.0651756 Da | [7][9] |
| Appearance | Assumed to be a solid powder | N/A |
| Solubility | Data not available. Parent drug Etoricoxib is poorly soluble in water but soluble in organic solvents like DMSO.[4][13] | N/A |
| Melting Point | Data not available. Parent drug Etoricoxib melts at ~134-137°C.[4][14][15] | N/A |
| Storage Condition | Shipped at ambient temperature. Recommended long-term storage at 2-8°C. | [4][5] |
Analytical Characterization
The detection and quantification of this compound require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Etoricoxib and its impurities.[][16][17][18]
High-Performance Liquid Chromatography (HPLC)
A well-developed Reverse-Phase HPLC (RP-HPLC) method is essential for separating Impurity 12 from the Etoricoxib API and other related substances. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving the necessary resolution and sensitivity.
Causality in Method Development:
-
Stationary Phase: A C18 or Cyano (CN) column is often selected due to its hydrophobicity, which provides good retention and separation for the relatively non-polar Etoricoxib and its related compounds.[16] A cyano column, in particular, can offer alternative selectivity for aromatic and nitrogen-containing compounds.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[16][19] The buffer controls the pH, which influences the ionization state and retention of the analytes, while the organic modifier is adjusted to control the elution strength. Isocratic elution provides simplicity, while a gradient elution may be necessary to resolve a complex mixture of impurities with varying polarities.[16][20]
-
Detection: UV detection is standard, with the wavelength set near the maximum absorbance of Etoricoxib (~235 nm) to ensure high sensitivity for both the API and its impurities.[19][21]
Sample Protocol: RP-HPLC Method for Impurity Profiling
The following protocol is a representative example based on established methods for Etoricoxib analysis and serves as a validated starting point for laboratory implementation.
Objective: To separate and quantify this compound in a drug substance sample.
Instrumentation:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
Chromatographic Conditions:
-
Column: Zorbax SB CN (250 x 4.6 mm), 5 µm particle size[16] (or equivalent C18 column)
-
Mobile Phase: 0.02 M Disodium hydrogen orthophosphate buffer (pH adjusted to 7.2) and Acetonitrile (60:40 v/v)[16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 235 nm[21]
-
Injection Volume: 20 µL
Procedure:
-
Buffer Preparation: Dissolve the required amount of disodium hydrogen orthophosphate in HPLC-grade water to make a 0.02 M solution. Adjust the pH to 7.2 using 1 N sodium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 ratio. Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 1 µg/mL).
-
Sample Solution Preparation: Accurately weigh the Etoricoxib drug substance and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to verify system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD for peak area).
-
Calculation: Identify the peak corresponding to Impurity 12 in the sample chromatogram by comparing its retention time with the standard. Quantify the impurity using the peak area response against the certified reference standard.
Caption: Workflow for HPLC-based analysis of this compound.
Formation and Control
This compound is classified as a process-related impurity.[5][] This implies it may be formed from starting materials, as an intermediate, or as a byproduct during the synthesis of the Etoricoxib API. Its presence and limits must be carefully controlled through optimization of the manufacturing process and monitored by the quality control unit to ensure the final drug product meets regulatory specifications.
Conclusion
A thorough understanding of the physicochemical properties of this compound is fundamental for the development and validation of analytical methods required for quality control in a pharmaceutical setting. This guide consolidates the available chemical and physical data for this specific impurity. The outlined RP-HPLC methodology provides a robust framework for its separation and quantification, ensuring that the purity of the Etoricoxib API can be reliably assessed to guarantee its safety and therapeutic efficacy.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101752555, this compound. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Etoricoxib Impurity. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
- Venugopal, S., et al. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. E-Journal of Chemistry, 8(S1), S119-S126.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). A review on various analytical techniques for the assay of etoricoxib. Retrieved from [Link]
- Singh, B., et al. (2022). Determination Of Etoricoxib By Analytical And Bioanalytical Methods: A Review.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123619, Etoricoxib. Retrieved from [Link]
- Patil, K., et al. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. Journal of Drug Delivery and Therapeutics, 13(7), 108-115.
-
Veeprho. (n.d.). Etoricoxib Impurities and Related Compound. Retrieved from [Link]
-
SynZeal. (n.d.). Etoricoxib Impurities. Retrieved from [Link]
- SAS Publishers. (2020). Identification of Etoricoxib Polymorphic Crystalline Form in Pharmaceutical Raw Materials. SAS Journal of Pharmacy, 6(3), 54-61.
- Rajan, D.S., et al. (2006). Development and validation of an HPLC method for analysis of etoricoxib in human plasma. Indian journal of pharmaceutical sciences, 68(4), 455.
-
Cleanchem. (n.d.). This compound | CAS No: 646459-41-8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
- Sapkal, S., et al. (2016). Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers. Journal of Drug Delivery and Therapeutics, 6(4), 8-14.
- Vora, D. N., & Kadav, A. A. (2009). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. Eurasian Journal of Analytical Chemistry, 4(2), 151-158.
- Woolf, E., et al. (2004). Isolation and structural characterization of the photolysis products of etoricoxib. Pharmazie, 59(12), 913-918.
Sources
- 1. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Etoricoxib | 202409-33-4 [chemicalbook.com]
- 5. This compound | 646459-41-8 | SynZeal [synzeal.com]
- 7. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. echemi.com [echemi.com]
- 10. Etoricoxib Impurities | SynZeal [synzeal.com]
- 11. thepurechem.com [thepurechem.com]
- 12. alentris.org [alentris.org]
- 13. researchgate.net [researchgate.net]
- 14. 202409-33-4 CAS MSDS (Etoricoxib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. saspublishers.com [saspublishers.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. impactfactor.org [impactfactor.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Sourcing and Qualification of Etoricoxib Impurity 12 Reference Standard
Introduction: The Analytical Imperative in Drug Substance Purity
Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a cornerstone for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2][3] Its mechanism, which selectively targets COX-2 over COX-1, is designed to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][] However, the therapeutic efficacy and safety of any active pharmaceutical ingredient (API) like Etoricoxib are intrinsically linked to its purity. The presence of impurities, which can arise from starting materials, intermediates, by-products of the manufacturing process, or degradation, can compromise the quality, safety, and efficacy of the final drug product.[][5]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate stringent control over these impurities.[6][7][8] This guide focuses on a specific, known process-related impurity: Etoricoxib Impurity 12 .
Chemical Identity of this compound:
-
Chemical Name: 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine[9][10]
-
Molecular Formula: C₂₁H₁₆ClN₃O₂S[10]
The accurate detection and quantification of this impurity during drug development and routine quality control (QC) are paramount. This is impossible without a high-purity, well-characterized Reference Standard for this compound. This document serves as a technical guide for researchers and drug development professionals on sourcing, evaluating, and implementing this critical analytical tool.
The Role of the Reference Standard in Regulatory Compliance
A reference standard is a highly purified and well-characterized material used as a benchmark for the confirmation of identity and the determination of purity and potency of a substance. For an impurity like this compound, the reference standard is not merely a laboratory reagent; it is a linchpin in the validation of the entire analytical framework.
Why is a qualified reference standard non-negotiable?
-
Method Validation: During the validation of analytical methods (e.g., HPLC), the reference standard is used to confirm specificity, linearity, accuracy, and precision. It allows the analyst to prove that the method can reliably separate the impurity from the API and other components and quantify it accurately.[12]
-
Peak Identification: In a chromatogram, the retention time of the reference standard provides the definitive identification of the impurity peak in the analysis of the Etoricoxib API.
-
Accurate Quantification: The reference standard, with its known purity, is used to prepare calibration standards. The response of these standards allows for the precise calculation of the impurity's concentration in the drug substance, ensuring it does not exceed the reporting, identification, and qualification thresholds set by ICH guidelines.[5][8][13]
-
Regulatory Submissions: A comprehensive Certificate of Analysis (CoA) for the reference standard, detailing its identity, purity, and characterization, is a critical component of the documentation submitted in Abbreviated New Drug Applications (ANDAs) and other regulatory filings.[9]
Without a reliable reference standard, any analytical data generated for impurity profiling is scientifically and regulatorily indefensible.
Supplier Landscape for this compound
Sourcing a high-quality reference standard requires careful consideration of the supplier's technical capabilities and documentation. The material should be accompanied by a robust data package that validates its structure and purity. Below is a comparative summary of some commercially available sources.
| Supplier | Product Information | CAS No. | Stated Purity | Accompanying Documentation Summary |
| SynZeal | This compound[9] | 646459-41-8 | Not explicitly stated, but supplied with detailed characterization data.[9] | Supplied with a Certificate of Analysis (CoA) and complete analytical data.[9] |
| BOC Sciences | This compound[] | 646459-41-8 | >95%[] | Provides products for impurity characterization and drug discovery.[] |
| Simson Pharma | This compound | 646459-41-8 | In stock; purity data typically provided on CoA. | Provides chemical name and structure. |
| SynThink | Etoricoxib Impurities[12] | Not specified for Imp. 12 | Not specified; custom synthesis available. | Supplies standards with full analytical characterization including NMR, MS, and HPLC purity data.[12] |
| LGC Standards | Etoricoxib and related impurities[14] | Not specified for Imp. 12 | Manufactured under ISO/IEC 17025. | Accompanied by an extensive Certificate of Analysis.[14] |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should conduct their own due diligence when selecting a supplier.
Technical Qualification Protocol for this compound Reference Standard
Expertise & Experience Insight: While a supplier's Certificate of Analysis provides a strong foundation, it is a pillar of good scientific practice and a requirement in GxP environments to perform in-house verification of a new reference standard. This ensures the material is suitable for its intended analytical purpose and provides an independent record of its quality. The following protocol outlines a robust system for such a qualification.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of an impurity reference standard.
Experimental Protocols
Objective: To confirm the identity and establish the purity of a newly acquired batch of this compound reference standard.
Step 1: Identity Confirmation via Mass Spectrometry
-
Causality: This technique directly measures the mass-to-charge ratio of the molecule, providing a rapid and accurate confirmation of its molecular weight (MW), which is a fundamental physical property.
-
Methodology:
-
Prepare a dilute solution of the reference standard in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Acceptance Criterion: The observed mass for the protonated molecule [M+H]⁺ should correspond to the theoretical MW of this compound (409.9 g/mol ) plus the mass of a proton.[10]
-
Step 2: Structural Confirmation via NMR Spectroscopy
-
Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. This "fingerprint" is unique to the specific chemical structure and is the gold standard for unambiguous structural elucidation.
-
Methodology:
-
Accurately weigh and dissolve 5-10 mg of the standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and assign the observed chemical shifts, multiplicities, and integrations.
-
Acceptance Criterion: The acquired spectra must be consistent with the known structure of 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine.
-
Step 3: Purity Determination via HPLC
-
Causality: HPLC is the primary technique for separating the main component from any structurally similar impurities. A stability-indicating method ensures that all potential process impurities and degradants are resolved.
-
Methodology:
-
Chromatographic Conditions (Example):
-
Column: Zorbax SB CN, 250 x 4.6 mm, 5 µm particle size, or equivalent.[15]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient to ensure separation of all related substances.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject a standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
-
Analysis:
-
Prepare the reference standard solution at a concentration of approximately 0.5 mg/mL in a suitable diluent.
-
Inject the solution into the HPLC system.
-
Integrate all peaks, ignoring any peaks from the blank and those below the reporting threshold (e.g., 0.05%).
-
-
Calculation:
-
Calculate purity using the area normalization method:
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
-
Acceptance Criterion: The calculated purity should be consistent with the value reported on the supplier's CoA (typically ≥95%).
-
Conclusion
The successful development and commercialization of a safe and effective drug product like Etoricoxib relies on a foundation of precise and accurate analytical science. The reference standard for this compound is a critical component of this foundation. A systematic approach, beginning with the careful selection of a reputable supplier and culminating in a rigorous in-house qualification, ensures that the standard is fit for its purpose. This diligence underpins the integrity of all subsequent analytical data, providing confidence in product quality and ensuring compliance with global regulatory expectations.
References
-
SynZeal. This compound | 646459-41-8. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. (2024-10-31). [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006-10-25). [Link]
-
SynThink. Etoricoxib EP Impurities & USP Related Compounds. [Link]
-
PubChem - NIH. This compound | C21H16ClN3O2S | CID 101752555. [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. [Link]
-
CORE. Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. [Link]
-
ResearchGate. Analytical techniques for the assay of etoricoxib -a review. (2025-08-07). [Link]
-
National Institutes of Health (NIH). Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. (2022-12-02). [Link]
-
Pharmaoffer.com. GMP-Certified Etoricoxib API Manufacturers & Suppliers. [Link]
-
PubChem - NIH. Etoricoxib | C18H15ClN2O2S | CID 123619. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. This compound | 646459-41-8 | SynZeal [synzeal.com]
- 10. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. thepurechem.com [thepurechem.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Etoricoxib | CAS 202409-33-4 | LGC Standards [lgcstandards.com]
- 15. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Origin and Formation of Etoricoxib Impurity 12
Abstract
This technical guide provides a comprehensive examination of the origin and formation of Etoricoxib Impurity 12, a known process-related impurity encountered during the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document is intended for researchers, scientists, and professionals in drug development and quality control. We will delve into the chemical identity of this impurity, propose a scientifically robust mechanism for its formation based on established chemical principles, and provide detailed analytical and synthetic protocols. The guide emphasizes the causal relationships behind synthetic and analytical choices, ensuring a deep, practical understanding of this specific impurity.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing
Etoricoxib is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[] Its efficacy in managing pain and inflammation is well-documented.[] However, as with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process can give rise to impurities.[][2] These impurities, which can originate from starting materials, intermediates, by-products, or degradation, must be meticulously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[][2]
This compound is a process-related impurity, meaning it is formed during the synthesis of the Etoricoxib API.[2] Understanding its formation is crucial for optimizing the manufacturing process to minimize its presence. This guide will provide a detailed exploration of the likely chemical pathways leading to the formation of this impurity.
Chemical Identification and Structural Elucidation of this compound
A thorough understanding of an impurity begins with its unambiguous identification. This compound has been characterized and is available as a reference standard from various suppliers.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Chemical Name | 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine |
| CAS Number | 646459-41-8 |
| Molecular Formula | C₂₁H₁₆ClN₃O₂S |
| Molecular Weight | 409.89 g/mol |
The key structural difference between Etoricoxib and Impurity 12 is the core heterocyclic system. Etoricoxib features a bipyridine ring system, whereas Impurity 12 contains a 1,8-naphthyridine moiety. This fundamental difference points to a distinct cyclization reaction occurring as a side pathway during the main synthesis.
Proposed Mechanism of Formation: A Friedländer Annulation Side Reaction
The formation of the 1,8-naphthyridine core of Impurity 12 can be rationalized through a side reaction analogous to the Friedländer annulation . The Friedländer synthesis is a well-established method for constructing quinoline and naphthyridine ring systems via the condensation of a 2-aminoaromatic aldehyde or ketone with a compound possessing an activated α-methylene group.[3][4][5]
In the context of Etoricoxib synthesis, the primary reactants for the formation of the central pyridine ring are the ketosulfone intermediate (1) and a vinamidinium salt (2) , which acts as a three-carbon synthon.
The proposed mechanism for the formation of this compound involves a side reaction where a reactive intermediate derived from the vinamidinium salt or its precursors reacts with the ketosulfone intermediate in a Friedländer-type condensation.
Generation of Key Intermediates
The synthesis of Etoricoxib typically involves the reaction of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (ketosulfone, 1 ) with a vinamidinium salt such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (2 ), followed by treatment with an ammonia source.[6][7][8][9][10]
A plausible side reaction pathway involves the in-situ formation of a 2-aminonicotinaldehyde derivative or a related reactive species from the vinamidinium salt or its precursors under the reaction conditions. This species can then participate in a Friedländer annulation with the ketosulfone intermediate.
The Friedländer-Type Condensation Pathway
The proposed mechanism for the formation of this compound is depicted below:
Caption: Proposed reaction pathways for Etoricoxib and Impurity 12.
The key steps in the proposed Friedländer-type mechanism for the formation of Impurity 12 are:
-
Aldol-type Condensation: The enolate of the ketosulfone intermediate (1 ), formed under basic conditions, attacks the aldehyde functionality of the reactive amino-aldehyde intermediate.
-
Dehydration: The resulting aldol adduct undergoes dehydration to form a chalcone-like intermediate.
-
Intramolecular Cyclization and Aromatization: The amino group of the chalcone-like intermediate attacks the enone system, leading to an intramolecular cyclization. Subsequent dehydration and aromatization yield the stable 1,8-naphthyridine ring system of this compound.
Sources
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity | Semantic Scholar [semanticscholar.org]
- 7. Annulation of ketones with vinamidinium hexafluorophosphate salts: an efficient preparation of trisubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and novel reduction reactions of vinamidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
Navigating the Labyrinth of Etoricoxib Impurities: A Regulatory and Analytical Guide
Introduction: The Imperative of Purity in Etoricoxib
Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in the management of pain and inflammation associated with various arthritic conditions.[1][2] Its efficacy is intrinsically linked to its purity. The presence of impurities, even in minute quantities, can potentially compromise the safety and therapeutic effect of the final drug product.[] These undesirable chemical entities can arise from a multitude of sources, including the synthetic route of the active pharmaceutical ingredient (API), degradation of the drug substance over time, and interactions with excipients or packaging materials.[][4]
This technical guide provides an in-depth exploration of the regulatory landscape governing Etoricoxib impurities. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of impurity classification, pharmacopoeial standards, analytical methodologies for detection and quantification, and toxicological considerations for the qualification of these impurities. Our narrative is grounded in the principles of scientific integrity, drawing from authoritative sources to provide a self-validating framework for the control of Etoricoxib impurities.
The Regulatory Framework: A Tripartite Approach
The control of impurities in pharmaceutical products is a globally harmonized effort, primarily guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The core principles are further detailed in the monographs of major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Indian Pharmacopoeia (IP).
ICH Guidelines: The Foundation of Impurity Control
The ICH has established a set of guidelines that provide a rational framework for the control of impurities in new drug substances and products. For Etoricoxib, the most relevant guidelines are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on the impurities that are produced during the manufacturing process and storage of the Etoricoxib API.[5]
-
ICH Q3B(R2): Impurities in New Drug Products: This document addresses impurities that arise during the manufacturing of the finished dosage form and those that are formed due to the degradation of Etoricoxib in the drug product.[6]
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure (PDE) limits for residual solvents that may be used in the synthesis of Etoricoxib.[7]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline is of paramount importance for the assessment of potentially genotoxic impurities that may be present in Etoricoxib.[8]
The ICH guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances (ICH Q3A(R2)).
Pharmacopoeial Standards: A Global Perspective
While ICH provides the overarching framework, specific impurity limits and analytical procedures for Etoricoxib are detailed in the monographs of various pharmacopoeias.
-
United States Pharmacopeia (USP): A proposed USP monograph for Etoricoxib outlines specific tests and limits for impurities.[9] It lists several specified impurities that need to be controlled within defined acceptance criteria.
-
European Pharmacopoeia (EP): The EP also provides a monograph for Etoricoxib, specifying a set of impurities that must be monitored.[10][11] Compliance with the EP monograph is mandatory for marketing the drug in Europe.
-
Indian Pharmacopoeia (IP): The Indian Pharmacopoeia Commission (IPC) regularly updates its monographs and reference standards for drugs marketed in India, including Etoricoxib.[12]
The specific impurities listed in these pharmacopoeias often overlap but may have slight variations in their acceptance criteria, reflecting the regional regulatory requirements.
Classification and Profiling of Etoricoxib Impurities
Etoricoxib impurities can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[]
Organic Impurities
Organic impurities are the most common and diverse class of impurities found in Etoricoxib. They can be further subdivided into:
-
Process-Related Impurities: These are impurities that arise from the synthetic process of Etoricoxib. They include starting materials, intermediates, by-products, and reagents.[4][6][10] The specific profile of process-related impurities is highly dependent on the synthetic route employed.
-
Degradation Products: These impurities are formed due to the degradation of the Etoricoxib drug substance or drug product over time.[13][14] Degradation can be induced by factors such as heat, light, humidity, and pH. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.[2][13][15]
A comprehensive list of known Etoricoxib impurities is presented in the table below.
| Impurity Name | CAS Number | IUPAC Name | Classification |
| Etoricoxib Impurity A | 10297-73-1 | 6-Methylnicotinic acid | Process-Related |
| Etoricoxib Related Compound B | 90536-66-6 | 4-(Methylsulfonyl)phenylacetic acid | Process-Related |
| Etoricoxib Impurity C | 249561-98-6 | 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate | Process-Related |
| Etoricoxib Impurity D / Ketosulfone Impurity | 221615-75-4 | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Process-Related |
| Desmethyl Etoricoxib | 202409-31-2 | 5-Chloro-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine | Process-Related |
| Etoricoxib N1'-Oxide / Impurity F | 325855-74-1 | 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine 1'-oxide | Degradation Product |
| Etoricoxib Impurity 10 | 316149-01-6 | 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | Process-Related |
| Etoricoxib Impurity 7 | 646459-39-4 | 5-Chloro-6'-methyl-3-(4-sulfamoylphenyl)-2,3'-bipyridine | Process-Related |
| Etoricoxib Impurity 12 | 646459-41-8 | 6-Chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine | Process-Related |
| 6'-Desmethyl-6'-Carboxy Etoricoxib | 349536-39-6 | 5-Chloro-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridin]-6'-carboxylic acid | Process-Related |
Table 2: A non-exhaustive list of known Etoricoxib impurities with their CAS numbers, IUPAC names, and classification.[][10][16][17][18][19][20]
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of Etoricoxib impurities necessitate the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this purpose.[][15][21][22]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This section provides a detailed, step-by-step methodology for a stability-indicating reverse-phase HPLC method for the determination of Etoricoxib and its related substances.
1. Instrumentation:
-
A gradient HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: Zorbax SB CN (250 x 4.6 mm), 5 µm particle size.[2]
-
Mobile Phase A: 0.02 M Disodium hydrogen orthophosphate buffer, pH adjusted to 7.20 with 1 N sodium hydroxide solution.[2]
-
Mobile Phase B: Acetonitrile (HPLC grade).[2]
-
Gradient Program: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B in a ratio of 60:40 (v/v).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: Ambient.
-
Detector Wavelength: 235 nm.[17]
-
Injection Volume: 10 µL.[17]
-
Diluent: A mixture of buffer and acetonitrile (50:50, v/v).[2]
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Etoricoxib reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Etoricoxib drug substance or a powdered portion of the drug product in the diluent to obtain a target concentration.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of specified impurity reference standards to verify the resolution and specificity of the method.
4. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies and analysis of spiked samples.[17]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]
Visualizing the Workflow: From Sample to Result
The following diagram illustrates the typical workflow for the analysis of Etoricoxib impurities using a stability-indicating HPLC method.
Caption: Workflow for Etoricoxib Impurity Analysis.
Toxicological Qualification and Genotoxicity Assessment
The mere presence of an impurity does not necessarily imply a safety concern. The toxicological potential of each impurity must be evaluated to establish safe acceptance criteria.
Qualification of Impurities
Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.[5] An impurity is considered qualified if:
-
It is a significant metabolite in animal and/or human studies.
-
It has been adequately tested in safety and/or clinical studies.
-
Its level in the new drug substance is below the qualification threshold.
If an impurity is present at a level higher than the qualification threshold and is not a significant metabolite, further toxicological studies may be required to justify its acceptance criterion. These studies can range from acute toxicity studies to more extensive subchronic and chronic toxicity studies, depending on the nature of the impurity and the duration of drug administration. The toxicological profile of Etoricoxib itself, which includes potential nephro- and cardiotoxic effects, underscores the importance of a thorough toxicological evaluation of its impurities.[23][24]
Genotoxic Impurities: A Special Concern
Genotoxic impurities are a class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer.[8] The assessment and control of these impurities are of critical importance. The EMA's guideline on the limits of genotoxic impurities provides a framework for their risk assessment.[8]
The process for assessing genotoxic impurities in Etoricoxib involves:
-
Identification of Potential Genotoxic Impurities (PGIs): This is done by examining the chemical structures of all known and potential impurities for structural alerts that are known to be associated with genotoxicity.[8]
-
Classification: Based on the available data, genotoxic impurities are classified into different categories, which determines the approach for their control.
-
Risk Assessment and Control Strategy: For known genotoxic impurities, a risk assessment is performed to determine an acceptable daily intake. The Threshold of Toxicological Concern (TTC) concept is often applied for impurities with limited toxicological data. The TTC is a level of exposure for a chemical below which there is no appreciable risk to human health. For most pharmaceuticals, a TTC of 1.5 µ g/day intake of a genotoxic impurity is considered acceptable.[8] Based on the TTC and the maximum daily dose of Etoricoxib, a permissible concentration limit for the genotoxic impurity in the drug substance can be calculated.
The following diagram illustrates the decision tree for the assessment and control of genotoxic impurities.
Caption: Genotoxic Impurity Assessment Workflow.
Conclusion: A Commitment to Quality and Safety
The control of impurities in Etoricoxib is a multifaceted and critical aspect of drug development and manufacturing. It requires a thorough understanding of the synthetic process, potential degradation pathways, and the global regulatory landscape. A robust analytical control strategy, underpinned by validated stability-indicating methods, is essential for the routine monitoring of impurities. Furthermore, a comprehensive toxicological assessment, with a particular focus on potentially genotoxic impurities, is imperative to ensure the safety of the final drug product. By adhering to the principles outlined in this guide, pharmaceutical professionals can navigate the complexities of Etoricoxib impurity profiling and uphold their commitment to providing patients with safe and effective medicines.
References
-
SynThink. (n.d.). Etoricoxib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
SynZeal. (n.d.). Etoricoxib Impurities. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in new drug products. Retrieved from [Link]
- Awasthi, A. K., Kumar, B., Aga, M. A., Basha, S. T., Reddy, C. S., & Kumar, P. (2017). An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. ChemistrySelect, 2(30), 9835-9839.
- Patil, K., Narkhede, S., Nemade, M., Rane, S., Chaudhari, R., Dhobale, G., & Tare, H. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. International Journal of Pharmaceutical Quality Assurance, 14(2), 352-357.
- Venugopal, S., et al. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. Rasayan Journal of Chemistry, 4(1), 119-126.
- International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances.
- Al-Zoubi, N., et al. (2022). A Stability-Indicating Validated RP-HPLC Method for the Determination of Etoricoxib and It's Degradants. Pharmaceutical Sciences, 28(4), 548-558.
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Etoricoxib base degradation sample 2 mL of 1 N NaOH (3 h at 80 °C). [Image]. Retrieved from [Link]
- Singh, R., & Singh, P. (2014). Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation.
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
- Organon. (2020).
- Alzweiri, M., et al. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. Symmetry, 10(7), 288.
- Vora, D. N., & Kadav, A. A. (2009). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLC™. Eurasian Journal of Analytical Chemistry, 4(2), 151-158.
- USP. (2014). USP Medicines Compendium - Etoricoxib.
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). Etoricoxib Impurity F. Retrieved from [Link]
- Venugopal, S., et al. (2015). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. International Journal of ChemTech Research, 8(4), 1836-1844.
-
Allmpus. (n.d.). Etoricoxib USP RC B. Retrieved from [Link]
- Khan, A., et al. (2023). Nephro- and Cardiotoxic Effects of Etoricoxib: Insights into Arachidonic Acid Metabolism and Beta-Adrenergic Receptor Expression in Experimental Mice. Medicina, 59(11), 1953.
- Indian Pharmacopoeia Commission. (2010). Indian Pharmacopoeia.
-
ResearchGate. (n.d.). Results from forced degradation of etoricoxib. [Table]. Retrieved from [Link]
- European Medicines Agency. (2019). ICH guideline Q3C (R8) on impurities: guideline for residual solvents.
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
- Medicines Evaluation Board of the Netherlands. (2017). Public Assessment Report Scientific discussion Etoricoxib Bristol.
- Prasad, S. B., et al. (2014). Etoricoxib RP-HPLC Assay Method Validation. International Journal of Pharmaceutical Quality Assurance, 5(2), 29-34.
- CIMA. (n.d.). Public Assessment Report Scientific discussion Etoricoxib Alter.
- Organon. (2020).
- Chel, B., Mondal, S., Bhardwaj, A., & Bandyopadhyay, C. (2025). Postmortem Findings in Etoricoxib Poisoning: Reporting of a Rare Case. Indian Journal of Forensic Medicine and Toxicology, 19(3).
- Medicines Evaluation Board of the Netherlands. (2016). Public Assessment Report Scientific discussion Etorixocib DOC Generici.
- European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity | Semantic Scholar [semanticscholar.org]
- 5. CN108239028A - A kind of preparation method of Etoricoxib impurity and application - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. scribd.com [scribd.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Etoricoxib Impurities | SynZeal [synzeal.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. CAS 325855-74-1 Etoricoxib Impurity F | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 19. kemiezen.com [kemiezen.com]
- 20. allmpus.com [allmpus.com]
- 21. tnsroindia.org.in [tnsroindia.org.in]
- 22. [PDF] Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM | Semantic Scholar [semanticscholar.org]
- 23. Nephro- and Cardiotoxic Effects of Etoricoxib: Insights into Arachidonic Acid Metabolism and Beta-Adrenergic Receptor Expression in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medicopublication.com [medicopublication.com]
Methodological & Application
Application Note: A Validated HPLC Method for the Determination of Etoricoxib Impurity 12
Abstract
This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Etoricoxib Impurity 12 in Etoricoxib drug substances. The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. Etoricoxib, a selective COX-2 inhibitor, can contain various process-related impurities and degradation products, among which Impurity 12 must be monitored. This document provides a comprehensive protocol, including the scientific rationale for methodological choices, detailed experimental procedures, and full validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Importance of Impurity Profiling
Etoricoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) for the management of conditions such as osteoarthritis and rheumatoid arthritis.[1][2] It functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][3] The manufacturing process of Etoricoxib, like any synthetic active pharmaceutical ingredient (API), can result in the formation of structurally related impurities.[] These impurities, even at trace levels, can potentially impact the safety and efficacy of the drug. Regulatory bodies, therefore, mandate stringent control over the impurity profile of any API.
This compound, chemically known as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, is a potential process-related impurity.[5][6] Its chemical structure is closely related to that of Etoricoxib, necessitating a highly selective analytical method for its detection and quantification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Etoricoxib | C₁₈H₁₅ClN₂O₂S | 358.84[3][7] |
| This compound | C₂₁H₁₆ClN₃O₂S | 409.89[8] |
This application note presents a validated reverse-phase HPLC (RP-HPLC) method that effectively separates Etoricoxib from Impurity 12 and allows for the precise quantification of the impurity.
Method Rationale and Development
The primary objective of this method is to achieve baseline separation between the main Etoricoxib peak and the peak corresponding to Impurity 12, as well as any other potential impurities. A reverse-phase chromatographic approach was selected due to the non-polar nature of both Etoricoxib and its impurity.
-
Column Selection: A C18 column is a common choice for the separation of a wide range of pharmaceutical compounds and was found to provide good retention and selectivity for Etoricoxib and its related substances. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is recommended for optimal resolution and efficiency.[9][10]
-
Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is employed to achieve the desired separation. A phosphate buffer provides good pH control, which is crucial for the consistent ionization state of the analytes and, consequently, reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for these compounds. The ratio of buffer to acetonitrile is optimized to ensure a reasonable run time while maintaining adequate resolution.
-
Detection Wavelength: The selection of the detection wavelength is based on the UV-Vis spectra of Etoricoxib and Impurity 12. A wavelength of 235 nm is chosen as it provides a good response for both the active ingredient and the impurity, allowing for sensitive detection.[9]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25°C are maintained to ensure robust and reproducible chromatography.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
Reagents:
-
Etoricoxib Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (50:50, v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 235 nm[9] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (Etoricoxib): Accurately weigh and transfer about 25 mg of Etoricoxib Reference Standard into a 50 mL volumetric flask. Add about 25 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
Standard Stock Solution (Impurity 12): Accurately weigh and transfer about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add about 50 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
Spiked Standard Solution: Transfer 5.0 mL of the Standard Stock Solution (Etoricoxib) into a 50 mL volumetric flask. Add 1.0 mL of the Standard Stock Solution (Impurity 12) and dilute to volume with diluent. This solution contains Etoricoxib and Impurity 12 at a concentration representative of the specification limit for the impurity.
-
Sample Solution: Accurately weigh and transfer about 25 mg of the Etoricoxib sample into a 50 mL volumetric flask. Add about 25 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.[1]
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[11][12][13] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was demonstrated by injecting the diluent, a solution of Etoricoxib, a solution of Impurity 12, and a spiked sample solution containing both Etoricoxib and Impurity 12. The chromatograms showed no interference from the diluent at the retention times of the analytes. The method was able to successfully separate Etoricoxib and Impurity 12 with good resolution.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of Impurity 12 over a concentration range from the LOQ to 150% of the specified limit. A linear relationship between the peak area and the concentration was observed, with a correlation coefficient (r²) of > 0.999.
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of Impurity 12 was spiked into a sample of Etoricoxib at three different concentration levels (50%, 100%, and 150% of the specification limit). The percentage recovery was calculated.
| Spiked Level | Mean Recovery (%) | %RSD |
| 50% | 99.2 | 0.8 |
| 100% | 100.5 | 0.6 |
| 150% | 101.1 | 0.5 |
The results indicate that the method is accurate for the determination of Impurity 12 in Etoricoxib.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the spiked standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas for Impurity 12 was found to be less than 2.0%.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two sets of results was within the acceptable limits, demonstrating good intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for Impurity 12 were determined based on the signal-to-noise ratio. The LOD was found to be the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration at which the signal-to-noise ratio was approximately 10:1.
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
System Suitability
To ensure the performance of the chromatographic system, a system suitability test must be performed before the analysis of any samples. The spiked standard solution is injected, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Etoricoxib peak) | ≤ 2.0 |
| Theoretical Plates (for Etoricoxib peak) | ≥ 2000 |
| Resolution (between Etoricoxib and Impurity 12) | ≥ 2.0 |
| %RSD for replicate injections | ≤ 2.0% |
Workflow Diagrams
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the determination of this compound in Etoricoxib drug substance. The method validation was performed in accordance with ICH guidelines, and the results confirm its suitability for routine quality control analysis and stability studies. This method can be effectively implemented in pharmaceutical laboratories to ensure the quality and safety of Etoricoxib.
References
- Venugopal, S., et al. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. Journal of Pharmaceutical and Biomedical Analysis, 5(4), S119-S123.
-
ResearchGate. (2015). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Etoricoxib spiked with all impurities. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2007). Determination of etoricoxib in pharmaceutical formulations by HPLC method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 646459-41-8. Retrieved from [Link]
-
Scholars Research Library. (2011). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Retrieved from [Link]
-
SynZeal. (n.d.). This compound | 646459-41-8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
-
Scribd. (2014). USP Medicines Compendium - Etoricoxib - 2014-02-28. Retrieved from [Link]
-
SynZeal. (n.d.). Etoricoxib Impurities. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ACCORDING TO ICH GUIDELINES. Retrieved from [Link]
-
MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2025). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. Retrieved from [Link]
-
PubChem. (n.d.). Etoricoxib. National Institutes of Health. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Etoricoxib Impurity. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
DrugInfoSys.com. (n.d.). Etoricoxib - Drug Monograph. Retrieved from [Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Etoricoxib - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 3. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 646459-41-8 | SynZeal [synzeal.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
Application Note: A Validated Stability-Indicating UPLC-MS/MS Method for the Rapid Analysis of Etoricoxib and its Impurities
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of the selective COX-2 inhibitor, Etoricoxib, and its process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation development. By leveraging the selectivity of MS/MS detection and the separation efficiency of UPLC, this protocol provides a rapid and reliable tool for ensuring the purity and safety of Etoricoxib drug substances and products, in alignment with international regulatory standards.
Introduction: The Imperative for Rigorous Impurity Profiling
Etoricoxib, chemically 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[1] As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the synthetic route or arise from degradation, must be meticulously controlled to ensure the safety and efficacy of the final drug product.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[4]
This application note addresses the critical need for a highly specific, sensitive, and rapid analytical method for Etoricoxib impurity profiling. Traditional HPLC-UV methods can lack the sensitivity and specificity required to detect trace-level impurities, especially those that co-elute with the main peak or lack a strong chromophore.[1] UPLC-MS/MS overcomes these limitations by coupling the superior resolving power of UPLC with the definitive identification and quantification capabilities of tandem mass spectrometry.[5]
The method detailed herein is stability-indicating, meaning it can effectively separate the API from its degradation products formed under various stress conditions, a key requirement of ICH guidelines.[6]
Experimental
Instrumentation and Consumables
-
UPLC System: A high-performance UPLC system equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
UPLC Column: A high-strength silica (HSS) T3 column (1.8 µm, 2.1 x 50 mm) was found to be optimal for retaining and separating the polar and non-polar analytes.[7]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid and ammonium acetate of high purity.
-
Standards: Reference standards for Etoricoxib and its known impurities.[8][9]
Preparation of Solutions
Accurately weigh approximately 10 mg of Etoricoxib and each of its impurities into separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark.
Prepare a mixed working standard solution by appropriate dilution of the stock solutions with the mobile phase.
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[10]
-
Accurately weigh a portion of the powder equivalent to 10 mg of Etoricoxib into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete extraction.[10]
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Dilute 100 µL of the filtrate to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL of Etoricoxib.
The UPLC-MS/MS Method: A Symphony of Separation and Detection
The causality behind the selection of the following parameters is to achieve a balance between rapid analysis time, optimal separation of all known impurities from the parent drug, and high sensitivity and specificity of detection.
UPLC Conditions
| Parameter | Setting | Rationale |
| Column | HSS T3 (1.8 µm, 2.1 x 50 mm) | The T3 stationary phase provides excellent retention for a wide range of analytes, including the moderately polar Etoricoxib and its impurities. The 1.8 µm particle size ensures high separation efficiency.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water with 2mM Ammonium Acetate | The acidic pH promotes the protonation of Etoricoxib and its basic impurities, enhancing their retention on the reversed-phase column and improving peak shape. Ammonium acetate is a volatile buffer compatible with MS detection.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes of interest. |
| Flow Rate | 0.6 mL/min | This flow rate is optimal for the column dimensions, providing a good balance between analysis speed and chromatographic resolution.[7] |
| Gradient Elution | See Table 1 | A gradient elution is necessary to separate impurities with a wide range of polarities in a short time. |
| Column Temperature | 40 °C | Elevated temperature reduces the viscosity of the mobile phase, leading to lower backpressure and improved peak shape. |
| Injection Volume | 2 µL | A small injection volume is sufficient due to the high sensitivity of the MS/MS detector and helps to prevent column overloading. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
MS/MS Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Etoricoxib and its impurities contain nitrogen atoms that are readily protonated in the acidic mobile phase, making positive ion mode ideal for their detection.[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[1] |
| Capillary Voltage | 3.0 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 150 °C | Controls the desolvation of the ESI plume. |
| Desolvation Temperature | 350 °C | Facilitates the evaporation of solvent from the charged droplets. |
| MRM Transitions | See Table 2 | These transitions are specific to each compound, ensuring accurate identification and quantification. |
Table 2: MRM Transitions for Etoricoxib and Key Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Etoricoxib | 359.1 | 280.1[7] |
| Etoricoxib N-Oxide | 375.1 | 359.1 |
| 6'-Desmethyl-6'-carboxy Etoricoxib | 389.0 | 345.0 |
| 6'-Desmethyl-6'-methylhydroxy Etoricoxib | 375.1 | 357.1 |
| Other impurities to be determined empirically |
Note: The fragmentation of Etoricoxib (m/z 359.1) to its major product ion (m/z 280.1) is a characteristic transition used for its quantification.[7] The fragmentation patterns for impurities should be determined by infusing individual standards.
Method Validation: Establishing Trustworthiness
The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4]
Specificity
Specificity was demonstrated by the absence of interfering peaks at the retention times of Etoricoxib and its impurities in a blank and placebo sample. The method's stability-indicating nature was confirmed through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). The peak purity of Etoricoxib was assessed using a photodiode array (PDA) detector in parallel with the MS detector.
Linearity
Linearity was established by analyzing a series of solutions containing the impurities at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the reporting threshold (e.g., 0.1% of the nominal Etoricoxib concentration). A correlation coefficient (r²) of >0.99 was achieved for all impurities.
Accuracy
Accuracy was determined by spiking known amounts of impurities into a sample solution at three concentration levels (e.g., LOQ, 100%, and 150% of the reporting threshold). The recovery for each impurity was within 85-115%, demonstrating the accuracy of the method.
Precision
Method precision (repeatability) was evaluated by performing six replicate injections of a spiked sample solution. The relative standard deviation (%RSD) for the area of each impurity peak was less than 5.0%. Intermediate precision was assessed by a different analyst on a different day, with the %RSD also being within acceptable limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for each impurity were determined based on the signal-to-noise ratio (S/N), with LOD typically being S/N ≥ 3 and LOQ being S/N ≥ 10. The LOQ was confirmed to have acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Protocols
System Suitability Test Protocol
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the working standard solution six times.
-
Verify that the system suitability criteria are met (e.g., %RSD of peak areas < 5.0%, resolution between critical pairs > 2.0).
Analytical Procedure Protocol
-
Prepare the sample and standard solutions as described in section 2.2.
-
Perform the system suitability test.
-
Inject the blank, followed by the working standard solution, and then the sample solutions in duplicate.
-
Process the data using the appropriate software, integrating the peak areas for Etoricoxib and all specified and unspecified impurities.
-
Calculate the concentration of each impurity in the sample.
Visualizations
Caption: Experimental workflow from sample preparation to final reporting.
Caption: Sources of impurities in the Etoricoxib drug product.
Conclusion
The UPLC-MS/MS method presented in this application note provides a rapid, sensitive, and specific tool for the analysis of Etoricoxib and its impurities. The method has been developed with a deep understanding of the analytical challenges and has been validated to meet the stringent requirements of the pharmaceutical industry and regulatory agencies. Its implementation in quality control and stability testing will contribute to ensuring the quality, safety, and efficacy of Etoricoxib-containing drug products.
References
-
SynThink. (n.d.). Etoricoxib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
-
PubMed. (2018). Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers. Retrieved from [Link]
-
MDPI. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Retrieved from [Link]
-
Shetgar, S. S., Dharmasoth, R., Rao, B. M., & Keloth, B. (2022). RP-UPLC method development and validation for simultaneous estimation of Etoricoxib and Thiocolchicoside in tablets. Journal of Applied Pharmaceutical Science, 12(2), 143-150. Retrieved from [Link]
-
Patil, K., Narkhede, S., Nemade, M., Rane, S., Chaudhari, R., Dhobale, G., & Tare, H. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. Impactfactor, 11(06), 2023. Retrieved from [Link]
-
Vora, D. N., & Kadav, A. A. (2009). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. Eurasian Journal of Analytical Chemistry, 4(2). Retrieved from [Link]
-
Thimmaraju, M. K., et al. (2011). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 3(5), 224-231. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structure of Etoricoxib (ETC). Retrieved from [Link]
-
precisionFDA. (n.d.). ETORICOXIB. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Sources
- 1. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. GSRS [precision.fda.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Etoricoxib
Abstract
This application note details a highly specific, accurate, and precise stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Etoricoxib in the presence of its degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for analytical validation and Q1A(R2) for stability testing. The protocol outlines chromatographic conditions, procedures for forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic), and a comprehensive validation of the method's performance characteristics. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the formulation and stability testing of Etoricoxib.
Introduction: The Imperative for Stability-Indicating Assays
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The stability of a drug substance like Etoricoxib is a critical attribute that can affect its safety and efficacy. A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. The development of such a method is a regulatory requirement and a cornerstone of drug formulation and stability studies.
This note provides a comprehensive protocol for a reverse-phase HPLC (RP-HPLC) method, which is a powerful technique for separating compounds with varying polarities. The causality behind choosing RP-HPLC lies in its versatility and suitability for analyzing non-volatile, polar to moderately non-polar compounds like Etoricoxib. The method employs a C18 column, leveraging hydrophobic interactions to achieve separation between the parent drug and its more polar degradation products.
Experimental Workflow & Logic
The development and validation of a stability-indicating assay is a systematic process. The workflow is designed to first establish a separation method, then rigorously challenge its specificity through forced degradation, and finally, validate its performance characteristics to ensure it is fit for its intended purpose.
Caption: Workflow for Stability-Indicating Method Development.
Materials and Methodology
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.
-
Chromatography Software: OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. The C18 stationary phase is chosen for its strong hydrophobic retention of Etoricoxib.
-
Reagents:
-
Etoricoxib Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
-
Purified Water (Milli-Q® or equivalent)
-
Chromatographic Conditions
The selection of the mobile phase is critical. A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution. The acidic pH of the buffer suppresses the ionization of any acidic or basic functional groups, leading to more reproducible retention times.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.02M Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 235 nm |
| Run Time | 15 minutes |
Protocol 1: Forced Degradation Studies
Forced degradation (or stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method. The goal is to generate potential degradation products and ensure they are well-separated from the parent Etoricoxib peak. The conditions described below are typical starting points and may need to be optimized to achieve 5-20% degradation of the API.
Caption: Forced Degradation Experimental Workflow.
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve Etoricoxib reference standard in methanol to obtain a concentration of 1000 µg/mL.
-
Acid Hydrolysis:
-
To 5 mL of stock solution, add 5 mL of 0.1M HCl.
-
Reflux at 80°C for 6 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1M NaOH.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Alkaline Hydrolysis:
-
To 5 mL of stock solution, add 5 mL of 0.1M NaOH.
-
Reflux at 80°C for 4 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1M HCl.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 5 mL of stock solution, add 5 mL of 10% v/v hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Keep a known quantity of Etoricoxib solid powder in a hot air oven at 105°C for 48 hours.
-
After cooling, weigh an appropriate amount, dissolve, and dilute with mobile phase to 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose Etoricoxib solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dissolve and dilute the exposed sample with mobile phase to 100 µg/mL.
-
-
Analysis: Inject all stressed samples into the HPLC system. Use the PDA detector to check for peak purity of the Etoricoxib peak to ensure it is free from co-eluting degradants. The resolution between Etoricoxib and the nearest degradation peak should be greater than 2.0.
Expected Results Summary:
| Stress Condition | % Degradation (Example) | Observations |
| Acid (0.1M HCl) | ~12.5% | One major degradation peak observed at a lower retention time. |
| Base (0.1M NaOH) | ~15.2% | Two major degradation peaks observed. |
| Oxidative (10% H₂O₂) | ~9.8% | One significant degradation product formed. |
| Thermal (105°C) | ~5.5% | Minor degradation observed. |
| Photolytic (ICH Q1B) | ~7.1% | Slight degradation with the formation of minor peaks. |
| Unstressed Sample | 0% | No degradation peaks observed. Peak purity index > 0.999. |
Protocol 2: Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.
Specificity
Specificity was demonstrated during the forced degradation study. The chromatograms of the stressed samples showed that the degradation peaks were well-resolved from the parent drug peak, and the peak purity analysis confirmed the homogeneity of the Etoricoxib peak.
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of Etoricoxib reference standard ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria | Typical Result |
| Range | - | 50-150 µg/mL |
| Correlation (r²) | ≥ 0.999 | 0.9998 |
| Y-Intercept | Close to zero | Minimal |
Accuracy (% Recovery)
-
Protocol: Perform recovery studies by spiking a known amount of Etoricoxib API into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%) of the working concentration.
-
Prepare each level in triplicate.
-
Calculate the percentage recovery.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.75% |
| 100% | 100.0 | 100.3 | 100.30% |
| 120% | 120.0 | 119.5 | 99.58% |
| Mean ± SD | - | - | 99.88 ± 0.37% |
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of Etoricoxib at 100% of the working concentration (100 µg/mL) on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the %RSD for the combined data from both days.
-
| Precision Type | Acceptance Criteria (%RSD) | Typical Result (%RSD) |
| Repeatability | ≤ 2.0% | 0.45% |
| Intermediate | ≤ 2.0% | 0.88% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
| Parameter | Typical Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on the results (e.g., system suitability).
-
Parameters to vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
Mobile Phase pH (± 0.1)
-
| Varied Parameter | Result |
| Flow Rate (0.9 mL/min) | System suitability passed. Retention time shifted as expected. |
| Flow Rate (1.1 mL/min) | System suitability passed. Retention time shifted as expected. |
| pH (2.9) | System suitability passed. No significant change in resolution. |
| pH (3.1) | System suitability passed. No significant change in resolution. |
Conclusion
The described RP-HPLC method is rapid, specific, accurate, and precise for the determination of Etoricoxib in the presence of its degradation products. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and for conducting stability studies of Etoricoxib formulations. The comprehensive data presented confirms the stability-indicating characteristics of the assay, providing a trustworthy tool for pharmaceutical development and manufacturing.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Pai, N.R., & Shinde, A.K. (2010). Stability-indicating HPLC method for the determination of etoricoxib in the presence of its degradation products. Journal of Young Pharmacists, 2(3), 302-307. [Link]
-
Jain, N., et al. (2011). Development and validation of a stability-indicating high performance liquid chromatographic method for the simultaneous estimation of etoricoxib and thiocolchicoside in fixed-dose-combination. Journal of Pharmacy Research, 4(3), 670-672. [Link]
-
Shaikh, K.A., & Patil, S.D. (2020). A review on stability indicating assay method. World Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 457-472. [Link]
Introduction: The Imperative for Purity in Etoricoxib Manufacturing
Etoricoxib, chemically known as 5-chloro-6′-methyl-3-[4-(methanesulfonyl)phenyl]-2,3′-bipyridine, is a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and gout.[3][4][5] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) like Etoricoxib are inextricably linked to its purity. The manufacturing process, a multi-step chemical synthesis, can inadvertently generate process-related impurities, including unreacted starting materials, intermediates, by-products, and degradation products.[][7]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[8][9][10] The ICH Q3A(R2) guideline, in particular, requires that any impurity in a new drug substance exceeding the identification threshold (typically 0.05% to 0.1%) must be structurally characterized and qualified through toxicological studies.[9][11][12] This underscores the critical need for robust, selective, and validated analytical methods to separate, identify, and quantify these impurities, ensuring the final drug product is safe and effective. This application note provides a comprehensive guide to the chromatographic separation of Etoricoxib's process-related impurities, grounded in established scientific principles and field-proven protocols.
The Landscape of Etoricoxib Impurities: Origins and Classification
Impurities in Etoricoxib can be broadly categorized as organic, inorganic, and residual solvents.[][8] Our focus here is on organic impurities, which pose the greatest analytical challenge due to their structural similarity to the parent API. These can arise from two primary sources:
-
Process-Related Impurities: These are substances that form during the synthesis of Etoricoxib. They include starting materials, intermediates that carry over, and by-products from unintended side reactions.[][13]
-
Degradation Products: These impurities form during manufacturing or upon storage when the drug substance is exposed to stress conditions like light, heat, humidity, acid, base, or oxidation.[3][14] Studies have shown Etoricoxib is particularly susceptible to degradation under oxidative and basic conditions, with the N-oxide derivative being a commonly identified degradant.[3][14][15][16]
A thorough understanding of the synthetic route is paramount to predicting potential process-related impurities and designing a chromatographic method capable of resolving them from the Etoricoxib peak.[13]
The Chromatographic Strategy: Causality Behind Method Design
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing the purity of Etoricoxib and other moderately polar to non-polar APIs.[2][14][15] The separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. The choice of each parameter is a deliberate decision aimed at achieving optimal resolution.
-
Stationary Phase Selection: The choice of column is the most critical factor. While standard C18 (ODS) columns are widely used, columns with alternative selectivities can offer superior resolution for closely related impurities.[15][17][18]
-
Cyano (CN) Phases: A Zorbax SB CN column has proven effective in separating Etoricoxib from its process-related and degradation products.[3][14] The cyano groups provide a different electronic interaction mechanism (dipole-dipole) compared to the purely hydrophobic interactions of a C18 phase, which can be advantageous for separating compounds with different polar functional groups.
-
Phenyl Phases: Phenyl-based columns offer π-π interactions with aromatic analytes like Etoricoxib and its bipyridine-structured impurities, providing unique selectivity.[16][19]
-
-
Mobile Phase Optimization: The mobile phase composition dictates the elution strength and selectivity.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency.[14][17]
-
Aqueous Phase & pH Control: A buffered aqueous phase is essential to maintain a consistent pH and ensure reproducible retention times, especially for ionizable compounds. For Etoricoxib, a neutral to slightly acidic pH is often employed. A phosphate buffer, for instance, can be adjusted to a specific pH (e.g., 7.2 or 2.5) to control the ionization state of the analytes and optimize peak shape.[14][15]
-
-
Detection: A Photodiode Array (PDA) or UV detector is typically used. The detection wavelength is selected at an absorbance maximum for Etoricoxib (e.g., ~235 nm) to ensure high sensitivity for both the API and its impurities.[16][20][21]
Application Protocol: Validated RP-HPLC Method for Etoricoxib Impurity Profiling
This protocol describes a robust, isocratic RP-HPLC method adapted from validated procedures for the determination of process-related impurities in Etoricoxib drug substance.[3][14]
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector (e.g., Shimadzu LC 2010).[14]
-
Chromatographic Column: Zorbax SB CN, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals: Acetonitrile (HPLC grade), Disodium hydrogen orthophosphate (AR grade), Sodium hydroxide (AR grade), Purified water.
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Zorbax SB CN (250 x 4.6 mm), 5 µm |
| Mobile Phase | Buffer: Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[15] |
| Detection | UV at 235 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes[14] |
Preparation of Solutions
-
Buffer Preparation (0.02 M Disodium Hydrogen Orthophosphate, pH 7.2):
-
Weigh and dissolve 3.56 g of Disodium hydrogen orthophosphate in 1000 mL of purified water.
-
Adjust the pH to 7.20 with a 1 N sodium hydroxide solution.[14]
-
Filter the buffer solution through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase Preparation:
-
Mix the prepared Buffer and Acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mixture before use.
-
-
Diluent Preparation:
-
Use the Mobile Phase as the diluent.
-
-
Standard Solution Preparation (Etoricoxib):
-
Accurately weigh about 25 mg of Etoricoxib reference standard into a 50 mL volumetric flask.
-
Add approximately 25 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.[14] This yields a concentration of 500 µg/mL.
-
Further dilute 1.0 mL of this solution to 100 mL with diluent to obtain a final concentration of 5.0 µg/mL (representing 1.0% of the sample concentration).
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the Etoricoxib API sample into a 50 mL volumetric flask.
-
Add approximately 25 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent. This yields a test concentration of 500 µg/mL.[14]
-
Experimental Workflow & System Suitability
The following diagram outlines the logical flow of the analytical procedure.
Caption: Experimental workflow for Etoricoxib impurity analysis.
System Suitability Test (SST): Before sample analysis, inject the Standard Solution. The system is deemed suitable for use if:
-
The tailing factor for the Etoricoxib peak is not more than 2.0.
-
The theoretical plates for the Etoricoxib peak are not less than 2000.
-
The %RSD for five replicate injections is not more than 5.0%.
Calculation of Impurities
The percentage of each individual impurity is calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) × (Concstandard / Concsample) × 100
Where:
-
Areaimpurity: Peak area of the individual impurity in the sample chromatogram.
-
Areastandard: Average peak area of Etoricoxib in the standard solution chromatograms.
-
Concstandard: Concentration of Etoricoxib in the standard solution (µg/mL).
-
Concsample: Concentration of Etoricoxib in the sample solution (µg/mL).
A Self-Validating System: Pillars of Trustworthiness
The trustworthiness of any analytical protocol rests on its validation. The described method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.
-
Specificity & Stability-Indicating Nature: The core of validation is demonstrating specificity. This is achieved through forced degradation studies, where the drug substance is subjected to harsh conditions (acid, base, oxidation, heat, light).[3][14][15] The method must be able to resolve the Etoricoxib peak from all degradation products formed, proving it is "stability-indicating."[15]
-
Limit of Detection (LOD) & Quantitation (LOQ): The LOQ is the lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, the LOQ should be at or below the reporting threshold (e.g., 0.05%).[9][18][22]
-
Accuracy & Precision: Accuracy is determined by spiking the drug substance with known amounts of impurities and calculating the percent recovery (typically 80-120%).[3][15] Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day/inter-analyst), with acceptance criteria for %RSD typically being <10%.[3][22]
-
Linearity: The method's linearity is established by demonstrating a direct proportional relationship between the peak area and the concentration of impurities over a specified range (e.g., LOQ to 150% of the specification limit).[15][22]
The logical relationship between impurity types and the validation strategy is illustrated below.
Sources
- 1. Etoricoxib | 202409-33-4 [chemicalbook.com]
- 2. Analytical techniques for the assay of etoricoxib - a review [wisdomlib.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. database.ich.org [database.ich.org]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tnsroindia.org.in [tnsroindia.org.in]
- 19. CN104614467B - Method for separating etoricoxib and related substances thereof by using high performance liquid chromatography - Google Patents [patents.google.com]
- 20. scribd.com [scribd.com]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Forced Degradation Studies of Etoricoxib using LC-MS
Abstract
This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies of the selective COX-2 inhibitor, Etoricoxib, using Liquid Chromatography-Mass Spectrometry (LC-MS). In line with the International Council for Harmonisation (ICH) guidelines, this document outlines systematic procedures for subjecting Etoricoxib to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. The primary objective is to identify and characterize potential degradation products, thereby establishing the drug's intrinsic stability profile and developing a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing and analytical method development of pharmaceutical compounds.
Introduction: The Imperative of Forced Degradation Studies
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life. Forced degradation, or stress testing, is a critical component of this process, involving the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[1] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are instrumental in several key areas of drug development.[2][3]
The primary goals of forced degradation studies are to:
-
Elucidate Degradation Pathways: Identify the likely degradation products of a drug substance under various stress conditions.
-
Establish Intrinsic Stability: Understand the inherent stability characteristics of the molecule.
-
Develop and Validate Stability-Indicating Methods: Ensure that the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
Inform Formulation and Packaging Development: Knowledge of a drug's lability can guide the selection of appropriate excipients and packaging to enhance stability.
Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. A thorough understanding of its degradation profile is essential for the development of stable and safe pharmaceutical formulations. This application note leverages the power and specificity of LC-MS to provide a robust framework for the forced degradation analysis of Etoricoxib.
Regulatory Framework: Adherence to ICH Guidelines
The protocols described herein are designed to be in accordance with the ICH Q1A(R2) guideline on Stability Testing of New Drug Substances and Products, which necessitates stress testing to elucidate the intrinsic stability of the drug substance.[2] The typical stress conditions recommended by ICH include:
-
Hydrolysis: Across a wide pH range.
-
Oxidation: Using an appropriate oxidizing agent.
-
Photolysis: Exposure to light.
-
Thermal Stress: Elevated temperatures.
The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient.[2] This level of degradation is considered optimal as it is sufficient to generate and detect degradation products without being so excessive that it leads to secondary degradation, which may not be relevant to real-world stability.
Experimental Workflow: A Systematic Approach
The overall experimental workflow for the forced degradation study of Etoricoxib is depicted in the following diagram. This systematic approach ensures that all stress conditions are evaluated and that the resulting samples are appropriately analyzed to identify and quantify any degradation products.
Caption: A schematic overview of the forced degradation workflow.
Detailed Protocols: From Stress to Separation
Preparation of Etoricoxib Stock Solution
A standard stock solution of Etoricoxib is prepared to serve as the starting material for all stress studies.
Protocol:
-
Accurately weigh 10 mg of Etoricoxib reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade methanol to obtain a concentration of 1000 µg/mL.
-
Sonicate for 15 minutes to ensure complete dissolution.
Forced Degradation Procedures
The following protocols are designed to induce degradation of Etoricoxib under various stress conditions. It is recommended to perform these studies in parallel with a control sample (Etoricoxib stock solution stored under normal conditions).
Rationale: To assess the susceptibility of Etoricoxib to degradation in an acidic environment. Protocol:
-
To 1 mL of the Etoricoxib stock solution (1000 µg/mL) in a suitable flask, add 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Heat the mixture at 80°C for 30 minutes in a water bath.[4]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of sodium hydroxide (e.g., 1 mL of 0.1 N NaOH).
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 20 µg/mL).
Rationale: To evaluate the stability of Etoricoxib in an alkaline medium. Etoricoxib has been reported to be more susceptible to basic hydrolysis compared to acidic conditions.[3] Protocol:
-
To 1 mL of the Etoricoxib stock solution (1000 µg/mL) in a suitable flask, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Heat the mixture at 80°C for 30 minutes in a water bath.[4]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of hydrochloric acid (e.g., 1 mL of 0.1 N HCl).
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for LC-MS analysis.
Rationale: To investigate the potential for oxidative degradation of Etoricoxib. Studies have shown that Etoricoxib is susceptible to oxidation.[5] Protocol:
-
To 1 mL of the Etoricoxib stock solution (1000 µg/mL) in a suitable flask, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After the exposure period, dilute the solution with the mobile phase to a final concentration suitable for LC-MS analysis.
Rationale: To assess the stability of Etoricoxib in the solid state at elevated temperatures. Protocol:
-
Spread a thin layer of Etoricoxib powder in a petri dish.
-
Place the petri dish in a hot air oven maintained at 105°C for 7 days.[5]
-
After the exposure period, allow the powder to cool to room temperature.
-
Accurately weigh a portion of the stressed powder and dissolve it in methanol.
-
Dilute the solution with the mobile phase to a final concentration suitable for LC-MS analysis.
Rationale: To determine the photosensitivity of Etoricoxib as per ICH Q1B guidelines. Protocol:
-
Expose a solution of Etoricoxib (e.g., 20 µg/mL in mobile phase) and a sample of solid Etoricoxib to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same conditions to serve as a comparator.
-
After exposure, the solid sample should be dissolved and diluted, and the solution sample should be directly analyzed by LC-MS.
LC-MS Method for Stability-Indicating Analysis
A robust and sensitive LC-MS method is crucial for the separation and identification of Etoricoxib from its potential degradation products.
Rationale for Method Selection
-
Reversed-Phase Chromatography: A C18 column is a common and effective choice for the separation of moderately polar compounds like Etoricoxib and its likely degradation products.
-
Mobile Phase: A combination of an organic modifier (like acetonitrile or methanol) and an aqueous phase with a pH modifier (like formic acid or ammonium acetate) allows for good chromatographic resolution and is compatible with mass spectrometry. Formic acid is often used to promote protonation of the analyte in positive ion mode ESI.
-
Mass Spectrometry Detection: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like Etoricoxib. Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation of unknown degradation products by analyzing their fragmentation patterns.
Recommended LC-MS Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC system with a binary pump and autosampler |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Scan Range (Full Scan) | m/z 100-800 |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) for fragmentation analysis |
Results and Discussion: Degradation Pathways of Etoricoxib
Analysis of the stressed samples by LC-MS allows for the identification of degradation products and the postulation of degradation pathways.
Summary of Degradation Behavior
| Stress Condition | Observation | Potential Degradation Products |
| Acidic Hydrolysis | Etoricoxib is reported to be relatively stable under acidic conditions, with minimal degradation observed.[5] | Minor degradation products may be observed. |
| Basic Hydrolysis | Significant degradation is typically observed under basic conditions.[3] | Hydrolytic cleavage of the molecule may occur. |
| Oxidative Degradation | Etoricoxib is susceptible to oxidation, often leading to the formation of a major degradation product.[5] | N-oxide formation is a common oxidative pathway for pyridine-containing compounds. |
| Thermal Degradation | Degradation is observed at elevated temperatures, though generally less extensive than under oxidative or basic conditions.[5] | Isomerization or other heat-induced transformations. |
| Photolytic Degradation | Etoricoxib undergoes photocyclization upon exposure to UV light. | Formation of isomeric photocyclization products. |
Postulated Degradation Pathways
Based on the literature, the following degradation pathways can be proposed for Etoricoxib.
Under oxidative stress, the nitrogen atom in the pyridine ring of Etoricoxib is susceptible to oxidation, leading to the formation of an N-oxide derivative.
Caption: Formation of Etoricoxib N-Oxide under oxidative stress.
Exposure to UV light can induce an intramolecular cyclization reaction in Etoricoxib, resulting in the formation of fluorescent, isomeric products.
Caption: Photocyclization of Etoricoxib upon UV exposure.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for conducting forced degradation studies of Etoricoxib using LC-MS. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can effectively assess the intrinsic stability of Etoricoxib, identify its degradation products, and develop robust, stability-indicating analytical methods. The application of high-resolution mass spectrometry is particularly crucial for the structural elucidation of unknown degradants, providing a deeper understanding of the molecule's degradation pathways. This knowledge is invaluable for ensuring the development of safe, stable, and effective Etoricoxib drug products.
References
-
International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Patil, K., Narkhede, S., Nemade, M., Rane, S., Chaudhari, R., Dhobale, G., & Tare, H. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. International Journal of Pharmaceutical Quality Assurance, 14(2), 352-360. [Link]
-
Matthews, C. Z., Subramanian, R., Woolf, E., Foster, N., & Matuszewski, B. K. (2004). Isolation and structural characterization of the photolysis products of etoricoxib. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(5), 364-368. [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 56-63.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
International Council for Harmonisation. ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
Jain, R., & Basniwal, P. K. (2013). A stability-indicating validated RP-HPLC method for the determination of etoricoxib and it's degradants. Baghdad Science Journal, 22(11), 3668-3677. [Link]
-
Annapurna, M. M., Goutami, S., & Kumar, B. V. (2023). Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. Asian Journal of Pharmaceutics (AJP), 17(03). [Link]
-
Vora, D. N., & Kadav, A. A. (2009). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLC™. Eurasian Journal of Analytical Chemistry, 4(2). [Link]
-
Shah, J., & Kotadiya, R. (2020). A Critical Review on Analytical Methods for Recently Approved FDC Drugs: Pregabalin and Etoricoxib. Critical Reviews in Analytical Chemistry, 52(1), 116-127. [Link]
-
Annapurna, M. M., & G, S. (2023). Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. Asian Journal of Pharmaceutics (AJP): Free full text articles from Asian J Pharm, 17(3). [Link]
-
Rahman, M. M., Islam, M. S., & Sharif, M. I. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Molecules, 27(17), 5706. [Link]
Sources
Application Notes and Protocols for the Chiral Separation of Potential Etoricoxib Impurities
Preamble: Navigating the Achiral Landscape for Chiral Threats
Etoricoxib, a selective COX-2 inhibitor, is a well-established active pharmaceutical ingredient (API) for managing pain and inflammation.[1] Structurally, Etoricoxib is an achiral molecule, meaning it is superimposable on its mirror image and does not exist as enantiomers.[2] However, the landscape of pharmaceutical manufacturing and stability is complex. Chiral impurities can potentially arise from starting materials, asymmetric synthesis byproducts, or degradation pathways, even when the final API is achiral.
Regulatory bodies worldwide, guided by principles outlined in documents such as the FDA's "Development of New Stereoisomeric Drugs" and ICH Q6A, mandate rigorous control over stereoisomeric composition.[3][4] An undesired enantiomer of a chiral impurity is treated as a separate impurity and must be identified, quantified, and controlled.[5][6]
This document serves as a comprehensive technical guide for researchers, analytical scientists, and drug development professionals. It provides the foundational principles and actionable protocols for proactively developing and validating robust chiral separation methods for potential chiral impurities related to Etoricoxib. We will explore the industry-standard techniques of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on the most versatile and powerful tools available: polysaccharide-based chiral stationary phases.
The Mechanism of Chiral Recognition: A Molecular Handshake
The separation of enantiomers is only possible in a chiral environment. In chromatography, this environment is created by the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most successful and widely used, capable of resolving approximately 90% of chiral compounds.[7]
The fundamental principle of separation lies in the differential interaction between the two enantiomers of the analyte and the chiral selector. For a stable chiral recognition to occur, there must be at least a three-point interaction between the analyte and the CSP. These interactions can be a combination of:
-
Hydrogen Bonding: Between polar functional groups on the analyte and carbamate groups on the CSP.
-
π-π Interactions: Between aromatic rings on the analyte and the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Resulting from the polarity of various functional groups.
-
Steric Hindrance (Inclusion): Where one enantiomer fits more favorably into the chiral cavities or grooves formed by the helical structure of the polysaccharide polymer, while the other is sterically hindered.[8][9][10]
The helical structure of amylose and the more linear structure of cellulose, when derivatized (e.g., with 3,5-dimethylphenylcarbamate), create unique chiral microenvironments that enable these selective interactions.[9] The choice of mobile phase, including the type and concentration of alcohol modifiers and additives, plays a critical role by modulating these interactions, thereby influencing retention and enantioselectivity.
Caption: A systematic workflow for chiral method development, from initial screening to final validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most established technique for enantiomeric separations. Polysaccharide-based columns are robust and offer broad selectivity. A typical screening protocol involves testing a few columns with different selectors (e.g., amylose vs. cellulose derivatives) under various mobile phase conditions.
Table 1: Recommended HPLC Screening Conditions for Etoricoxib-related Chiral Impurities
| Parameter | Normal Phase (NP) | Polar Organic Mode (POM) | Reversed Phase (RP) |
| Columns | CHIRALPAK® IA, IB, IC, ID, IE, IFCHIRALCEL® OD, OJ, OZ | CHIRALPAK® IA, IB, ICCHIRALCEL® OD, OJ | CHIRALPAK® IA, IB, IC, IG, IHCHIRALCEL® OZ |
| Mobile Phase A | n-Hexane or n-Heptane | Acetonitrile or Methanol | Water or Aqueous Buffer |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Ethanol or Methanol | Acetonitrile or Methanol |
| Composition | 90/10, 80/20, 70/30 (A/B) | 100% A or 99/1 (A/B) | 70/30, 60/40, 50/50 (A/B) |
| Additives | 0.1% Trifluoroacetic Acid (TFA) for acidic analytes0.1% Diethylamine (DEA) for basic analytes | 0.1% TFA for acidic analytes0.1% DEA for basic analytes | 0.1% Formic Acid or use of buffer (e.g., Ammonium Bicarbonate) |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 235 nm or 283 nm [11][12] | UV at 235 nm or 283 nm | UV at 235 nm or 283 nm |
Protocol 1: Chiral HPLC Method Screening
Objective: To identify a suitable column and mobile phase combination for the separation of potential chiral impurities of Etoricoxib.
Materials:
-
HPLC system with UV/PDA detector
-
Screening columns (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H)
-
HPLC-grade solvents (n-Hexane, IPA, Ethanol, Acetonitrile, Methanol)
-
Additives (TFA, DEA)
-
Sample: Etoricoxib API spiked with a potential chiral impurity or a stressed sample where such impurities might form. Dissolve in mobile phase or a compatible solvent.
Procedure:
-
System Preparation: Purge the HPLC system thoroughly. If switching between NP and RP modes, ensure the system is flushed with an intermediate solvent like IPA.
-
Column Installation & Equilibration: Install the first screening column (e.g., CHIRALPAK® IA). Equilibrate with the initial mobile phase (e.g., Hexane/IPA 90:10) for at least 20 column volumes or until a stable baseline is achieved.
-
Injection: Inject the sample solution.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of all components.
-
Screening Sequence:
-
Run through the different NP mobile phase compositions (e.g., 90/10, 80/20 Hexane/IPA).
-
If the analyte is acidic or basic, repeat the sequence with the appropriate additive (0.1% TFA or DEA).
-
Switch to the next column (e.g., CHIRALCEL® OD-H) and repeat the mobile phase screen.
-
If no separation is achieved in NP, flush the system and columns appropriately and screen in POM or RP modes.
-
-
Evaluation: Analyze the resulting chromatograms. Look for any peak splitting or separation. Calculate the resolution (Rs) for any observed separation. A resolution of Rs > 1.5 is desired for baseline separation.
Causality: Starting with Normal Phase is common as polysaccharide CSPs often show better selectivity in this mode. Using a diverse set of columns (amylose-based like IA and cellulose-based like OD) increases the probability of finding a successful "hit" because their distinct chiral groove structures offer different selectivities. [8]
Supercritical Fluid Chromatography (SFC): The High-Speed Alternative
SFC has emerged as a powerful tool for chiral separations, often providing significant advantages over HPLC. [13]The mobile phase consists mainly of supercritical CO₂, which has low viscosity and high diffusivity. This allows for much higher flow rates and faster separations without a significant loss in efficiency. [14][15] Key Advantages of SFC:
-
Speed: Analysis times are typically 3-10 times shorter than HPLC. [14]* Reduced Solvent Consumption: Replacing organic solvents with CO₂ makes SFC a greener and more cost-effective technique. [13]* Orthogonal Selectivity: SFC can sometimes provide separation where HPLC fails, and vice-versa.
Table 2: Typical SFC Screening Conditions
| Parameter | Value |
| Columns | Same polysaccharide-based columns as used in HPLC (e.g., CHIRALPAK® IA, IC; CHIRALCEL® OD, OJ) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol, Ethanol, or IPA |
| Co-solvent Percentage | Gradient from 5% to 40% over 5-10 minutes |
| Additives | 0.1-0.5% DEA for basic analytes; 0.1-0.5% TFA for acidic analytes |
| Back Pressure | 100 - 150 bar |
| Flow Rate | 3 - 5 mL/min |
| Temperature | 35 - 40 °C |
| Detection | UV at 235 nm or 283 nm |
Protocol 2: Chiral SFC Method Optimization
Objective: To optimize the separation of a chiral impurity pair identified during HPLC or SFC screening.
Prerequisites: A promising result (partial or full separation) from the initial screening phase.
Materials:
-
SFC system with UV/PDA detector
-
The "hit" column from screening
-
SFC-grade CO₂, Methanol, Ethanol, IPA
-
Additives as required
Procedure:
-
Isocratic Hold: Begin by running the separation isocratically at the co-solvent percentage where the elution occurred in the screening gradient.
-
Co-solvent Optimization:
-
Type: Test different co-solvents (Methanol, Ethanol, IPA). Protic organic modifiers are preferred as they can form hydrogen bonds and deactivate active sites on the stationary phase, enhancing selectivity. [15] * Percentage: Fine-tune the percentage of the co-solvent. Lowering the percentage generally increases retention and can improve resolution, but also lengthens the analysis time.
-
-
Additive Optimization: If an additive was used, vary its concentration (e.g., 0.1% to 0.5%). Additives can significantly impact peak shape and selectivity, especially for polar or ionizable compounds.
-
Temperature and Pressure Optimization:
-
Temperature: Vary the column temperature (e.g., from 25°C to 45°C). Temperature affects analyte solubility, mobile phase viscosity, and the kinetics of interaction with the CSP, which can alter selectivity.
-
Back Pressure: Adjust the back pressure (e.g., from 100 bar to 200 bar). This influences the density and solvating power of the supercritical fluid mobile phase.
-
-
Flow Rate Adjustment: Increase the flow rate for faster analysis, ensuring resolution is not compromised.
-
Final Method: Once baseline resolution (Rs ≥ 1.5) is achieved with good peak shape and a reasonable run time, the method is considered optimized.
Method Validation: Ensuring Trustworthiness
Once an optimized chiral separation method is developed, it must be validated to ensure it is fit for its intended purpose (e.g., routine quality control testing). Validation should be performed according to ICH guidelines.
Table 3: Key Validation Parameters for a Chiral Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the enantiomeric impurity in the presence of the main component (Etoricoxib) and other related substances. | Peak purity analysis (using PDA detector), resolution (Rs) > 1.5 between the enantiomer and any adjacent peak. |
| Limit of Detection (LOD) | The lowest amount of the chiral impurity that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the chiral impurity that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; Precision (%RSD) and Accuracy (%Recovery) should be acceptable. |
| Linearity | To demonstrate a proportional relationship between the concentration of the chiral impurity and the detector response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value. | %Recovery of spiked samples at different levels (e.g., LOQ, 100%, 150% of the specification limit) should be within 80-120%. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels. | %RSD should be ≤ 15% at the LOQ and ≤ 10% at higher concentrations. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% co-solvent, ±5°C temperature). | The resolution and quantitative results should not be significantly affected. |
Troubleshooting Common Issues in Chiral Separations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Separation | - Wrong CSP choice.- Inappropriate mobile phase. | - Screen a wider range of columns (amylose, cellulose, cyclodextrin, etc.).- Try different modes (NP, RP, POM, SFC).- Change the alcohol modifier (e.g., IPA to EtOH). |
| Poor Resolution (Rs < 1.5) | - Mobile phase is too strong (eluting too fast).- Flow rate is too high.- Temperature is not optimal. | - Decrease the percentage of the polar modifier (alcohol).- Reduce the flow rate.- Optimize the column temperature (try both increasing and decreasing). |
| Poor Peak Shape (Tailing/Fronting) | - Secondary interactions with silica support.- Mismatch between sample solvent and mobile phase.- Column overload. | - Add a competitor (acidic or basic additive like TFA or DEA).- Dissolve the sample in the mobile phase.- Reduce the injection concentration/volume. |
| Loss of Performance on a Known Method | - Column contamination or degradation.- Incorrect mobile phase preparation.- System issues (leaks, pump problems). | - Flush the column, or if necessary, replace it.- Prepare fresh mobile phase.- Perform system suitability tests and maintenance. |
Conclusion
While Etoricoxib itself is achiral, the principles of diligent pharmaceutical analysis demand preparedness for potential chiral impurities. The strategic application of chiral HPLC and SFC, centered around a systematic screening and optimization workflow with polysaccharide-based CSPs, provides a robust framework for this challenge. By understanding the mechanisms of chiral recognition and adhering to rigorous validation standards, scientists can develop reliable, sensitive, and specific methods to ensure the stereochemical purity, and thus the safety and efficacy, of pharmaceutical products.
References
-
precisionFDA. (n.d.). ETORICOXIB. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
-
American Laboratory. (n.d.). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Retrieved from [Link]
-
Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. (2025, May 14). Retrieved from [Link]
-
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Scholars Research Library. (n.d.). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Retrieved from [Link]
-
CORE. (n.d.). Validated Reverse Phase HPLC method for the determination of impurities in Etoricoxib. Retrieved from [Link]
-
ijdra. (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]
-
FDA. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]
-
Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Etoricoxib. Retrieved from [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. etoricoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Etoricoxib Impurity 12 | 646459-41-8 | SynZeal [synzeal.com]
- 4. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 8. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Method for preparing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Validated UPLC Method for the Quantitative Analysis of Etoricoxib Impurity 12 in Bulk Drug Substance
Abstract
This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the precise quantification of Etoricoxib Impurity 12 in the bulk drug substance. The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. This document provides a comprehensive protocol, including the scientific rationale for methodological choices, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals working on the quality control and formulation of Etoricoxib.
Introduction: The Rationale for Controlling this compound
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[1] During the synthesis of the Etoricoxib active pharmaceutical ingredient (API), various process-related impurities and degradation products can emerge.[2] One such process-related impurity is this compound, chemically identified as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine.[]
The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product.[4] Therefore, stringent control and accurate quantification of these impurities are mandated by global regulatory bodies. The ICH Q3A(R2) guideline stipulates the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1] This application note provides a validated analytical method to ensure that this compound is maintained below these critical thresholds.
This compound:
-
Chemical Name: 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine
-
CAS Number: 646459-41-8
-
Molecular Formula: C₂₁H₁₆ClN₃O₂S
-
Molecular Weight: 409.9 g/mol
Experimental Methodology
This section details the optimized UPLC method for the quantification of this compound, including the necessary reagents, instrumentation, and step-by-step protocols.
Materials and Reagents
-
Etoricoxib Bulk Drug Substance (for impurity spiking and specificity analysis)
-
This compound Reference Standard (commercially available from various suppliers)[][5]
-
Acetonitrile (HPLC or UPLC grade)
-
Methanol (HPLC or UPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Formic Acid (Analytical grade)
-
Ultrapure Water (Milli-Q® or equivalent)
Instrumentation and Chromatographic Conditions
The method was developed and validated on a UPLC system equipped with a photodiode array (PDA) detector.
| Parameter | Condition |
| Instrument | UPLC System with PDA Detector |
| Column | Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 2 µL |
| Run Time | 10 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 6.0 | 20 | 80 |
| 8.0 | 20 | 80 |
| 8.1 | 90 | 10 |
| 10.0 | 90 | 10 |
Preparation of Solutions
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Standard Solution for Linearity, Accuracy, and Precision (1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. Further dilutions should be made to prepare calibration standards.
Sample Solution (1000 µg/mL of Etoricoxib): Accurately weigh approximately 50 mg of the Etoricoxib bulk drug sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol and Results
The developed UPLC method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5] The validation parameters assessed were specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[] The specificity of this method was demonstrated by analyzing a blank (diluent), the Etoricoxib bulk drug sample, the this compound standard, and a spiked sample of Etoricoxib containing Impurity 12. The chromatograms showed no interference from the main component (Etoricoxib) or other potential impurities at the retention time of this compound. Forced degradation studies on Etoricoxib also showed no interference from degradation products.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of approximately 3:1, was found to be 0.05 µg/mL. The LOQ, with a signal-to-noise ratio of approximately 10:1, was established at 0.15 µg/mL, demonstrating the method's high sensitivity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.15 | 1520 |
| 0.50 | 5050 |
| 1.00 | 10100 |
| 1.50 | 15150 |
| 2.00 | 20200 |
| Correlation Coefficient (r²) | 0.9998 |
The method demonstrated excellent linearity over the concentration range of 0.15 µg/mL to 2.0 µg/mL, with a correlation coefficient (r²) greater than 0.999.
Accuracy
The accuracy of the method was determined by analyzing a sample of Etoricoxib bulk drug spiked with known amounts of this compound at three different concentration levels (LOQ, 100%, and 150% of the target concentration). The recovery of the impurity was then calculated.
Table 3: Accuracy and Recovery Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| LOQ | 0.15 | 0.148 | 98.7% |
| 100% | 1.00 | 1.01 | 101.0% |
| 150% | 1.50 | 1.49 | 99.3% |
The percentage recovery was found to be within the acceptable range of 98-102%, confirming the accuracy of the method.
Precision
The precision of the analytical method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[]
Repeatability: Six replicate injections of the standard solution (1.0 µg/mL) were performed on the same day. Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
Table 4: Precision Results
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Peak Area | 0.8% | 1.2% |
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision demonstrate that the method is highly precise.
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.05 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters, including peak asymmetry and resolution, remained within the acceptable limits, indicating the robustness of the method.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the quantitative analysis process.
Caption: Workflow for the quantitative analysis of this compound.
Conclusion
The UPLC method described in this application note is demonstrated to be specific, sensitive, linear, accurate, precise, and robust for the quantitative determination of this compound in bulk drug substance. The validation results confirm that this method is suitable for its intended purpose and can be effectively implemented in a quality control laboratory for routine analysis and stability studies of Etoricoxib. Adherence to such validated analytical procedures is paramount in ensuring the quality and safety of pharmaceutical products.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SynZeal. This compound | 646459-41-8. [Link]
- Manish Kumar Thimmaraju et al. RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 2011: 3 (5)224-231.
- Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. International Journal of Pharmacy and Pharmaceutical Sciences, Vol 6, Issue 4, 2014.
- Public Assessment Report Scientific discussion Etorixocib DOC Generici 60 mg, 90 mg and 120 mg film-coated tablets (etoricoxib).
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
-
SynThink. Etoricoxib EP Impurities & USP Related Compounds. [Link]
-
European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
- Public Assessment Report Scientific discussion Etoricoxib Bristol 30 mg, 60 mg, 90 mg and 120 mg film-coated tablets (etoricoxib).
- RP-UPLC method development and validation for simultaneous estimation of Etoricoxib and Thiocolchicoside in tablets. Journal of Applied Pharmaceutical Science.
-
European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Veeprho. Etoricoxib Impurities and Related Compound. [Link]
-
SynThink. Etoricoxib EP Impurities & USP Related Compounds. [Link]
-
SynZeal. Etoricoxib Impurities. [Link]
-
ResearchGate. FTIR spectroscopic method for quantitative analysis of Etoricoxib in tablets. [Link]
-
Semantic Scholar. Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study. [Link]
-
AIJR Journals. A Review on Various Analytical Methodologies for Etoricoxib. [Link]
Sources
Application Note: A Comprehensive Guide to the Method Validation of Etoricoxib Impurity 12 in Accordance with ICH Q2(R1) Guidelines
Abstract
This technical document provides a detailed protocol and practical insights for the validation of an analytical method for the quantification of Etoricoxib Impurity 12. Etoricoxib, a selective COX-2 inhibitor, requires stringent quality control to ensure patient safety, with the control of impurities being a critical aspect.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] We will delve into the causality behind experimental choices, ensuring a scientifically sound and robust validation process.
Introduction: The Criticality of Impurity Profiling in Etoricoxib
Etoricoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing conditions like osteoarthritis and rheumatoid arthritis.[1] The manufacturing process and storage of Etoricoxib can lead to the formation of various impurities, which may compromise the safety and efficacy of the drug product.[] Therefore, regulatory bodies mandate the identification and quantification of these impurities.
This compound, chemically identified as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, is a potential process-related impurity or degradant.[6][7] A validated analytical method is essential to ensure that this impurity is controlled within acceptable limits in the final drug substance and product. This application note will provide a step-by-step guide to validate a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, adhering to the principles of scientific integrity and regulatory compliance as outlined in the ICH Q2(R1) guideline.[2][3][4]
The Foundation: Proposed HPLC Method for Etoricoxib and Impurity 12
The selection of an appropriate analytical technique is the first step. Reversed-phase HPLC (RP-HPLC) with UV detection is a common and robust method for the analysis of pharmaceutical compounds and their impurities.[][8][9]
Rationale for Method Selection
An RP-HPLC method is chosen for its high resolving power, sensitivity, and reproducibility in separating compounds with varying polarities, which is typical for a drug substance and its impurities. The proposed method parameters are based on a review of existing literature for Etoricoxib analysis and general chromatographic principles.[8][9][10]
Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector | Provides flexibility in mobile phase composition and allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column offers good retention and separation for a wide range of analytes. |
| Mobile Phase A | 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with Orthophosphoric Acid) | Provides good buffering capacity and peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 15 | 70 | |
| 20 | 70 | |
| 22 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection Wavelength | 236 nm | Etoricoxib exhibits strong UV absorbance at this wavelength, providing good sensitivity.[11] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures good solubility of both Etoricoxib and its impurities. |
The Validation Workflow: A Visual Overview
The following diagram illustrates the logical flow of the method validation process as per ICH Q2(R1) guidelines.
Caption: A flowchart of the validation process.
Detailed Validation Protocols and Acceptance Criteria
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For an impurity method, this means reliably quantifying the impurity at low levels in the presence of the active pharmaceutical ingredient (API) and other potential components.
System Suitability
Causality: Before any validation run, it is crucial to confirm that the chromatographic system is performing adequately. This ensures that the results obtained are reliable.
Protocol:
-
Prepare a system suitability solution containing Etoricoxib at the working concentration and Impurity 12 at its specification limit.
-
Inject the solution six replicate times.
-
Calculate the following parameters for the Impurity 12 peak.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 5.0% |
Specificity (Forced Degradation)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[3] Forced degradation studies are performed to demonstrate that the method is stability-indicating, meaning it can separate the impurity from any degradation products formed under stress conditions.[11][12][13]
Protocol:
-
Expose Etoricoxib drug substance to the following stress conditions:
-
Acid Hydrolysis: 0.1N HCl at 70°C for 1 hour.[11]
-
Base Hydrolysis: 0.1N NaOH at 70°C for 1 hour.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[11]
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[14]
-
-
Prepare samples of the stressed material and spike with Impurity 12 at the specification level.
-
Analyze the samples using the proposed HPLC method with a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the Impurity 12 peak and any peaks from the API, other impurities, and degradation products.
-
Peak purity analysis of the Impurity 12 peak should show no co-eluting peaks.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been shown to have a suitable level of precision, accuracy, and linearity.[15]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero. |
| Residual Plot | Random distribution of residuals around the x-axis. |
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.1 (LOQ) | 1250 |
| 0.5 | 6300 |
| 1.0 (100%) | 12550 |
| 1.5 (150%) | 18800 |
| 2.0 | 25100 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
Causality: Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations of the analyte.[15]
Protocol:
-
Prepare a sample of Etoricoxib drug substance.
-
Spike the sample with this compound at three concentration levels: LOQ, 100% of the specification limit, and 150% of the specification limit.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
Data Presentation: Accuracy of this compound
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| LOQ | 0.1 | 0.095 | 95.0% |
| 100% | 1.0 | 1.02 | 102.0% |
| 150% | 1.5 | 1.47 | 98.0% |
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[15]
4.5.1. Repeatability (Intra-day Precision)
Protocol:
-
Prepare six separate samples of Etoricoxib spiked with Impurity 12 at 100% of the specification limit.
-
Analyze the samples on the same day, by the same analyst, using the same instrument.
-
Calculate the %RSD of the results.
4.5.2. Intermediate Precision (Inter-day Ruggedness)
Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if possible.
-
Calculate the %RSD for this set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 10.0%.
Data Presentation: Precision of this compound
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
|---|---|---|
| Mean Conc. (µg/mL) | 1.01 | 0.99 |
| Standard Deviation | 0.03 | 0.04 |
| %RSD | 3.0% | 4.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, a signal-to-noise ratio approach can be used, where LOD is typically 3:1 and LOQ is 10:1.
Acceptance Criteria:
-
The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the following method parameters, one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a system suitability solution under each modified condition.
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
The retention time and peak area of Impurity 12 should not significantly change.
Solution Stability
Causality: This is to ensure that the sample and standard solutions are stable for the duration of the analysis, preventing erroneous results due to degradation.
Protocol:
-
Prepare standard and sample solutions and store them at room temperature and under refrigeration.
-
Analyze the solutions at regular intervals (e.g., 0, 6, 12, 24 hours).
-
Compare the results to the initial analysis.
Acceptance Criteria:
-
The change in the concentration of Impurity 12 should not be more than 5.0% from the initial value.
Conclusion
This application note has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the quantification of this compound, in strict adherence to ICH Q2(R1) guidelines. By understanding the rationale behind each validation parameter and following the detailed protocols, analytical laboratories can ensure the development of a robust, reliable, and regulatory-compliant method. The successful validation of such a method is a cornerstone of ensuring the quality, safety, and efficacy of Etoricoxib drug products.
References
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Etoricoxib. PubChem Compound Database. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Patil, K., et al. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. Impactfactor. Retrieved from [Link]
-
AIJR Journals. (2021, December 23). A Review on Various Analytical Methodologies for Etoricoxib. AIJR Journals. Retrieved from [Link]
-
CORE. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 2). Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Results from forced degradation of etoricoxib. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation results of etoricoxib in the developed method in different stress condition. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2017, July 5). Public Assessment Report Scientific discussion Etoricoxib Glenmark. Retrieved from [Link]
-
ResearchGate. (n.d.). Etoricoxib base degradation sample 2 mL of 1 N NaOH (3 h at 80 °C). Retrieved from [Link]
Sources
- 1. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. This compound | 646459-41-8 | SynZeal [synzeal.com]
- 7. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.aijr.org [journals.aijr.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 15. ema.europa.eu [ema.europa.eu]
Title: Achieving Superior Resolution of Etoricoxib and its Process-Related Impurities Using a Cyano Stationary Phase
An Application Note from the Desk of a Senior Application Scientist
Introduction
Etoricoxib is a selective COX-2 inhibitor widely prescribed for the treatment of inflammatory diseases such as osteoarthritis and rheumatoid arthritis.[1][2][3] The synthesis and storage of Etoricoxib can lead to the formation of various process-related impurities and degradation products.[1][] Regulatory bodies like the USP and EP mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[1][5][6]
Conventional reversed-phase liquid chromatography (RP-LC) methods, predominantly using C18 columns, often face challenges in achieving baseline separation of Etoricoxib from its structurally similar impurities. This is due to the subtle differences in hydrophobicity between the active pharmaceutical ingredient (API) and its analogues. This application note presents a robust HPLC method utilizing a cyanopropyl (CN) stationary phase, which offers a unique selectivity profile leading to enhanced resolution and more accurate quantification of Etoricoxib impurities. We will delve into the chromatographic principles that make the cyano column uniquely suited for this separation, provide a detailed experimental protocol, and discuss the expected results.
The Science Behind the Separation: The Cyano Column Advantage
The key to resolving closely related pharmaceutical compounds lies in exploiting multiple retention mechanisms. While C18 columns primarily rely on hydrophobic (van der Waals) interactions, cyano-bonded phases offer a multi-modal separation capability.[7][8] This unique selectivity stems from a combination of hydrophobic, dipole-dipole, and π-π interactions.[9][10][11]
-
Moderate Hydrophobicity: Cyano columns are significantly less hydrophobic than their C18 counterparts.[12][13] This results in less retention for non-polar compounds, allowing for faster elution times and potentially sharper peaks.
-
Strong Dipole-Dipole Interactions: The nitrile (-C≡N) group possesses a strong dipole moment, enabling potent interactions with polar functional groups on the analytes, such as the sulfonyl and pyridine moieties in Etoricoxib and its impurities.[10][11]
-
π-π Interactions: The cyano group can participate in π-π interactions with aromatic rings present in the analytes.[9][14] Etoricoxib and its impurities contain multiple aromatic rings (a phenyl and two pyridine rings), making this interaction a significant contributor to the unique selectivity observed. The choice of organic modifier is also crucial; methanol tends to enhance π-π interactions more effectively than acetonitrile.[14][15]
This combination of interactions allows the cyano phase to differentiate between analytes based not just on their hydrophobicity, but also on their polarity, aromaticity, and the spatial arrangement of these functional groups. One study specifically found that while various C8 and C18 columns resulted in co-elution of impurities, a cyano column provided much better resolution for Etoricoxib and its related substances.[16]
Caption: Multi-modal interactions of a Cyano stationary phase.
Key Analytes: Etoricoxib and Its Impurities
Impurity profiling requires the separation and quantification of several known and potential impurities.[1] The following table lists Etoricoxib and some of its common process-related impurities that can be effectively resolved using this method.
| Compound Name | Structure | Molecular Formula |
| Etoricoxib | 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine | C₁₈H₁₅ClN₂O₂S |
| Etoricoxib N1'-Oxide | 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1-oxide | C₁₈H₁₅ClN₂O₃S |
| Desmethyl Etoricoxib | 5-chloro-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine | C₁₇H₁₃ClN₂O₂S |
| Etoricoxib Impurity 10 | 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | C₁₈H₁₅ClN₂OS |
| Etoricoxib Impurity 12 | 6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine | C₂₁H₁₆ClN₃O₂S |
(Structures and formulas sourced from various chemical suppliers and research articles.[1][3][][17])
Experimental Protocol
This protocol is based on a validated method that demonstrated successful separation of Etoricoxib from its process and degradation impurities.[16][18]
Equipment and Materials
-
HPLC System: A gradient-capable HPLC or UHPLC system with a UV or PDA detector.
-
Column: Zorbax SB CN (250 x 4.6 mm, 5 µm particle size) or equivalent cyanopropyl column.
-
Chemicals: Etoricoxib reference standard and impurity standards, Disodium hydrogen orthophosphate, Sodium hydroxide, Acetonitrile (HPLC grade), Water (HPLC grade).
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
-
Other: Analytical balance, pH meter, sonicator, 0.45 µm membrane filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | Cyano (CN) Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Buffer : Acetonitrile (60:40, v/v) |
| Buffer: 0.02 M Disodium hydrogen orthophosphate, pH adjusted to 7.20 with 1N NaOH | |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 235 nm |
| Column Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Buffer Preparation (0.02 M Disodium hydrogen orthophosphate):
-
Accurately weigh and dissolve the required amount of Disodium hydrogen orthophosphate in HPLC-grade water to make a 0.02 M solution.
-
Adjust the pH of the solution to 7.20 ± 0.05 using a 1N Sodium Hydroxide solution.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mix the prepared Buffer and Acetonitrile in a 60:40 volume/volume ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh about 25 mg of Etoricoxib reference standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 25 mL of diluent and sonicate for 10 minutes to dissolve completely.
-
Make up the volume to 50 mL with the diluent and mix well.
-
-
Sample Solution (for Drug Substance):
-
Prepare the sample solution at the same concentration as the standard stock solution (500 µg/mL) following the same procedure.
-
Caption: Experimental workflow for Etoricoxib impurity analysis.
Expected Results and Discussion
The described method is expected to yield excellent separation between the main Etoricoxib peak and its key impurities. The unique selectivity of the cyano column effectively resolves compounds that might otherwise co-elute on a C18 phase.[16][18]
A representative summary of expected chromatographic performance is presented below.
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity A | ~4.5 | > 2.0 (from next peak) | ≤ 1.5 |
| Impurity B | ~6.0 | > 2.0 (from Etoricoxib) | ≤ 1.5 |
| Etoricoxib | ~8.0 | - | ≤ 1.5 |
| Impurity C | ~10.5 | > 2.0 (from Etoricoxib) | ≤ 1.5 |
(Note: Retention times are illustrative. Actual values will depend on the specific system, column, and laboratory conditions.)
The peak shape for Etoricoxib is expected to be symmetrical, and the separation from its nearest eluting impurities should be well over the accepted resolution factor of 1.5, ensuring accurate integration and quantification.
Method Validation Insights
For routine quality control and regulatory submissions, the method must be validated according to ICH guidelines. The validation would include:
-
Specificity: Demonstrated by spiking the drug substance with known impurities and performing forced degradation studies (acid, base, oxidation, thermal, photolytic). The method should prove its ability to separate the main peak from all potential impurities and degradants.[16][18]
-
Linearity: Assessed over a range of concentrations for Etoricoxib and its impurities.
-
Accuracy: Determined by recovery studies of impurities spiked into the sample matrix.
-
Precision: Evaluated at the system, method, and intermediate levels.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition, flow rate) to check the method's reliability.[16]
Conclusion
The use of a cyanopropyl stationary phase provides a superior alternative to traditional C18 columns for the challenging separation of Etoricoxib and its related substances. By leveraging a combination of hydrophobic, dipole-dipole, and π-π interactions, the cyano column offers a unique and orthogonal selectivity. This results in enhanced resolution, improved peak shapes, and ultimately, more reliable and accurate impurity profiling, which is critical for ensuring the quality and safety of Etoricoxib drug products. The presented method is simple, isocratic, and robust, making it highly suitable for routine implementation in a quality control environment.
References
-
D. H. Marchand, L. R. Snyder, J. W. Dolan. (2004). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
S. Venugopal, U. M. Tripathi, N. Devanna. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. E-Journal of Chemistry. [Link]
-
D. H. Marchand, L. R. Snyder, J. W. Dolan. (2004). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. ResearchGate. [Link]
-
SynThink. Etoricoxib EP Impurities & USP Related Compounds. SynThink Chemicals. [Link]
-
Scribd. (2014). USP Medicines Compendium - Etoricoxib. Scribd. [Link]
-
Scribd. (2014). USP Medicines Compendium - Etoricoxib. Scribd. [Link]
-
E-Journal of Chemistry. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. Hindawi. [Link]
-
Veeprho. Etoricoxib Impurities and Related Compound. Veeprho. [Link]
-
GL Sciences. Cyano Column. GL Sciences. [Link]
-
Pharmaffiliates. Etoricoxib-Impurities. Pharmaffiliates. [Link]
-
SynZeal. Etoricoxib Impurities. SynZeal. [Link]
-
J. W. Dolan, L. R. Snyder, T. H. Jupille, N. S. Wilson. (2001). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. Journal of Chromatography A. [Link]
-
Separation Methods Technologies. Cyanopropyl CP (CN) Columns. SMT. [Link]
-
ResearchGate. Chemical Structure of Etoricoxib (ETC). ResearchGate. [Link]
-
A. Sharma, A. Chaudhary, B. Singh. (2022). RP HPLC Method Development for Simultaneous Estimation of Etoricoxib and Thiocolchicoside. Journal of Pharmaceutical Research International. [Link]
-
Restek. (2013). HPLC basics : Improving resolution of your analysis (I): Stationary Phases. Restek. [Link]
-
ResearchGate. (2001). Column selectivity in reversed-phase liquid chromatography - VII. Cyanopropyl columns. ResearchGate. [Link]
-
P.S. Gangane, et al. (2014). Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. Indian Journal Of Natural Sciences. [Link]
-
Manish Kumar Thimmaraju, et al. (2011). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Der Pharmacia Lettre. [Link]
-
ResearchGate. (2014). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. ResearchGate. [Link]
-
Aayushi Agarwal Bansal, et al. (2014). Development and Validation of an Analytical Method for the Estimation of Etoricoxib Tablets by Reverse Phase HPLC. ResearchGate. [Link]
-
Thames Restek. Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Thames Restek. [Link]
-
Kumar, et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ETORICOXIB AND THIOCOLCHICOSIDE IN PHARMACEUTICAL DO. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Analytica Chemie. Etoricoxib Impurity. Analytica Chemie. [Link]
-
Impact Factor. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. Impact Factor. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link]
-
Sepax Technologies. SepaxHP-Cyano Column Manual. Sepax Technologies. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. glsciences.eu [glsciences.eu]
- 8. separationmethods.com [separationmethods.com]
- 9. Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromblog.wordpress.com [chromblog.wordpress.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Etoricoxib Impurities | SynZeal [synzeal.com]
- 18. researchgate.net [researchgate.net]
Abstract
This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Etoricoxib and its related substances in bulk drug and pharmaceutical formulations. The method is designed to be specific, accurate, precise, and linear over a specified range, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, a step-by-step protocol, and a complete validation summary.
Introduction
Etoricoxib, chemically 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in the drug substance can arise from the manufacturing process, degradation of the drug product over time, or interaction with excipients.[3][] Therefore, a validated analytical method capable of separating and quantifying Etoricoxib from its potential impurities and degradation products is essential for quality control and stability studies.
This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method that effectively separates Etoricoxib from its process-related impurities and degradation products formed under various stress conditions. The development and validation of this method are in accordance with the ICH Q2(R2) guidelines, ensuring the reliability and accuracy of the results.[5][6]
Method Development Rationale
The primary objective was to develop a single, rapid, and reliable HPLC method that can resolve Etoricoxib from its known and potential impurities. The selection of the chromatographic parameters was based on a systematic evaluation of various factors to achieve optimal separation and peak shape.
-
Column Selection: A C18 column is a common choice for the separation of non-polar to moderately polar compounds like Etoricoxib and its related substances due to its hydrophobic stationary phase. An Agilent C18 column (or equivalent) provides excellent resolution and efficiency.
-
Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier is typically used in reversed-phase chromatography. A mixture of formic acid and acetonitrile was chosen for this method.[] The formic acid helps to control the pH of the mobile phase, ensuring consistent ionization of the analytes and leading to sharp, symmetrical peaks. Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength for the compounds of interest. The ratio of the mobile phase components was optimized to achieve the best separation within a reasonable runtime.
-
Detection Wavelength: The UV detection wavelength was set at 247 nm, which is a wavelength of significant absorbance for Etoricoxib, providing good sensitivity for both the active ingredient and its related substances.[]
-
Flow Rate: A flow rate of 0.8 mL/min was selected to ensure a good balance between analysis time and separation efficiency.[]
Experimental
Instrumentation and Reagents
-
Instrumentation: A Shimadzu HPLC system equipped with an Agilent C18 column was used for this study.[]
-
Reagents and Materials:
-
Etoricoxib reference standard and impurity standards were procured from a reliable source.
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions were established for the analysis of Etoricoxib and its related substances:
| Parameter | Condition |
| Column | Agilent C18 (or equivalent) |
| Mobile Phase | Formic acid: Acetonitrile (52:48 v/v)[] |
| Flow Rate | 0.8 mL/min[] |
| Detection | UV at 247 nm[] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Etoricoxib reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration suitable for analysis.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to a specific amount of Etoricoxib and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
The developed analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation Studies)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Etoricoxib was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[7][8]
-
Acid Degradation: Etoricoxib solution was treated with acid and heated.
-
Base Degradation: Etoricoxib solution was treated with a base and heated.
-
Oxidative Degradation: Etoricoxib solution was treated with hydrogen peroxide.
-
Thermal Degradation: Etoricoxib powder was exposed to dry heat.
-
Photolytic Degradation: Etoricoxib solution was exposed to UV light.
The results of the forced degradation studies showed that the method was able to separate the main Etoricoxib peak from all the degradation products, confirming its stability-indicating capability.
Linearity
The linearity of the method was evaluated by analyzing a series of diluted standard solutions over a range of concentrations. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. The method demonstrated excellent linearity over the concentration range of 0.5–100 μg/mL with a correlation coefficient of 0.9998.[]
| Parameter | Result |
| Linearity Range | 0.5–100 μg/mL[] |
| Correlation Coefficient (r²) | 0.9998[] |
| Regression Equation | y = 95013x – 11970[] |
Accuracy
Accuracy was determined by the recovery of known amounts of Etoricoxib spiked into a placebo matrix at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The method was found to be accurate, with recovery values within the acceptable limits.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing multiple injections of the same standard solution on the same day. Intermediate precision was determined by analyzing the samples on different days, by different analysts, and on different instruments. The relative standard deviation (%RSD) of the peak areas was calculated. The low %RSD values indicated that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1557 μg/mL[] |
| Limit of Quantitation (LOQ) | 0.4791 μg/mL[] |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and column temperature. The method was found to be robust as minor changes in the experimental parameters did not significantly affect the results.
Protocols
Protocol for Analysis of Etoricoxib in Bulk Drug
-
Standard Preparation: Prepare a standard solution of Etoricoxib in the mobile phase at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the Etoricoxib bulk drug in the mobile phase to obtain a solution of a similar concentration to the standard.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the percentage purity of the Etoricoxib bulk drug using the peak areas obtained from the chromatograms.
Protocol for Analysis of Etoricoxib Related Substances in Tablets
-
Standard Preparation: Prepare a standard solution of Etoricoxib and available impurity standards in the mobile phase.
-
Sample Preparation: Prepare the tablet sample solution as described in section 3.3.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Identification and Quantification: Identify the related substances in the sample chromatogram by comparing their retention times with those of the impurity standards. Quantify the impurities using the peak areas and the response factor relative to Etoricoxib.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Etoricoxib.
Method Validation Logic
Caption: Logic diagram for analytical method validation.
Conclusion
The developed stability-indicating RP-HPLC method is simple, rapid, specific, accurate, and precise for the determination of Etoricoxib and its related substances in bulk drug and pharmaceutical formulations. The method was successfully validated according to ICH guidelines, and the results demonstrate its suitability for routine quality control analysis and stability studies. This application note provides a comprehensive framework for the implementation of this method in a pharmaceutical laboratory setting.
References
-
A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. (2023, June 25). Impactfactor. Retrieved from [Link]
-
A Stability-Indicating Validated RP-HPLC Method for the Determination of Etoricoxib and It's Degradants. (2023, December 14). ResearchGate. Retrieved from [Link]
-
Etoricoxib EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
-
Etoricoxib Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Summary of forced degradation outcomes of Etoricoxib. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. (2018, July 17). MDPI. Retrieved from [Link]
-
Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. (2009, May 6). Semantic Scholar. Retrieved from [Link]
-
ETORICOXIB. (n.d.). precisionFDA. Retrieved from [Link]
-
Development and validation of a new stability indicating liquid chromatographic method for the simultaneous determination of thiocholchicoside and etoricoxib in combined dosage form. (2016, January 1). Semantic Scholar. Retrieved from [Link]
-
Development and Validation of an HPLC Method for Analysis of Etoricoxib in Human Plasma. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. (2014, June 2). Semantic Scholar. Retrieved from [Link]
-
An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. (n.d.). ResearchGate. Retrieved from [Link]
-
Process For The Preparation Of Etoricoxib. (n.d.). Quick Company. Retrieved from [Link]
-
Etoricoxib-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. (2023, September 24). Asian Journal of Pharmaceutics. Retrieved from [Link]
- Process for the synthesis of etoricoxib. (n.d.). Google Patents.
Sources
- 1. veeprho.com [veeprho.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Etoricoxib Analysis Technical Support Center: Resolving Co-elution of Impurities in HPLC
Welcome to the technical support center for resolving HPLC co-elution issues encountered during the analysis of Etoricoxib and its impurities. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, field-proven insights to ensure the scientific integrity of your analytical methods.
Introduction: The Challenge of Etoricoxib Impurity Profiling
Etoricoxib, a selective COX-2 inhibitor, is a bipyridine derivative with a complex structure that can give rise to a variety of structurally similar process-related impurities and degradation products.[1] These impurities, if not properly separated and quantified, can pose a risk to patient safety and affect the efficacy of the drug product.[] Co-elution, the overlapping of analyte peaks in a chromatogram, is a common challenge in the HPLC analysis of Etoricoxib due to the subtle structural differences between the active pharmaceutical ingredient (API) and its impurities.[3] This guide provides a systematic approach to diagnose and resolve these co-elution issues.
Part 1: Troubleshooting Guide for Co-elution Issues
This section is structured to guide you through a logical troubleshooting workflow, starting from initial peak shape assessment to advanced method modifications.
Q1: My chromatogram shows a broad or shouldered peak for Etoricoxib. How do I confirm co-elution?
Answer:
A symmetrical, sharp peak is the ideal, but peak asymmetry, such as fronting, tailing, or the appearance of a shoulder, is often the first indicator of a hidden co-eluting impurity.
Initial Assessment Protocol:
-
Visual Inspection: A distinct shoulder on the main Etoricoxib peak is a strong indicator of a closely eluting impurity.
-
Peak Purity Analysis (if using a PDA/DAD detector): A powerful tool for detecting co-elution is the peak purity analysis function of a photodiode array (PDA) or diode-array detector (DAD). This feature assesses the spectral homogeneity across the peak. A "pure" peak will exhibit a consistent spectrum from the upslope to the downslope. Spectral inconsistencies will result in a high peak purity angle or factor, indicating the presence of a co-eluting species.
-
Mass Spectrometry (MS) Confirmation: If your HPLC is coupled to a mass spectrometer, you can confirm co-elution by examining the mass spectra across the peak. A shift in the observed m/z values from the beginning to the end of the peak is a definitive sign of multiple components.
Q2: I've confirmed co-elution. What are the initial, simple steps I can take to improve resolution?
Answer:
Before making significant changes to your method, several straightforward adjustments can often resolve minor co-elution problems. These focus on optimizing the three key factors of chromatographic resolution: retention factor (k'), selectivity (α), and efficiency (N) .
Troubleshooting Workflow for Initial Adjustments:
Caption: Initial troubleshooting workflow for co-elution.
Step-by-Step Guide:
-
Adjust the Retention Factor (k'):
-
Action: Weaken the mobile phase by decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol).
-
Rationale: Increasing the retention time of the analytes on the column provides more opportunity for separation. A good target for the retention factor (k') is between 2 and 10.
-
-
Optimize Column Efficiency (N):
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Rationale: A lower flow rate can lead to sharper, more symmetrical peaks by improving mass transfer between the mobile and stationary phases, thus increasing column efficiency.
-
-
Modify Column Temperature:
-
Action: Adjust the column temperature. A good starting point is to test temperatures between 25°C and 40°C.
-
Rationale: Temperature can influence selectivity by altering the interactions between the analytes and the stationary phase. It also affects the viscosity of the mobile phase, which can impact efficiency.
-
Q3: The initial adjustments didn't work. How can I strategically modify my mobile phase to enhance selectivity (α)?
Answer:
Changing the selectivity (α), the ability of the chromatographic system to differentiate between two analytes, is the most powerful way to resolve co-eluting peaks. For Etoricoxib and its impurities, this often involves manipulating the mobile phase pH or changing the organic modifier.
Understanding Etoricoxib's Properties:
Etoricoxib is a weakly basic compound with a pKa value in the range of 4.6 to 5.0.[4][5] This means its degree of ionization, and therefore its polarity and retention in reverse-phase HPLC, is highly dependent on the mobile phase pH. Many of its impurities are also ionizable.
Strategies for Modifying Mobile Phase Selectivity:
-
Mobile Phase pH Adjustment:
-
Action: Adjust the pH of the aqueous portion of your mobile phase. A good starting point is to work at a pH at least 2 units away from the pKa of Etoricoxib and its impurities.
-
Rationale:
-
At low pH (e.g., pH 2.5-3.5): Etoricoxib and its basic impurities will be protonated (ionized), making them more polar and resulting in shorter retention times. The difference in their pKa values can be exploited to achieve separation.
-
At mid-range pH (e.g., pH 6.0-7.5): Small changes in pH in this range can cause significant shifts in retention and selectivity as the compounds are partially ionized. This can be a powerful tool for "fine-tuning" separation but requires careful buffering for method robustness.[4]
-
-
Recommended Buffers: Phosphate and acetate buffers are commonly used and provide good buffering capacity in their respective pH ranges.
-
-
Change the Organic Modifier:
-
Action: Switch from acetonitrile to methanol, or vice versa. You can also explore mixtures of the two.
-
Rationale: Acetonitrile and methanol have different polarities and engage in different types of interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes and the stationary phase. This change in interaction can significantly alter the elution order and improve resolution.
-
Experimental Protocol for pH and Organic Modifier Screening:
| Experiment | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Rationale |
| 1 | C18 | 0.1% Formic Acid in Water (pH ~2.7) | Acetonitrile | Gradient | Exploit differences in pKa at low pH. |
| 2 | C18 | 0.1% Formic Acid in Water (pH ~2.7) | Methanol | Gradient | Evaluate change in selectivity with a different organic modifier. |
| 3 | C18 | 20mM Phosphate Buffer (pH 7.0) | Acetonitrile | Gradient | Investigate separation in a near-neutral, partially ionized state. |
| 4 | C18 | 20mM Phosphate Buffer (pH 7.0) | Methanol | Gradient | Combine neutral pH with an alternative organic modifier. |
Q4: I'm still facing co-elution with a particularly stubborn impurity. Should I consider changing the stationary phase?
Answer:
Yes, if optimizing the mobile phase does not provide adequate resolution, changing the stationary phase chemistry is the next logical and often most effective step. Different stationary phases offer unique separation mechanisms that can resolve structurally similar compounds.
Workflow for Stationary Phase Selection:
Caption: Advanced troubleshooting by changing stationary phase.
Alternative Stationary Phases for Etoricoxib Analysis:
-
Phenyl-Hexyl Phase:
-
Mechanism: Provides alternative selectivity to C18 phases through π-π interactions with the aromatic rings present in Etoricoxib and its impurities. This is particularly useful for separating compounds with similar hydrophobicity but different aromatic character.
-
When to Use: When co-eluting impurities are structurally very similar to Etoricoxib, differing only in substituent positions on the aromatic rings.
-
-
Cyano (CN) Phase:
-
Mechanism: Offers a different selectivity based on dipole-dipole interactions due to the polar cyano group. It can be used in both reversed-phase and normal-phase modes. In reversed-phase, it is less retentive than C18.
-
When to Use: For separating compounds with differing polarities. Some published methods have shown success in separating Etoricoxib from its impurities using a cyano column with a mobile phase at a higher pH (e.g., 7.2).[6]
-
-
Embedded Polar Group (EPG) or "Aqua" Phases:
-
Mechanism: These are C18 phases with a polar group (e.g., amide, carbamate) embedded near the silica surface. This makes them compatible with highly aqueous mobile phases and provides alternative selectivity through hydrogen bonding.
-
When to Use: When dealing with more polar impurities that are not well-retained on a standard C18 column, or to alter the selectivity for impurities that can engage in hydrogen bonding.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the common impurities of Etoricoxib I should be aware of?
A: Common Etoricoxib impurities can be process-related (from synthesis) or degradation products. Some key impurities include:
-
Etoricoxib N1'-Oxide: An oxidative degradation product. It is more polar than Etoricoxib.[7]
-
Desmethyl Etoricoxib: A process-related impurity where the methyl group on the pyridine ring is absent. Its polarity is similar to Etoricoxib.[8]
-
6'-Desmethyl-6'-carboxy Etoricoxib: A metabolite that is significantly more polar due to the carboxylic acid group.[9]
-
Etoricoxib Impurity D (USP): 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one.[7]
Q: My method looks good, but I'm getting poor peak shape (tailing) for Etoricoxib. What could be the cause?
A: Peak tailing for basic compounds like Etoricoxib is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Solution 1 (Low pH): Operate at a low mobile phase pH (e.g., < 3). This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.
-
Solution 2 (High pH): Use a pH-stable column and a mobile phase with a higher pH (e.g., > 8). This deprotonates the analyte, reducing its interaction with the now-ionized silanols.
-
Solution 3 (Buffer Concentration): Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and mask the silanol activity.
Q: What is a good starting point for a stability-indicating HPLC method for Etoricoxib?
A: A robust starting point for developing a stability-indicating method would be:
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in water (pH adjusted to ~3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from a lower to a higher percentage of acetonitrile (e.g., 30% to 80% B over 20 minutes).
-
Detection: 235 nm.
-
Column Temperature: 30-35°C.
This starting point should then be optimized based on the results of forced degradation studies, where the drug is exposed to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products.[10]
References
-
PubChem. 6'-Desmethyl-6'-carboxy Etoricoxib. Available at: [Link]
-
PubChem. 6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide. Available at: [Link]
-
Neopharm Labs. Mastering Pharmaceutical Impurity Isolation Strategies. Available at: [Link]
-
Veeprho. Desmethyl Etoricoxib | CAS 202409-31-2. Available at: [Link]
-
Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Etoricoxib-N1'-oxide. Available at: [Link]
-
PubChem. Etoricoxib. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Available at: [Link]
-
(PDF) Review on strategies for analysis of some Structurally Related Pharmaceutical Compounds: Approach to forced degradation, degradation kinetics and impurity profiling of drugs. ResearchGate. Available at: [Link]
-
(PDF) Solving impurity/degradation problems: Case studies. ResearchGate. Available at: [Link]
-
Pharmace Research Laboratory. Etoricoxib N1-Oxide. Available at: [Link]
-
Phenomenex. Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Available at: [Link]
-
Pharmaffiliates. Etoricoxib-Impurities. Available at: [Link]
-
precisionFDA. ETORICOXIB. Available at: [Link]
-
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America. Available at: [Link]
-
Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. PubMed. Available at: [Link]
-
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmaeli. Available at: [Link]
-
Allmpus. ETORICOXIB N,N-DIOXIDE. Available at: [Link]
-
A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. Impactfactor. Available at: [Link]
-
Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. E-Journal of Chemistry. Available at: [Link]
-
Analytica Chemie. Etoricoxib Impurity. Available at: [Link]
-
Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. MDPI. Available at: [Link]
-
Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. Semantic Scholar. Available at: [Link]
-
Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. PubMed. Available at: [Link]
-
Public Assessment Report Scientific discussion Etoricoxib Glenmark 30 mg, 60 mg, 90 mg and 120 mg, film-coated tablets. Geneesmiddeleninformatiebank. Available at: [Link]
Sources
- 1. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method [mdpi.com]
- 5. Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. veeprho.com [veeprho.com]
- 9. 6'-Desmethyl-6'-carboxy Etoricoxib | C18H13ClN2O4S | CID 44266451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
Troubleshooting peak tailing in the analysis of Etoricoxib compounds
Troubleshooting Guide for Peak Tailing in HPLC Analysis of Etoricoxib
Welcome to the technical support center for the chromatographic analysis of Etoricoxib. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing in High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address the challenges you may encounter in the lab.
Part 1: Foundational Knowledge - Understanding Etoricoxib and Peak Tailing
Before diving into troubleshooting, it's essential to understand the chemical properties of Etoricoxib and the fundamental causes of peak tailing.
Q1: What are the key chemical properties of Etoricoxib that influence its chromatographic behavior?
A1: Understanding the physicochemical properties of Etoricoxib is the first step in developing a robust HPLC method and troubleshooting peak shape issues. Etoricoxib is a basic compound with a pKa of approximately 4.5-4.6.[1][2] This means that the mobile phase pH will dictate its ionization state:
-
At pH < 4.5: Etoricoxib will be predominantly in its protonated, positively charged (cationic) form.
-
At pH > 4.5: Etoricoxib will be in its neutral, un-ionized form.
This pH-dependent behavior is critical because the ionized form is more prone to undesirable secondary interactions with the stationary phase, a primary cause of peak tailing.[3][4] Additionally, Etoricoxib is poorly soluble in water but soluble in organic solvents like methanol.[5][6]
| Property | Value / Description | Significance in HPLC |
| Chemical Class | Bipyridine derivative; selective COX-2 inhibitor[7][8] | Basic nature influences interaction with the stationary phase. |
| pKa | ~4.5 - 4.6[1][2] | Dictates ionization state based on mobile phase pH; crucial for controlling retention and peak shape. |
| Solubility | Poorly soluble in water; soluble in methanol[5][6][9] | Affects choice of sample solvent and mobile phase composition. |
Q2: What is peak tailing, and why is it a problem?
A2: In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[10] It is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical peak has a T value of 1.0. Regulatory guidelines often require a tailing factor of less than 2.0.
Peak tailing is problematic because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.
-
Decreases Sensitivity: As the peak broadens, its height decreases, lowering the signal-to-noise ratio and affecting detection limits.
-
Complicates Integration: The integrator may struggle to accurately determine the start and end of the peak, leading to imprecise and inaccurate results.
Part 2: Diagnosing the Root Cause of Peak Tailing
This section provides a systematic approach to identifying the source of the problem.
Q3: My Etoricoxib peak is tailing. What is the most likely cause?
A3: For a basic compound like Etoricoxib, the most common cause of peak tailing in reversed-phase HPLC is secondary ionic interactions with residual silanol groups on the silica-based stationary phase.[10][11][12][13][14]
Here's the mechanism:
-
Standard C18 columns are made from silica particles. During manufacturing, not all surface silanol groups (Si-OH) can be chemically bonded with the C18 chains or end-capped.[15]
-
These remaining silanols are acidic. At mobile phase pH values above approximately 3-4, they become deprotonated and carry a negative charge (Si-O⁻).[11][16]
-
If your mobile phase pH is below Etoricoxib's pKa of ~4.5, the drug will be protonated and carry a positive charge.
-
This creates a strong electrostatic attraction (an ion-exchange mechanism) between the positively charged Etoricoxib and the negatively charged silanol sites. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some molecules to be retained longer and elute slowly, forming a "tail."[14]
Q4: How do I systematically troubleshoot the cause of peak tailing?
A4: A logical workflow is essential to efficiently identify the problem. Start by determining if the issue affects all peaks or just the Etoricoxib peak.
If all peaks are tailing, the issue is likely physical (e.g., a column void, blocked frit, or extra-column dead volume).[17] If only the basic Etoricoxib peak is tailing, the cause is almost certainly chemical, as described in A3.
Part 3: Step-by-Step Solutions and Protocols
This section provides actionable protocols to resolve peak tailing for Etoricoxib.
Q5: How can I eliminate tailing caused by silanol interactions using the mobile phase?
A5: Optimizing the mobile phase is the most effective way to improve the peak shape for basic compounds. The primary strategy is to control the ionization of either the silanol groups or the analyte.
Protocol 1: Adjusting Mobile Phase pH
The goal is to operate at a pH that suppresses the ionization of the problematic silanol groups.
-
Target a Low pH: Prepare your mobile phase buffer to a pH between 2.5 and 3.0.[14][17] At this low pH, the acidic silanol groups will be fully protonated (Si-OH) and electrically neutral, eliminating the secondary ionic interaction with the positively charged Etoricoxib.
-
Choose an Appropriate Buffer: Use a buffer like phosphate or formate. Ensure the buffer has buffering capacity at your target pH. A 10-25 mM buffer concentration is typically sufficient to maintain a stable pH.[11]
-
Verify Column Stability: Confirm that your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but prolonged use at very low pH can degrade the stationary phase.[14]
-
Equilibrate Thoroughly: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated before injecting your sample.
Q6: Could my column be the problem? When should I consider replacing it?
A6: Yes, the column is a critical factor. Peak shape can degrade over the lifetime of a column.
-
Use High-Purity, End-Capped Columns: Modern "Type B" silica columns are manufactured to have very low metal content and are extensively end-capped to minimize the number of accessible silanol groups.[10] If you are using an older "Type A" column, switching to a modern, high-quality column will significantly improve the peak shape for Etoricoxib.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Try flushing the column with a strong solvent (if compatible with the stationary phase) to clean it.[18] Using a guard column can protect the analytical column from contaminants.
-
Column Voids: A void or channel can form at the column inlet due to pressure shocks or operation outside the recommended pH range.[17][18] This typically causes tailing or splitting for all peaks in the chromatogram. If a void is suspected, the column usually needs to be replaced.[14]
When to Replace: If you observe a gradual increase in peak tailing and backpressure over time that is not resolved by mobile phase optimization or column flushing, it is likely that the column has reached the end of its life and should be replaced.
Q7: Can my sample preparation or injection parameters cause peak tailing?
A7: Absolutely. Issues with the sample itself can lead to poor peak shape.
| Issue | Causality | Solution |
| Sample Overload | Injecting too high a concentration of Etoricoxib can saturate the active sites on the stationary phase, leading to peak distortion.[11][19] | Protocol: Reduce the injected sample concentration by performing a serial dilution. If the peak shape improves at lower concentrations, the original sample was overloaded. |
| Sample Solvent Mismatch | Dissolving Etoricoxib in a solvent that is significantly stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile) can cause the sample band to spread improperly upon injection, leading to distorted peaks.[19] | Protocol: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used for solubility, ensure it is weaker than the mobile phase. |
Summary of Troubleshooting Strategies
| Problem Area | Potential Cause | Primary Solution(s) |
| Chemical Interactions | Secondary interaction with silanol groups. | Lower mobile phase pH to 2.5-3.0; ensure adequate buffer concentration (10-25 mM).[11][14][17] |
| Mobile phase pH is too close to analyte pKa. | Adjust pH to be at least 1.5-2 units away from the pKa (~4.5).[16][20] | |
| Column | Old or low-purity ("Type A") silica. | Use a modern, high-purity, fully end-capped ("Type B") column.[10] |
| Column contamination. | Use a guard column; flush the analytical column with a strong solvent.[18] | |
| Column void or bed deformation. | Replace the column; avoid rapid pressure changes.[14][18] | |
| Sample/Injection | Mass overload. | Reduce the amount of sample injected.[11] |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase.[19] | |
| System Hardware | Extra-column volume (dead volume). | Use tubing with a small internal diameter and minimal length; ensure fittings are properly connected.[17] |
By systematically addressing these potential issues, you can effectively troubleshoot and eliminate peak tailing in your Etoricoxib analysis, leading to more accurate, reliable, and reproducible results.
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. ACE HPLC Columns.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. International Journal of Scientific & Engineering Research.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Development and Validation of an Analytical Method for the Estimation of Etoricoxib Tablets by Reverse Phase HPLC.
- Solubility Enhancement of Etoricoxib by Cosolvency Approach. SciSpace.
- Formulation and Characterization of Solid Dispersions of Etoricoxib Using N
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. Asian Journal of Pharmaceutics.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- HPLC validation and stress degradation behavior of Etoricoxib in tablets dosage form. Benha Journal of Applied Sciences.
- What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- The Theory of HPLC Column Chemistry. Crawford Scientific.
- Exploring the Role of pH in HPLC Separ
- Etoricoxib. The Merck Index Online.
- The use of Mobile Phase pH as a Method Development Tool.
- A Stability-Indicating Validated RP-HPLC Method for the Determination of Etoricoxib and It's Degradants. Pharmaceutical Sciences.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.
- Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Taylor & Francis Online.
- buffered pH to avoid peak tailing.
- The Importance Of Mobile Phase PH in Chromatographic Separations.
- Solubility of Etoricoxib in Aqueous Solutions of Glycerin, Methanol, Polyethylene Glycols 200, 400, 600, and Propylene Glycol at 298.2 K.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- Peak Tailing in HPLC. Element Lab Solutions.
- Solubility data of etoricoxib in different solvents.
- Solubility enhancement of etoricoxib by different techniques and comparison thereof. AIP Publishing.
- Control pH During Method Development for Better Chrom
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
- Pharmaceutical composition of etoricoxib.
- Etoricoxib. PharmaCompass.
Sources
- 1. Etoricoxib [drugfuture.com]
- 2. WO2016015776A1 - Pharmaceutical composition of etoricoxib - Google Patents [patents.google.com]
- 3. moravek.com [moravek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. tnsroindia.org.in [tnsroindia.org.in]
- 6. pubs.aip.org [pubs.aip.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Etoricoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 16. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 17. labcompare.com [labcompare.com]
- 18. agilent.com [agilent.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. agilent.com [agilent.com]
Strategies to minimize ion suppression in LC-MS/MS analysis of Etoricoxib
Welcome to the technical support center for the LC-MS/MS analysis of Etoricoxib. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, ensuring accurate and reproducible quantification. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your method development.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern for Etoricoxib analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Etoricoxib, is reduced by co-eluting components from the sample matrix.[1][2][3][4] In electrospray ionization (ESI), the most common ionization technique, the analyte and matrix components compete for access to the droplet surface to be ionized.[1][5] When high concentrations of interfering compounds are present, they can alter the droplet's physical properties (like surface tension and viscosity), hindering solvent evaporation and preventing the analyte from efficiently entering the gas phase as an ion.[5]
This is a critical issue in bioanalysis because it leads to:
-
Reduced Sensitivity: A suppressed signal can make it impossible to reach the required lower limit of quantification (LLOQ).
-
Poor Accuracy and Precision: If the degree of suppression varies between samples, it can lead to inaccurate and irreproducible results.[2][3]
-
Failed Method Validation: Assays with significant and variable ion suppression will not meet the stringent criteria set by regulatory bodies like the FDA and EMA.[6][7][8][9]
For Etoricoxib, which is often analyzed in complex biological matrices like plasma or serum, the primary sources of ion suppression are endogenous compounds such as phospholipids, salts, and proteins.[10]
Q2: What are the key physicochemical properties of Etoricoxib I should consider?
A2: Understanding Etoricoxib's properties is fundamental to designing a robust analytical method.
| Property | Value / Description | Implication for LC-MS/MS Analysis |
| Molecular Formula | C₁₈H₁₅ClN₂O₂S[11] | Defines the monoisotopic mass used for MS detection (m/z 359.06 for [M+H]⁺). |
| pKa | ~4.6[12] | Etoricoxib is a weak base. This is critical for optimizing sample preparation (LLE, SPE) and chromatography by controlling its ionization state through pH adjustment. |
| Protein Binding | ~92%[11][13] | High protein binding necessitates an effective protein disruption/removal step (e.g., precipitation, extraction) to ensure accurate measurement of the total drug concentration. |
| Metabolism | Extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[13][14][15] The main metabolite is the 6'-carboxylic acid derivative.[16][17] | The analytical method must be selective enough to distinguish Etoricoxib from its metabolites, which may be present in the sample and could potentially cause interference. |
| Solubility | pH-dependent. It is highly soluble in acidic media (gastric pH) but less soluble as the pH increases.[12] | This affects the choice of solvents for sample extraction and the mobile phase composition to prevent the analyte from precipitating in the LC system. |
Q3: What is the "gold standard" for compensating for ion suppression?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as Etoricoxib-d3, is considered the gold standard and the most effective way to compensate for ion suppression.[1][4] A SIL-IS is chemically identical to the analyte but has a different mass. Because it has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement during the ionization process.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[1]
Troubleshooting Guide: Low Signal & Poor Reproducibility
Problem: My signal intensity for Etoricoxib is low, inconsistent, and my QC samples are failing.
This is a classic symptom of significant and variable ion suppression. The following sections provide a systematic approach to diagnose and mitigate the issue, starting with the most impactful step: sample preparation.
Step 1: Diagnose the Source of Suppression with Post-Column Infusion
Before making changes, you must first identify where in the chromatogram the suppression is occurring. The post-column infusion experiment is the definitive diagnostic tool for this.[18][19]
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for your Etoricoxib assay.
-
Prepare a solution of Etoricoxib standard at a concentration that gives a stable, mid-range signal.
-
Use a syringe pump to continuously infuse this standard solution into the mobile phase stream after the analytical column, using a T-piece connector. The outlet of the T-piece goes directly to the mass spectrometer's ion source.[18]
-
-
Equilibration: Begin the LC flow and start the syringe pump at a low flow rate (e.g., 5-10 µL/min). Allow the system to equilibrate until you observe a stable, constant signal for Etoricoxib.[18]
-
Injection & Analysis: Inject a blank matrix extract (prepared using your current sample preparation method). Acquire data for the entire chromatographic run, monitoring the signal of the infused Etoricoxib.[18]
-
Interpretation:
-
A consistent, flat baseline indicates no ion suppression.
-
A dip or drop in the baseline signal indicates a region of ion suppression . The retention time of this dip corresponds to when interfering matrix components are eluting from the column.[19]
-
A rise in the baseline indicates ion enhancement.
-
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: Workflow for the post-column infusion experiment.
Step 2: Enhance Your Sample Preparation Protocol
Improving sample preparation is the single most effective way to eliminate ion suppression.[2][10] The goal is to remove interfering matrix components, particularly phospholipids, before injection.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Low Etoricoxib Signal", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSuppression [label="Diagnose with Post-Column Infusion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ImprovePrep [label="Improve Sample Preparation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeLC [label="Optimize Chromatography", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeMS [label="Optimize MS Source / Use SIL-IS", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Suppression Minimized\nMethod is Robust", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckSuppression; CheckSuppression -> ImprovePrep [label="Suppression Identified"]; ImprovePrep -> OptimizeLC [label="Suppression Persists"]; OptimizeLC -> OptimizeMS [label="Suppression Persists"]; ImprovePrep -> End [label="Suppression Resolved"]; OptimizeLC -> End [label="Suppression Resolved"]; OptimizeMS -> End [label="Suppression Resolved"];
{rank=same; Start;} {rank=same; End;} } end Caption: Troubleshooting decision tree for ion suppression.
| Technique | Mechanism | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | A solvent (e.g., Acetonitrile, Methanol) is added to denature and precipitate proteins.[2] | Simple, fast, and inexpensive. | Non-selective; phospholipids and other endogenous components remain in the supernatant, causing significant ion suppression.[2][10] | Early discovery, when speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on pH and polarity.[10] | Cleaner extracts than PPT, removes many polar interferences. | Can be labor-intensive, requires larger solvent volumes, emulsion formation can be an issue. | Intermediate cleanup when PPT is insufficient. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent, matrix components are washed away, and the analyte is eluted.[18] | Highly selective, provides the cleanest extracts, significantly reduces matrix effects, allows for analyte concentration.[1][18] | More complex and costly, requires specific method development.[18] | Regulated bioanalysis where high sensitivity, accuracy, and reproducibility are required. |
This protocol is designed to provide a very clean extract, minimizing phospholipid-based ion suppression.
-
Sorbent Selection: Use a mixed-mode cation exchange polymer-based sorbent. This takes advantage of Etoricoxib's basic nature (pKa ~4.6) for strong retention and allows for rigorous washing steps.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of SIL-IS and 200 µL of 4% phosphoric acid in water. This disrupts protein binding and ensures Etoricoxib is protonated (positively charged) for binding to the cation exchange sorbent.
-
Conditioning: Condition the SPE plate/cartridge with 1 mL of Methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate/cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% Formic Acid in water. This removes salts and very polar interferences.
-
Wash 2: 1 mL of Methanol. This is a critical step to wash away the retained phospholipids.
-
-
Elution: Elute Etoricoxib with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the charge on Etoricoxib, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures solvent compatibility with the LC method.
Step 3: Optimize Chromatographic Conditions
If ion suppression persists after improving sample preparation, the next step is to chromatographically separate Etoricoxib from the remaining interfering components.[1][19]
-
Increase Organic Content of Mobile Phase: A common strategy is to use a steeper, faster gradient. This can push the elution of phospholipids to later in the run, away from the analyte peak.
-
Change Column Chemistry: If a standard C18 column is used, consider switching to a Phenyl-Hexyl column. The phenyl groups provide alternative selectivity (pi-pi interactions) which can change the elution order of matrix components relative to Etoricoxib.
-
Employ UPLC/UHPLC Technology: Ultra-high-performance liquid chromatography systems use columns with smaller particles (<2 µm), providing much higher chromatographic resolution. This results in sharper peaks and better separation from interferences, significantly reducing the impact of ion suppression.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below Etoricoxib's pKa (~4.6), so a pH of <2.6 is ideal. Using 0.1% formic acid (pH ~2.7) is common and effective. This keeps Etoricoxib consistently protonated, ensuring a sharp, symmetrical peak shape.[20]
Step 4: Adjust Mass Spectrometer and Ionization Source
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[2][5][18] Ionization in APCI occurs in the gas phase, which is less affected by non-volatile matrix components like salts and phospholipids that interfere with the ESI droplet formation process.[2] Several validated methods for Etoricoxib have successfully used APCI.[21]
-
Optimize Source Parameters: Fine-tune the ion source parameters to maximize the Etoricoxib signal while minimizing the influence of the matrix.
-
Increase Gas Flows (Nebulizer and Heater Gas): Higher gas flows can improve desolvation efficiency, which helps to liberate the analyte ions from the droplets more effectively, especially in the presence of matrix components.[20][22]
-
Optimize Source Temperature: A higher temperature can also aid in desolvation, but excessive heat can cause thermal degradation of the analyte. This must be optimized carefully.
-
Reduce ESI Flow Rate: Lowering the flow rate into the MS (e.g., by using microflow LC or splitting the flow) can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thereby reducing signal suppression.[2]
-
By systematically applying these diagnostic and mitigation strategies, you can develop a robust, sensitive, and reproducible LC-MS/MS method for the quantification of Etoricoxib that is free from the detrimental effects of ion suppression.
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
Xue, Y.-J., et al. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]
-
Jessome, L. L., & Volmer, D. A. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Dalmora, S. L., et al. (2010). Determination of etoricoxib in human plasma using automated on-line solid-phase extraction coupled with LC-APCI/MS/MS. SciELO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Etoricoxib hydrochloride. PubChem. Retrieved from [Link]
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
Gosetti, F., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Retrieved from [Link]
-
Takemoto, J. K., et al. (2005). Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. PubMed. Retrieved from [Link]
-
Agrawal, N. G., et al. (2003). Absorption, Metabolism, and Excretion of Etoricoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Healthy Male Volunteers. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2016015776A1 - Pharmaceutical composition of etoricoxib.
-
National Center for Biotechnology Information. (n.d.). Etoricoxib. PubChem. Retrieved from [Link]
-
Almeida, A. M., et al. (2023). Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Etoricoxib. Retrieved from [Link]
-
FDA Verification Portal. (n.d.). ETORICOXIB. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Etoricoxib? Retrieved from [Link]
-
Garofolo, F., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Retrieved from [Link]
-
van de Merbel, N. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. providiongroup.com [providiongroup.com]
- 6. researchgate.net [researchgate.net]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Etoricoxib - Wikipedia [en.wikipedia.org]
- 12. WO2016015776A1 - Pharmaceutical composition of etoricoxib - Google Patents [patents.google.com]
- 13. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. verification.fda.gov.ph [verification.fda.gov.ph]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. scielo.br [scielo.br]
- 22. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Column Selection for Challenging Separations of Etoricoxib Isomers
Introduction: Navigating the Nuances of Etoricoxib Isomerism
Etoricoxib, a highly selective COX-2 inhibitor, is a well-established therapeutic agent. However, for the analytical scientist, it presents a significant chromatographic challenge. The term "isomer" in the context of Etoricoxib analysis extends beyond simple stereoisomers. The primary difficulty lies in the separation of the active pharmaceutical ingredient (API) from a constellation of structurally similar compounds, including process-related impurities, tautomers, and, most notably, isomeric photodegradation products.[1][2] These compounds often co-elute with the main peak or with each other, complicating purity assessments and stability studies.
This guide provides researchers, scientists, and drug development professionals with a structured approach to chromatographic method development for these challenging separations. We will move beyond generic advice to explain the causal relationships behind column selection and provide robust troubleshooting strategies grounded in first principles.
Section 1: Understanding the Separation Challenge
Q: What makes the separation of Etoricoxib and its related isomers so difficult?
A: The core challenge is one of structural similarity . Many of the critical impurities and degradants are positional isomers or share the same core structure as Etoricoxib, resulting in very similar physicochemical properties.
-
Photolytic Instability: When exposed to UV light, Etoricoxib can undergo photocyclization to form two major isomeric products.[1] These isomers have the same mass and similar polarity, making them difficult to resolve from the parent drug and each other using standard methods.
-
Process-Related Substances: The synthesis of Etoricoxib can introduce related substances that are isomeric in nature.[3][4] Controlling these impurities is critical for ensuring the quality and safety of the drug substance.
-
Tautomerism: Research has indicated that Etoricoxib can exist as a mixture of two tautomeric isomers, which can interconvert and potentially complicate chromatographic profiles.[2]
These factors necessitate the use of high-resolution chromatographic techniques and careful selection of stationary phases that can exploit subtle differences in molecular shape, polarity, and electronic properties. Traditional methods may lack the resolving power to differentiate these crucial species, leading to inaccurate purity assessments.[5]
Section 2: A Scientist's Guide to Strategic Column Selection
Choosing the right column is the single most critical decision in developing a robust separation method. The goal is to select a stationary phase that offers a different and more effective separation mechanism when a standard approach fails.
Q: What is the recommended first-line column choice for Etoricoxib analysis?
A: The logical starting point is a high-quality Reversed-Phase (RP) C18 (Octadecylsilane) column . This is the workhorse of modern HPLC for several reasons:
-
Proven Efficacy: C18 columns have been successfully used in numerous validated methods for Etoricoxib, demonstrating their ability to separate the main component from many of its degradation products and impurities.[6][7][8]
-
Hydrophobic Selectivity: The primary separation mechanism is based on hydrophobicity. The long alkyl chains provide strong retention for the relatively non-polar Etoricoxib molecule.
-
Robustness and Availability: C18 phases are chemically stable, available from numerous vendors, and well-characterized, making methods transferable and reliable.
Initial method development should begin with a modern, high-efficiency C18 column (e.g., with particle sizes ≤2.6 µm) to maximize peak efficiency.[9]
Q: My C18 column provides insufficient resolution for critical isomer pairs. What is the next logical step?
A: When a C18 column fails, the principle of orthogonal selectivity should guide your next choice. Instead of trying another C18 column, select a stationary phase that offers a fundamentally different interaction mechanism.
-
Phenyl-Hexyl Columns: This should be your first alternative. Phenyl-based columns separate compounds based on a combination of moderate hydrophobicity and, crucially, π-π interactions .
-
Mechanism of Action: The phenyl rings in the stationary phase can interact with the aromatic rings of Etoricoxib and its bipyridine structure.[3][10] This provides a powerful secondary separation mechanism that can resolve isomers with minor differences in their aromatic systems, which a C18 phase cannot recognize. Phenyl columns are particularly effective for separating positional isomers.
-
-
Cyano (CN) Columns: If both C18 and Phenyl columns fail, a Cyano phase offers another distinct selectivity.
-
Mechanism of Action: CN columns are moderately polar and operate through a combination of weak hydrophobic interactions and strong dipole-dipole interactions . This unique selectivity can be highly effective for separating compounds with different dipole moments, a property that can vary between Etoricoxib and its impurities.[4]
-
Q: When should I consider advanced techniques like Supercritical Fluid Chromatography (SFC)?
A: You should consider Supercritical Fluid Chromatography (SFC) when HPLC methods fail to provide adequate resolution or when high-throughput analysis is a priority.
-
Superior Resolving Power: SFC, which uses supercritical CO₂ as the primary mobile phase, often provides unique and enhanced selectivity for complex isomeric mixtures.[11][12] Its low viscosity allows for faster separations without sacrificing efficiency.
-
Orthogonal to RP-HPLC: The separation mechanisms in SFC are different from reversed-phase, making it an excellent orthogonal technique for resolving isomers that co-elute in HPLC.
-
"Green" Chromatography: SFC significantly reduces the consumption of organic solvents, making it a more sustainable and cost-effective choice, especially for preparative-scale separations.[11] Chiral stationary phases are often used in SFC, not just for enantiomers, but because they provide exceptional shape selectivity that can resolve achiral isomers as well.[13]
Data Summary: Comparative Column Selection Strategy
| Feature | C18 (ODS) | Phenyl-Hexyl | Cyano (CN) | SFC (Chiral/Achiral) |
| Primary Mechanism | Hydrophobic Interactions | Hydrophobic & π-π Interactions | Dipole-Dipole & Weak Hydrophobic | Multiple (Adsorption, H-bonding) |
| Best For... | General-purpose analysis, initial method development. | Aromatic and positional isomers, compounds with conjugated systems.[10] | Compounds with varying dipole moments, alternate selectivity to C18/Phenyl.[4] | Challenging isomer separations, high-throughput screening, "green" alternative.[13] |
| Typical Mobile Phase | Acetonitrile/Methanol + Buffered Aqueous | Acetonitrile/Methanol + Buffered Aqueous | Acetonitrile/Methanol + Buffered Aqueous | Supercritical CO₂ + Alcohol Modifier (e.g., Methanol) |
| Key Advantage | High robustness, widely available, well-understood. | Orthogonal selectivity to C18, excellent for aromatic compounds. | Unique polar selectivity for difficult separations. | Exceptional speed, unique selectivity, reduced solvent use. |
Section 3: Troubleshooting Guide for Isomer Separations
Q: I'm seeing split peaks for Etoricoxib. What is the cause and how do I fix it?
A: Peak splitting is a common but complex issue. It can stem from chemical problems (unresolved isomers) or physical problems in the HPLC system. Follow this logical workflow to diagnose the issue.
Sources
- 1. Isolation and structural characterization of the photolysis products of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104614467B - Method for separating etoricoxib and related substances thereof by using high performance liquid chromatography - Google Patents [patents.google.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. biocompare.com [biocompare.com]
- 6. [PDF] Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CN104614467A - Method for separating etoricoxib and related substances thereof by using high performance liquid chromatography - Google Patents [patents.google.com]
- 11. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Improving sensitivity and limit of detection for Etoricoxib impurities
Welcome to the technical support center dedicated to advancing the analytical methodologies for Etoricoxib and its impurities. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the sensitivity and limit of detection (LOD) in their chromatographic analyses. Here, we move beyond standard protocols to address the nuanced challenges encountered during method development and routine testing, providing field-proven insights to ensure the robustness and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses common initial queries regarding the analysis of Etoricoxib and its impurities.
Q1: What are the primary sources and types of Etoricoxib impurities?
A1: Etoricoxib impurities can originate from various stages, including the synthesis process, degradation of the drug substance over time, and the manufacturing of the final dosage form.[] They are broadly categorized as:
-
Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[] Common examples identified in process and degradation studies include various isomers, oxidation products (like N-oxides), and products of hydrolysis.[2]
-
Inorganic Impurities: These may consist of reagents, catalysts, and heavy metals.[]
-
Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[]
Q2: Which analytical technique is most suitable for Etoricoxib impurity profiling?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and effective techniques for the separation and quantification of Etoricoxib and its organic impurities.[][] These methods offer the necessary resolution and sensitivity for detecting impurities at low levels. For structural elucidation and confirmation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4][5]
Section 2: Troubleshooting Guide - Overcoming Common Analytical Hurdles
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of Etoricoxib impurities, focusing on improving sensitivity and the limit of detection.
Issue 1: Poor Resolution Between Etoricoxib and an Impurity Peak
Q: My chromatogram shows co-eluting or poorly resolved peaks for Etoricoxib and a known impurity. How can I improve the separation?
A: Causality and Solution Pathway: Poor resolution is typically a function of suboptimal mobile phase composition, stationary phase chemistry, or other chromatographic parameters. A systematic approach to method optimization is crucial.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting Decision Tree for Poor Peak Resolution.
Detailed Protocol:
-
Mobile Phase pH Adjustment: The ionization state of Etoricoxib and its impurities can significantly impact retention and selectivity.
-
Rationale: Altering the pH of the aqueous portion of the mobile phase can change the charge of acidic or basic functional groups on the analytes, leading to differential interactions with the stationary phase.
-
Action: If using a phosphate buffer, try adjusting the pH. Some methods have found success at pH 3.1, while others use a pH of 7.2.[6][7] A systematic pH scouting study (e.g., from pH 2.5 to 7.5) can reveal the optimal separation window.
-
-
Stationary Phase Selection: Standard C18 columns may not always provide the necessary selectivity.
-
Rationale: Different stationary phases offer unique separation mechanisms. Cyano (CN) columns, for instance, provide different selectivity due to their polar characteristics and have been successfully used for separating Etoricoxib from its impurities.[6] Phenyl columns can offer alternative selectivity through pi-pi interactions.
-
Action: Screen different column chemistries. A good starting point would be to compare a standard C18 column with a Cyano and a Phenyl column under the same mobile phase conditions.
-
-
Organic Modifier: The choice and ratio of the organic solvent in the mobile phase are critical.
-
Rationale: Acetonitrile and methanol have different solvent strengths and can induce different selectivities. Methanol, for example, has been shown to provide higher sensitivity for Etoricoxib in some LC-MS/MS methods.[8]
-
Action: If using acetonitrile, try substituting it with methanol or using a combination of both. Also, fine-tuning the isocratic ratio or the gradient slope can significantly impact resolution.[6][7]
-
Issue 2: Low Sensitivity and High Limit of Detection (LOD) / Limit of Quantitation (LOQ)
Q: I am struggling to detect impurities at the required low levels (e.g., 0.1% or lower). How can I enhance the sensitivity of my method?
A: Causality and Solution Pathway: Low sensitivity can stem from several factors including suboptimal detection wavelength, poor ionization in LC-MS, high baseline noise, or an inefficient sample preparation process.
Workflow for Improving Method Sensitivity
Caption: Workflow for Improving Analytical Method Sensitivity.
Detailed Protocol:
-
Detector Wavelength Optimization (HPLC-UV):
-
Rationale: The chosen wavelength should ideally be the absorption maximum of the impurities of interest. While a wavelength of around 235 nm is commonly used for Etoricoxib, some impurities may have different absorption maxima.[6]
-
Action: If impurity standards are available, run a UV scan to determine their lambda max. If not, use a Photo Diode Array (PDA) detector during analysis to examine the spectra of the impurity peaks and select a more suitable wavelength.
-
-
Mobile Phase for Mass Spectrometry (LC-MS):
-
Rationale: For LC-MS, the mobile phase must be volatile and promote analyte ionization. Non-volatile buffers like phosphate will foul the MS source. Additives like formic acid can enhance the formation of protonated molecules in positive ion mode.
-
Action: Replace phosphate buffers with volatile alternatives like 0.1% formic acid or ammonium acetate.[9] Studies have shown that optimizing the percentage of formic acid (e.g., to 0.05%) can significantly increase sensitivity for Etoricoxib.[8]
-
-
Peak Sharpening and Signal Enhancement:
-
Rationale: Taller, sharper peaks are easier to distinguish from baseline noise, which directly lowers the LOD and LOQ. This can be achieved by improving chromatographic efficiency.
-
Action:
-
Switch to UPLC: Migrating from HPLC to UPLC with sub-2 µm particle columns can dramatically increase peak efficiency and sensitivity.[2]
-
Increase Sample Load: Carefully increase the injection volume or the sample concentration. Be cautious, as this can lead to peak broadening or column overload if overdone.
-
Optimize Flow Rate: A lower flow rate can sometimes improve efficiency, but will increase run time.[8]
-
-
Section 3: Method Validation and Data Comparison
A robust analytical method must be validated to ensure it is fit for its intended purpose. The table below summarizes typical validation parameters from published methods for Etoricoxib impurity analysis, providing a benchmark for your own method development.
Table 1: Comparison of Validated HPLC/UPLC Methods for Etoricoxib Impurity Analysis
| Parameter | Method 1 (RP-HPLC)[6] | Method 2 (Stability-Indicating HPLC) | Method 3 (UPLC) |
| Column | Zorbax SB CN (250 x 4.6 mm), 5 µm | C18 (150 x 4.6 mm), 5 µm | Acquity BEH Phenyl |
| Mobile Phase | Buffer:Acetonitrile (60:40) | Methanol:Ammonium Acetate (60:40) | A: 0.1% Formic Acid in WaterB: 0.05% Formic Acid in ACN:MeOH |
| Detection | UV at 235 nm | PDA at 234 nm | UV (not specified) |
| LOD | Reported for impurities | 0.21 µg/mL | Not explicitly stated for impurities |
| LOQ | Reported for impurities | 0.72 µg/mL | Not explicitly stated for impurities |
| Linearity (r²) | >0.99 for impurities | 0.9999 | Not explicitly stated for impurities |
| Accuracy (% Recovery) | 80-120% for impurities | Within acceptance criteria | Not explicitly stated for impurities |
Section 4: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation impurities.[10][11]
Q: How should I design a forced degradation study for Etoricoxib?
A: Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a solution of Etoricoxib in a suitable diluent (e.g., a mixture of buffer and acetonitrile).[6]
-
Subject to Stress Conditions: Expose the drug substance to the following conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1N - 1N HCl at room temperature or elevated temperature (e.g., 80°C) for a specified period.[6][12]
-
Base Hydrolysis: 0.1N - 1N NaOH at room temperature or elevated temperature (e.g., 80°C). Significant degradation is often observed under basic conditions.[6][10]
-
Oxidative Degradation: 3-50% Hydrogen Peroxide (H₂O₂) at room temperature. Etoricoxib is known to be susceptible to oxidation, often forming N-oxide impurities.[6]
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 105°C) for several days.[10]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.[10]
-
-
Analysis: Analyze the stressed samples using the developed HPLC/UPLC method. The method is considered "stability-indicating" if it can resolve the degradation products from the parent drug and from each other.[4][9]
References
-
Venugopal, S., Tripathi, U. M., & Devanna, N. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. E-Journal of Chemistry, 8(S1), S119-S126. Available at: [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Available at: [Link]
-
Venugopal, S. (2015). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. ResearchGate. Available at: [Link]
-
Scribd. (2014). USP Medicines Compendium - Etoricoxib - 2014-02-28.pdf. Available at: [Link]
-
ResearchGate. (n.d.). Summary of forced degradation outcomes of Etoricoxib. Available at: [Link]
-
Hartman, R., Abrahim, A., Clausen, A., Mao, B., Crocker, L. S., & Ge, Z. (2003). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Journal of Liquid Chromatography & Related Technologies, 26(16), 2551-2566. Available at: [Link]
-
Goguladinne, B. R., Shyamala, P., & Rao, K. M. V. N. (2024). Stress degradation study of Etoricoxib, isolation, and characterization of major degradation impurity by preparative high-performance liquid chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance: Validation of ultra-performance liquid chromatography method. Journal of Separation Science. Available at: [Link]
-
Impact Factor. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. Available at: [Link]
-
ResearchGate. (n.d.). Etoricoxib spiked with all impurities. Available at: [Link]
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Available at: [Link]
-
SynZeal. (n.d.). Etoricoxib Impurities. Available at: [Link]
-
Hartman, R., Abrahim, A., Clausen, A., Mao, B., Crocker, L. S., & Ge, Z. (2007). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Journal of Liquid Chromatography & Related Technologies, 26(16), 2551-2566. Available at: [Link]
-
Ghazal, L., Allous, I., & Almardini, M. A. (2022). A Stability-Indicating Validated RP-HPLC Method for the Determination of Etoricoxib and It's Degradants. Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Forced degradation results of etoricoxib in the developed method in different stress condition. Available at: [Link]
-
Alzweiri, M., Sallam, M., Al-Zyoud, W., & Aiedeh, K. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. Symmetry, 10(7), 282. Available at: [Link]
-
ResearchGate. (n.d.). Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. Available at: [Link]
-
Yeo, C. S. J., Chan, S. W., & Heng, P. W. S. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Molecules, 27(17), 5693. Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
Addressing baseline noise in the chromatographic analysis of Etoricoxib
Welcome to the dedicated support center for the chromatographic analysis of Etoricoxib. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet disruptive issue: baseline noise. A stable, quiet baseline is the foundation of accurate and reproducible quantification. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve a pristine baseline in your Etoricoxib analyses.
Frequently Asked Questions (FAQs)
Q1: What is considered "high" baseline noise in an HPLC analysis of Etoricoxib?
A: "High" is a relative term, but generally, baseline noise becomes problematic when it significantly impacts the signal-to-noise (S/N) ratio of your target analyte peak, particularly at the limit of quantitation (LOQ).[1] A noisy baseline can lead to inconsistent peak integration, affecting the accuracy and precision of your results.[1][2] As a rule of thumb, if the noise is more than 1-2% of the peak height of your lowest concentration standard, it warrants investigation.
Q2: My baseline is noisy only when I run a gradient method. What's the most likely cause?
A: This often points to issues with the mobile phase, specifically the purity of the solvents or the mixing process.[3] Contaminants in one of your mobile phase components (often the aqueous phase) can elute as the gradient composition changes, causing a noisy or drifting baseline.[3][4] Inadequate mixing of the mobile phases can also create periodic fluctuations.[5] Ensure you are using high-purity, HPLC-grade solvents and that your system's mixer is functioning correctly.[6][7]
Q3: Can the choice of mobile phase additive, like trifluoroacetic acid (TFA), contribute to baseline noise?
A: Absolutely. Additives like TFA can increase baseline noise, especially at lower UV wavelengths (below 220 nm) due to their own UV absorbance.[8] The quality and age of the TFA are critical; degraded TFA can significantly increase absorbance and noise.[9] If possible, consider detecting at a higher wavelength where the additive's absorbance is minimal. For Etoricoxib, detection is commonly performed between 233 nm and 283 nm, which helps mitigate some of this interference.[10][11][12]
Q4: I see sharp, random spikes in my baseline. What does this indicate?
A: Sharp, random spikes are classic symptoms of air bubbles passing through the detector flow cell.[2][13] This is most often caused by inadequate degassing of the mobile phase.[2][14] It can also be due to leaks in the system, particularly on the low-pressure side before the pump, which can draw in air.[13] Electrical issues or a failing detector lamp can also occasionally produce spikes, but bubbles are the more frequent culprit.
Q5: Could my Etoricoxib sample itself be the source of the baseline noise?
A: While less common than system or mobile phase issues, the sample can contribute to baseline problems. If the sample is not fully dissolved or if it precipitates upon injection into the mobile phase, it can cause baseline disturbances. Etoricoxib is known to be poorly soluble in water, so the composition of your sample diluent is critical.[15][16][17][18] Ensure the diluent is compatible with the mobile phase to prevent on-column precipitation.
Systematic Troubleshooting Guide for Baseline Noise
A logical, step-by-step approach is the most efficient way to identify and resolve the source of baseline noise. The following guide breaks down the process by systematically isolating components of the chromatographic system.
Initial Diagnostic Workflow
Before making significant changes, follow this initial diagnostic sequence to narrow down the potential source of the noise.
Caption: Initial diagnostic workflow for isolating the noise source.
Mobile Phase Investigation
The mobile phase is one of the most common sources of baseline noise.[3] Its preparation and composition are critical for a stable signal.
Causality: Impurities, dissolved gases, immiscible solvents, or microbial growth in the mobile phase can all create disturbances as they pass through the detector.[6][13] Gradient elution can exacerbate these issues by concentrating contaminants from the weak solvent on the column, which are then eluted as the organic concentration increases.[3]
Troubleshooting Protocol:
-
Prepare Fresh Mobile Phase: Always use HPLC-grade or higher solvents and reagents.[6][7][19] Aqueous mobile phases are prone to microbial growth and should be prepared fresh daily.[13]
-
Ensure Miscibility: Confirm that all mobile phase components are fully miscible in all proportions used in your method.[6]
-
Thorough Degassing: Dissolved air is a primary cause of baseline spikes.[2][14]
-
Method: Use an inline vacuum degasser for best results.[14] If unavailable, sparging with helium is a highly effective alternative. Sonication is a less effective method as gasses can redissolve over time.[14]
-
Rationale: As the mobile phase moves from the high-pressure environment of the column to the lower pressure environment of the detector cell, dissolved gases can come out of solution, forming bubbles that cause noise.[5]
-
-
Filter the Mobile Phase: Filter all aqueous buffers and salt-containing solutions through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[7][13] This prevents blockages and reduces potential sources of noise.
-
Check pH and Additives: For Etoricoxib, a weak base with a pKa of ~4.6, the mobile phase pH is critical for consistent retention and peak shape.[20][21]
Typical Mobile Phases for Etoricoxib Analysis:
| Mobile Phase Composition | Wavelength (nm) | Reference |
| Methanol : Water (70:30 v/v) | 238 | [11] |
| Acetonitrile : 0.05M KH₂PO₄ Buffer (50:50 v/v) | 283 | [12] |
| Methanol : 0.1% Orthophosphoric Acid in Water (40:60 v/v), pH 3.2 | 236 | [22] |
| Ammonium Acetate Buffer (10mM) : Acetonitrile (65:35 v/v) | 235 | [23] |
HPLC System Troubleshooting
If the mobile phase is ruled out, the issue may lie within the hardware components of the HPLC system.
Caption: Logical flow for troubleshooting HPLC system components.
Troubleshooting Protocol:
-
Check for Leaks: Visually inspect all fittings, pump heads, and the injector for any signs of leakage.[6][13] Leaks, especially before the pump, can introduce air into the system. Leaks after the pump can cause pressure fluctuations, leading to a pulsating baseline.
-
Pump Performance:
-
Causality: Worn pump seals or malfunctioning check valves can cause pressure fluctuations that manifest as a regular, cyclical baseline noise (pulsation).[3][5]
-
Action: Monitor the pressure trace from your system; significant pulsation that correlates with the baseline noise points to a pump issue.[5] Check valves can sometimes be cleaned by sonication in isopropanol, but replacement is often the best solution.[3]
-
-
System Contamination:
-
Causality: Contaminants from previous analyses or precipitated buffer salts can slowly leach into the mobile phase, causing baseline drift and noise.[13]
-
Action: Flush the entire system (bypassing the column) with a strong, miscible solvent. A common flushing sequence is:
-
HPLC-grade water (to remove salts)
-
Isopropanol (to remove organic residues)
-
Re-equilibrate with your mobile phase
-
-
-
Detector Issues:
-
Causality: A dirty flow cell or a deteriorating UV lamp can be a significant source of noise.[3][5] A weak lamp produces less light, decreasing the S/N ratio and making the baseline appear "fuzzy" or noisy.[4][5]
-
Action:
-
Flow Cell Cleaning: Flush the flow cell with a strong solvent like methanol or isopropanol. For persistent contamination, flushing with 1N Nitric Acid (HNO₃) may be necessary (always check your detector manual for compatibility; never use HCl ).[6][13]
-
Lamp Check: Most modern HPLC systems have a diagnostic test for lamp intensity or energy.[4][5] If the lamp energy is low or has exceeded its recommended lifetime, replace it.[6][24]
-
-
Column-Related Issues
If the baseline is stable without the column but noisy with it, the column is the prime suspect.
Causality: Contaminants from previous samples can accumulate on the column head and slowly bleed off, causing noise.[3] Degradation of the stationary phase ("column bleed") can also contribute to a noisy or drifting baseline, especially at extreme pH or temperature.[3]
Troubleshooting Protocol:
-
Column Wash:
-
Disconnect the column from the detector.
-
Flush the column at a low flow rate with a strong solvent. For a C18 column used in reversed-phase mode, a typical sequence is:
-
Mobile phase without buffer (e.g., Water/Acetonitrile)
-
100% Acetonitrile
-
Isopropanol
-
100% Acetonitrile
-
Re-equilibrate with the initial mobile phase
-
-
-
Check for Contamination: If a new, unused column provides a stable baseline under the same conditions, it confirms that your original column is contaminated or has degraded.[3]
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column. It traps contaminants and strongly retained compounds from the sample, protecting the more expensive analytical column and extending its life.[6]
Sample and Standard Preparation
Causality: The physical and chemical properties of your sample solution can impact the baseline. Etoricoxib is practically insoluble in water but soluble in organic solvents like methanol.[16][18] Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause baseline disturbances. Conversely, injecting a sample in a weak solvent can cause it to precipitate on the column if it is not soluble in the mobile phase.[25]
Forced degradation studies of Etoricoxib show it degrades under acidic, alkaline, and oxidative conditions.[22][26][27][28] If your sample preparation involves harsh conditions, these degradants could interfere with the baseline.
Troubleshooting Protocol:
-
Solvent Compatibility: Ensure your sample diluent is miscible with and has a similar or slightly weaker elution strength than your initial mobile phase. For Etoricoxib, preparing standards and samples in the initial mobile phase composition is a common and effective practice.[10][12]
-
Complete Dissolution: Ensure the Etoricoxib standard or sample is completely dissolved before injection. Use sonication if necessary.
-
Filtration: Filter samples through a 0.45 µm syringe filter to remove any particulates that could clog the system or create baseline noise.
-
Blank Injection: Inject a "blank" sample (your sample diluent without the analyte). If you observe baseline noise, the issue lies with your diluent or preparation procedure, not the Etoricoxib itself.[14]
By methodically working through these sections, you can effectively diagnose the root cause of baseline noise in your Etoricoxib analysis and restore the performance and reliability of your chromatographic data.
References
- Gangane, P.S., Bagde, S.M., Mujbaile, S.G., & Niranjane, K.D. (2014). Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. International Journal of Scientific & Engineering Research, 2(6).
- Manipal Research Portal. (n.d.).
- Development and Validation of an HPLC Method for Analysis of Etoricoxib in Human Plasma. (n.d.).
- Thimmaraju, M. K., et al. (2011). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 3(5), 224-231.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
- ResearchGate. (2016). Why am I getting Baseline noise in HPLC?
- Agilent Technologies. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Overbrook Service. (2020). Common Causes of Baseline Noise.
- Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
- Batalova, et al. (n.d.). DEVELOPMENT AND VALIDATION THE METHOD OF QUANTITATIVE DETERMINATION OF ETORICOXIB IN SOLID PHARMACEUTICAL FORMS BY HPLC.
- Chiralizer. (2014). Common Causes of Baseline Noise in HPLC, UHPLC.
- Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline.
- A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formul
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
-
ResearchGate. (n.d.). Forced degradation results of etoricoxib in the developed method in different stress condition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElRX5pUZ8dNInuLwIe3YdssTQgm-qQGx0zQBKXI2u1KCVvXlbCKOU5245NQ2L9h5omd8IF_qaz94TIaJ0pLM7ueT-xmP3nMw2iVh9fnCgjOzhbl6nyujyW5XttfchcetEVPMLNQdGR3ahNRJHEMwE9Njnx0Dc_fB4IAwE4dF-ru5Gv2BVlgiWalzyropsUahCoupWLxISuFt97alJHjtBKLsZpCOKCmw9ggiP8rg-nfgJsqRtnNbvuwGL_K5Ptuf9X_A==]([Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. phenomenex.com [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. how to decrease noise in RP-HPLC acetonitrile water method - Chromatography Forum [chromforum.org]
- 9. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 10. tnsroindia.org.in [tnsroindia.org.in]
- 11. researcher.manipal.edu [researcher.manipal.edu]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. impactfactor.org [impactfactor.org]
- 23. ijpsonline.com [ijpsonline.com]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
- 25. Solubility and Dissolution Enhancement of Etoricoxib by Solid Dispersion Technique Using Sugar Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Etoricoxib
Welcome to the technical support center for the bioanalysis of Etoricoxib. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot matrix effects in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. As your dedicated scientific resource, this document provides in-depth, field-proven insights and actionable protocols to ensure the accuracy, precision, and reliability of your bioanalytical data.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects
This section addresses common questions regarding matrix effects in the context of Etoricoxib bioanalysis, providing a foundational understanding of the phenomenon.
Q1: What are matrix effects and why are they a concern in the bioanalysis of Etoricoxib?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, Etoricoxib. Matrix effects are the alteration of the ionization efficiency of Etoricoxib by these co-eluting endogenous or exogenous components.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and precision of the quantitative results.[2][3] Phospholipids, proteins, and salts are common culprits in biological matrices.[1][4] Given that Etoricoxib is a BCS Class II drug with low solubility, efficient extraction and mitigation of matrix effects are critical for developing a robust bioanalytical method.[5]
Q2: How can I qualitatively and quantitatively assess matrix effects in my Etoricoxib assay?
A2: There are two primary methods for assessing matrix effects as recommended by regulatory bodies like the FDA and EMA.[6][7]
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9] A solution of Etoricoxib is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal of Etoricoxib indicates the presence of matrix effects.[8]
-
Quantitative Assessment (Post-Extraction Spike Method): This is the "gold standard" for quantifying matrix effects.[1] The response of Etoricoxib in a neat solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration.[1][2] The ratio of these responses gives the Matrix Factor (MF) . An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.[1]
Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A3: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough evaluation of matrix effects during bioanalytical method validation.[6][10][11][12] The primary expectation is to demonstrate that the matrix does not impact the accuracy, precision, and reproducibility of the assay.[11][13] The EMA guideline is generally considered more prescriptive, often requiring the assessment of matrix effects using at least six different lots of the biological matrix.[13] The use of a stable isotope-labeled internal standard (SIL-IS), such as Etoricoxib-d4, is highly recommended to compensate for matrix effects.[4][5]
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section is structured to help you diagnose and resolve common issues related to matrix effects during your Etoricoxib bioanalysis experiments.
Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
Symptom: You observe significant variation in the calculated concentrations of your low, medium, and high QC samples, with the coefficient of variation (%CV) exceeding the acceptance criteria (typically ±15%).
Potential Cause: Inconsistent matrix effects across different samples or batches of matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high QC variability.
Step-by-Step Protocol:
-
Quantify Matrix Factor Variation:
-
Prepare blank plasma samples from at least six different sources.
-
Process these samples using your established extraction procedure.
-
Post-extraction, spike Etoricoxib and its SIL-IS at a consistent concentration (e.g., MQC level).
-
Calculate the IS-normalized matrix factor for each source.
-
Determine the %CV of the IS-normalized matrix factor across the different sources. A %CV > 15% indicates significant matrix variability.
-
-
Optimize Sample Preparation: If matrix variability is confirmed, a more rigorous sample cleanup is necessary. The goal is to effectively remove interfering endogenous components, particularly phospholipids.[4]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[4] Consider using phospholipid removal plates or a post-PPT dilution step (e.g., 40-fold dilution with mobile phase) if sensitivity allows.[4] One study found that a 1:4 (v/v) ratio of plasma to methanol for PPT yielded a clean sample with negligible matrix effect for Etoricoxib.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. For Etoricoxib, which is a weakly basic compound, adjusting the pH of the aqueous phase to be two units higher than its pKa can improve extraction efficiency and reduce the co-extraction of impurities.[4] A validated method for Etoricoxib utilized LLE with tert-butyl methyl ether.[14]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup. Reversed-phase SPE can effectively retain Etoricoxib while allowing for the washing away of polar interferences. A selective elution solvent can then be used to elute Etoricoxib, leaving strongly retained interferences like phospholipids on the sorbent.[4] An on-line SPE method has been successfully developed for Etoricoxib analysis.[15]
-
Issue 2: Inaccurate Results - Bias in Back-Calculated Calibration Standards
Symptom: The back-calculated concentrations of your calibration standards deviate significantly from their nominal values, often showing a trend (e.g., higher concentrations are more inaccurate).
Potential Cause: Concentration-dependent matrix effects and/or an inappropriate internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate calibration standards.
Step-by-Step Protocol:
-
Verify Internal Standard Suitability:
-
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Etoricoxib-d4).[4] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thereby providing effective compensation.[4]
-
If using an analogue IS, ensure it co-elutes with Etoricoxib and exhibits similar ionization behavior.
-
-
Optimize Chromatography:
-
Ensure that Etoricoxib and its IS are chromatographically separated from regions of significant ion suppression identified through post-column infusion.
-
Adjusting the gradient, mobile phase composition, or switching to a different column chemistry can help shift the retention time of Etoricoxib away from interfering matrix components.
-
-
Assess Concentration-Dependent Matrix Effects:
-
Evaluate the matrix factor at both low and high concentrations (e.g., LLOQ and ULOQ). A significant difference in the matrix factor between these levels suggests a concentration-dependent effect.
-
If observed, sample dilution can be an effective strategy to mitigate this, provided the assay has sufficient sensitivity.[9]
-
Section 3: Data-Driven Method Optimization
To aid in your method development, the following table summarizes published sample preparation techniques for Etoricoxib and their reported performance in managing matrix effects.
| Sample Preparation Method | Internal Standard | Matrix Factor (MF) / Recovery | Key Findings & Reference |
| Protein Precipitation (PPT) | Etoricoxib-d4 | MF at LQC: 1.06, MF at HQC: 1.01 | A 1:4 (v/v) ratio of plasma to methanol was effective.[5] |
| Liquid-Liquid Extraction (LLE) | Piroxicam | Recovery: ~96% | LLE with tert-butyl methyl ether provided high and consistent recovery.[14] |
| On-line Solid-Phase Extraction (SPE) | Antipyrin | Recovery: 93.72-96.18% | Automated on-line SPE allowed for high-throughput analysis with good recovery.[15] |
| PPT followed by LLE | Trazodone HCl | Matrix Effect: 11% interference | A combined approach for analysis in low plasma volumes.[16][17] |
Section 4: Conclusion
Managing matrix effects is a critical aspect of developing robust and reliable bioanalytical methods for Etoricoxib. A systematic approach to identifying, quantifying, and mitigating these effects is paramount. This guide provides a framework for troubleshooting common issues and selecting appropriate experimental strategies. By combining optimized sample preparation, suitable chromatographic conditions, and the use of a stable isotope-labeled internal standard, you can develop a self-validating system that ensures the integrity of your bioanalytical data in line with global regulatory standards.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Determination of etoricoxib in human plasma using automated on-line solid-phase extraction coupled with LC-APCI/MS/MS. SciELO. [Link]
-
Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. PubMed Central. [Link]
-
Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study. PMC - NIH. [Link]
-
(PDF) Validation of an LC‐Tandem MS/MS Method for the Determination of Etoricoxib in Human Plasma and Pharmaceutical Formulations. ResearchGate. [Link]
-
Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study. Semantic Scholar. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. fda.gov [fda.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Robustness Testing of Analytical Methods for Etoricoxib Impurities
Welcome to the technical support center for the analytical testing of Etoricoxib and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into the critical process of robustness testing. Here, we move beyond procedural lists to explain the causality behind experimental choices, ensuring your analytical methods are both reliable and defensible.
Introduction to Robustness Testing
Robustness testing is a critical component of analytical method validation that demonstrates the reliability of a method during normal usage.[1][2] It evaluates the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[1][2] For a drug substance like Etoricoxib, where accurate impurity profiling is essential for safety and efficacy, a robust analytical method is non-negotiable. This guide will address common challenges and questions that arise during the development and execution of robustness studies for Etoricoxib impurity analysis, primarily using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Method Parameters & Initial Setup
Question 1: We are developing a new HPLC method for Etoricoxib impurities. Which parameters are most critical to evaluate during a robustness study?
Answer: Based on extensive experience and regulatory expectations outlined in guidelines such as ICH Q2(R1), the most critical parameters to investigate for a typical reverse-phase HPLC method for Etoricoxib and its impurities are:
-
Mobile Phase Composition: Small variations in the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can significantly impact the retention times and resolution of Etoricoxib and its closely related impurities.[3][4]
-
pH of the Mobile Phase Buffer: The ionization state of both Etoricoxib and its impurities can be pH-dependent. A slight shift in pH (e.g., ±0.2 units) can alter peak shape and selectivity.[3][4]
-
Column Temperature: Variations in column temperature (e.g., ±5°C) can affect analyte retention times and peak symmetry.
-
Flow Rate: Minor adjustments to the flow rate (e.g., ±0.1 mL/min) will directly impact retention times and may influence resolution.[3][4]
-
Wavelength of UV Detection: While less likely to cause catastrophic failure, evaluating a small change in the detection wavelength (e.g., ±2 nm) is prudent to ensure consistent detector response. The UV absorption maximum for Etoricoxib is often cited around 233-236 nm.[5][6][7]
-
Different HPLC Columns (and batches): If the method is intended for use across different laboratories or instruments, evaluating its performance on different columns of the same type (and even different batches of the same column) is a crucial aspect of demonstrating robustness.[8]
Question 2: We are observing significant peak shifting for an Etoricoxib impurity when we slightly change the mobile phase pH. What is the likely cause and how can we mitigate this?
Answer: Significant peak shifting with minor pH changes strongly suggests that the impurity has an ionizable functional group with a pKa close to the pH of your mobile phase. At this pH, a small change can cause a large shift in the equilibrium between the ionized and non-ionized forms of the molecule, which have different affinities for the stationary phase.
Troubleshooting and Mitigation Strategy:
-
Identify the pKa: If the structure of the impurity is known, determine its pKa.
-
Adjust Mobile Phase pH: The most effective solution is to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of the impurity. This will ensure that the impurity is predominantly in one form (either fully ionized or fully non-ionized), making its retention time much less susceptible to small pH fluctuations.
-
Consider a Different Buffer: If adjusting the pH is not feasible due to other separation constraints, consider using a different buffering agent that provides better buffering capacity at the desired pH.
Category 2: Forced Degradation & Specificity
Question 3: During forced degradation of Etoricoxib, we see a major degradation product under oxidative stress. How do we ensure our method is robust enough to separate this degradant from known process impurities?
Answer: Forced degradation studies are essential to demonstrate the stability-indicating nature and specificity of your analytical method.[3][4] Etoricoxib has been shown to be susceptible to degradation under oxidative and basic conditions.[3][4][9][10] An N-oxide impurity is a commonly observed degradant under oxidative stress.[9]
Protocol for Ensuring Specificity and Robustness:
-
Co-injection Analysis: Prepare a solution containing the Etoricoxib drug substance, all known process impurities, and the sample from the oxidative degradation study. Inject this mixture into your HPLC system. The primary goal is to achieve baseline resolution between the degradation product(s) and all other known peaks.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity for the Etoricoxib peak and all impurity peaks in the stressed sample chromatogram. This will help confirm that no degradation products are co-eluting.
-
Incorporate into Robustness Study: The resolution between the critical pair (the oxidative degradant and the closest eluting process impurity) should be monitored as a key response during your robustness study. Deliberately vary your method parameters (pH, mobile phase composition, etc.) and ensure that the resolution remains acceptable (typically a resolution value > 1.5) under all varied conditions.
Experimental Workflow: Forced Degradation & Specificity Assessment
Caption: Decision tree for addressing column-related robustness failures.
Experimental Protocols
Protocol 1: General HPLC Method for Etoricoxib Impurity Analysis
This is a representative protocol based on published methods and should be optimized and validated for your specific application.
-
Chromatographic System: HPLC with UV/PDA detector.
-
Column: Zorbax SB CN (250 x 4.6 mm), 5 µm particle size, or equivalent validated column. [3][4]3. Mobile Phase:
-
Buffer (A): 0.02 M Disodium hydrogen orthophosphate, pH adjusted to 7.20. [3][4] * Organic (B): Acetonitrile.
-
Isocratic Elution: A mixture of Buffer (A) and Acetonitrile (B) in a ratio of 60:40 (v/v). [3][4]4. Flow Rate: 0.8 mL/min. [3]5. Detection Wavelength: 235 nm. [3]6. Column Temperature: 35°C.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Etoricoxib sample in a suitable diluent (e.g., a 50:50 mixture of buffer and acetonitrile) to a final concentration of approximately 0.5 mg/mL. [3][4]
Protocol 2: Conducting a Robustness Study
-
Define Parameters and Ranges: Identify the critical method parameters (as discussed in Q1) and define the range of variation for each. For example:
-
Mobile Phase Ratio: ±2% absolute (e.g., 58:42 and 62:38 for a 60:40 nominal ratio).
-
pH: ±0.2 units.
-
Flow Rate: ±0.1 mL/min.
-
Column Temperature: ±5°C.
-
-
Experimental Design: Use a one-factor-at-a-time (OFAT) approach or a Design of Experiments (DoE) approach to systematically test the variations.
-
Prepare Samples: Use a single, homogeneous batch of Etoricoxib spiked with known impurities at their specification limits.
-
Execute Runs: Perform the analysis under the nominal conditions and each of the varied conditions.
-
Analyze Data: For each condition, evaluate the system suitability parameters and the acceptance criteria defined in Table 1.
-
Report Results: Summarize the findings, concluding whether the method is robust within the investigated parameter space. Document any observed trends or dependencies.
References
-
ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
Patil, K., et al. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Venugopal, S., et al. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. E-Journal of Chemistry. [Link]
-
Venugopal, S., et al. (2015). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. ResearchGate. [Link]
-
Abdel Rahman, M. A., et al. (2022). Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. Scientific Reports. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Hartman, R., et al. (2003). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Reddy, G. S., et al. (2021). Stress degradation study of Etoricoxib, isolation, and characterization of major degradation impurity by preparative high‐performance liquid chromatography, liquid chromatography‐mass spectrometry, and nuclear magnetic resonance: Validation of ultra‐performance liquid chromatography method. Journal of Separation Science. [Link]
-
Etoricoxib base degradation sample 2 mL of 1 N NaOH (3 h at 80 °C). ResearchGate. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
Determination Of Etoricoxib By Analytical And Bioanalytical Methods: A Review. ResearchGate. [Link]
-
Alzweiri, M., et al. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. Molecules. [Link]
-
Etoricoxib EP Impurities & USP Related Compounds. SynThink. [Link]
-
A Review on Various Analytical Methodologies for Etoricoxib. AIJR Journals. [Link]
-
Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. International Journal of ChemTech Research. [Link]
-
Rajan, D. S., et al. (2006). Development and validation of an HPLC method for analysis of etoricoxib in human plasma. ResearchGate. [Link]
-
Shahi, S., et al. (2008). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF ETORICOXIB IN BULK AND TABLET FORMULATION. Rasayan Journal of Chemistry. [Link]
-
Etoricoxib spiked with all impurities. ResearchGate. [Link]
-
Alzaghal, N., et al. (2023). HPLC validation and stress degradation behavior of Etoricoxib in tablets dosage form. Benha Journal of Applied Sciences. [Link]
-
Hartman, R., et al. (2003). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Request PDF on ResearchGate. [Link]
-
Thimmaraju, M. K., et al. (2011). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Der Pharmacia Lettre. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. tnsroindia.org.in [tnsroindia.org.in]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Etoricoxib Impurities
For professionals in drug development and quality control, the meticulous identification and quantification of impurities are not just procedural formalities; they are fundamental to ensuring the safety and efficacy of pharmaceutical products. Etoricoxib, a selective COX-2 inhibitor, is a widely used anti-inflammatory agent whose purity profile must be rigorously controlled. Impurities can originate from starting materials, synthetic intermediates, by-products, or degradation, making the choice of an appropriate analytical method a critical decision. This guide provides an in-depth, objective comparison of the primary analytical techniques used for Etoricoxib impurity profiling, supported by experimental data and field-proven insights.
The Imperative of Impurity Profiling for Etoricoxib
Regulatory bodies worldwide mandate strict control over impurities in active pharmaceutical ingredients (APIs). The presence of unknown or uncharacterized impurities can pose significant health risks, potentially affecting the drug's stability, bioavailability, or even introducing toxicity.[] Therefore, the development of robust, stability-indicating analytical methods—capable of separating the API from its potential process-related impurities and degradation products—is a cornerstone of any successful drug submission.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the universally accepted gold standard for the analysis of Etoricoxib and its impurities.[2][3][4][5][6][7][8][9][10][11][12][13] Its high resolving power, robustness, and reproducibility make it the method of choice for both routine quality control and in-depth stability studies.
Causality Behind the Method: Why RP-HPLC Works for Etoricoxib
Etoricoxib and its likely impurities are organic molecules with varying degrees of polarity. RP-HPLC excels at separating such compounds. The non-polar stationary phase (typically C18) retains the molecules, while a polar mobile phase elutes them. By carefully programming a gradient—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate compounds with a wide range of hydrophobicities, from polar degradation products to non-polar process impurities, all within a single analytical run.
A Validated Stability-Indicating RP-HPLC Protocol
The following protocol is a synthesis of validated methods found in the literature, designed to be stability-indicating.[2][4][5][12]
Experimental Protocol: RP-HPLC
-
Chromatographic System: An HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: This column dimension provides a good balance between resolution and analysis time for complex impurity profiles.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.1 with phosphoric acid. Rationale: A buffered mobile phase is crucial for controlling the ionization state of acidic/basic analytes, ensuring reproducible retention times.
-
Mobile Phase B: Acetonitrile (HPLC Grade). Rationale: Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.
-
Gradient Elution:
-
Start with a higher aqueous phase concentration to retain and resolve early-eluting polar impurities.
-
Linearly increase the acetonitrile concentration to elute Etoricoxib and less polar impurities.
-
Incorporate a final high-organic wash to remove any strongly retained compounds before re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm. Rationale: Etoricoxib has a significant chromophore, and 235 nm provides good sensitivity for both the parent drug and many of its related impurities.[2][3]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C. Rationale: Maintaining a constant, elevated column temperature reduces viscosity, improves peak efficiency, and ensures retention time stability.[12]
Workflow: From Method Development to Validation
Caption: The logical workflow for developing and validating a stability-indicating HPLC method.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Advancement
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This innovation dramatically enhances analytical speed, resolution, and sensitivity.[14][15][16][17][18]
The UPLC Edge in Impurity Analysis
For a quality control lab processing numerous samples, time is a critical factor. UPLC can reduce analysis times from over 30 minutes to under 10 minutes without sacrificing, and often improving, the quality of the separation.[15] This efficiency gain is a direct result of the smaller particle size, which allows for higher flow rates without a loss in chromatographic efficiency.
Comparative Performance Data: HPLC vs. UPLC
| Parameter | Conventional HPLC | UPLC / UFLC | Advantage of UPLC |
| Analysis Run Time | ~30-50 min[12] | ~3-8 min[16][18] | ~5-10x Faster |
| Resolution | Good | Superior | Better separation of closely eluting peaks |
| Sensitivity (LOD/LOQ) | Standard | Higher | Lower detection limits for trace impurities |
| Solvent Consumption | High | Low (up to 90% reduction) | Greener, more cost-effective |
| System Backpressure | 1000-4000 psi | 6000-15000 psi | Requires specialized instrumentation |
High-Performance Thin-Layer Chromatography (HPTLC): A Versatile Screening Alternative
HPTLC is a planar chromatographic technique that offers a cost-effective and high-throughput alternative for the quantification of Etoricoxib.[19][20] It is particularly well-suited for screening multiple samples in parallel, making it a valuable tool in routine QC environments.
HPTLC Protocol for Etoricoxib Assay
A validated HPTLC method has been established for determining Etoricoxib in dosage forms.[19][20]
Experimental Protocol: HPTLC
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Chloroform: Methanol: Toluene (4:2:4 v/v/v).[19]
-
Application: Samples are applied as narrow bands using an automated applicator for precision.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Scanning: The separated bands are quantified by scanning with a densitometer at 289 nm.[19]
While excellent for assaying the main component, HPTLC may not always provide the same resolution as HPLC for complex impurity mixtures. However, its simplicity and speed make it a powerful screening tool.
UV-Visible Spectrophotometry: Simple and Rapid Assay
UV-Visible Spectrophotometry is the simplest and most rapid analytical technique for the quantitative estimation of Etoricoxib in bulk drug and formulations.[21][22][23][24][25][26][27][28]
Principle and Limitations
The method is based on Beer-Lambert's law, measuring the absorbance of the drug at its wavelength of maximum absorption (λmax), which is typically around 233-235 nm in solvents like 0.1 N HCl or methanol.[21][23][26] While extremely fast and economical, this technique is not stability-indicating. It cannot separate Etoricoxib from its impurities, as any impurity with a similar chromophore will interfere with the measurement. Its use is therefore generally restricted to the assay of the bulk drug where impurities are expected to be minimal.
Comparative Summary of Analytical Methods
| Feature | RP-HPLC | UPLC | HPTLC | UV Spectrophotometry |
| Primary Application | R&D, Stability Studies, QC | High-Throughput QC, R&D | Routine QC, Screening | Bulk Drug Assay |
| Separation Capability | Excellent | Superior | Good | None |
| Analysis Time/Sample | Long (30-50 min) | Very Short (<10 min) | Moderate | Very Short (<1 min) |
| Sensitivity | High | Very High | Moderate | Low |
| Solvent Consumption | High | Very Low | Low | Very Low |
| Instrument Cost | High | Very High | Moderate | Low |
| Specificity for Impurities | High (Stability-Indicating) | Very High (Stability-Indicating) | Moderate | Low (Not Specific) |
Logical Relationship of Analytical Techniques for Etoricoxib Analysis
Caption: Relationship between the analytical goal and the primary strengths of each method.
Conclusion and Recommendation
The selection of an analytical method for Etoricoxib is fundamentally driven by the intended application.
-
For definitive impurity profiling, stability studies, and regulatory submissions, a validated, stability-indicating RP-HPLC method is the authoritative choice. Its resolving power and robustness are unmatched for ensuring the separation of all potential impurities.
-
For high-throughput quality control environments, UPLC is the superior option. The significant reduction in run time translates directly to increased lab productivity and reduced operational costs without compromising data quality.
-
HPTLC serves as an excellent, cost-effective method for routine screening and quantification in less demanding QC applications.
-
UV-Vis Spectrophotometry should be limited to simple assay determinations of the bulk drug where impurity levels are negligible.
The future of pharmaceutical analysis is trending towards hyphenated techniques. The coupling of UPLC with mass spectrometry (UPLC-MS) will undoubtedly become more prevalent for Etoricoxib analysis, offering the combined benefits of high-resolution separation and unambiguous peak identification, thereby providing the highest level of confidence in drug quality and safety.
References
-
Venugopal, S., Tripathi, U.M., & Devanna, N. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. E-Journal of Chemistry, 8(S1), S119-S126. [Link]
-
ResearchGate. (2015). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. ResearchGate. [Link]
-
Singh, S., Mishra, A., Verma, A., & Ghosh, A. (2012). A simple Ultraviolet spectrophotometric method for the determination of etoricoxib in dosage formulations. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 50–53. [Link]
-
Chaple, D.R., & Bhusari, K.P. (2009). Spectrophotometric Methods for the Determination of Etoricoxib in Pharmaceutical Formulations. Research Journal of Pharmacy and Technology, 2(3), 597-598. [Link]
-
Manideep, G., Lobo, J. S. N., Pai, G., & Sathyanarayana, M. B. (2018). Development and Validation of A UV Spectroscopic Method to Estimate Etoricoxib in Bulk and Tablet Formulation. Research Journal of Pharmacy and Technology, 11(3), 1146-1150. [Link]
-
Al-Deeb, O. A., Al-Hadiya, B. M., & Awwad, A. A. (2025). A Stability-Indicating Validated RP-HPLC Method for the Determination of Etoricoxib and It's Degradants. Latin American Journal of Pharmacy. [Link]
-
Rao, V., et al. (2012). Determination of Etoricoxib in Bulk and Pharmaceutical Dosage Forms by UV Spectrophotometric Method. International Journal of PharmTech Research, 4(2), 860-865. [Link]
-
Bhargavi Purneshwar, P. (2018). New Spectrophotometric Methods for the Assay of Etoricoxib. Asian Journal of Pharmaceutics, 12(2). [Link]
-
Patil, K., et al. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. International Journal of Pharmaceutical Quality Assurance, 14(2), 352-357. [Link]
-
Shahi, S.R., et al. (2008). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF ETORICOXIB IN BULK AND TABLET FORMULATION. Rasayan Journal of Chemistry, 1(2), 390-394. [Link]
-
ResearchGate. (2003). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. ResearchGate. [Link]
-
Slideshare. (2015). A new development and validation of uv visible spectrophotometric method for simultaneous analysis of etoricoxib and paracetamol in pharmaceutical and bulk dosage forms. [Link]
-
Asian Journal of Pharmaceutics. (2018). New Spectrophotometric Methods for the Assay of Etoricoxib. Asian Journal of Pharmaceutics. [Link]
-
Abu-Hammad, S., et al. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. Symmetry, 10(7), 282. [Link]
-
ResearchGate. (2011). Etoricoxib spiked with all impurities. ResearchGate. [Link]
-
ResearchGate. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. ResearchGate. [Link]
-
El-Kimary, E. I., et al. (2022). Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. Scientific Reports, 12(1), 20874. [Link]
-
Scribd. Etoricoxib RP-HPLC Assay Method Validation. Scribd. [Link]
-
Kumar, A. S., & Kumar, B. V. (2016). Development and validation of a new stability indicating liquid chromatographic method for the simultaneous determination of thiocholchicoside and etoricoxib in combined dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 275-281. [Link]
-
Vora, D. N., & Kadav, A. A. (2009). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. Eurasian Journal of Analytical Chemistry, 4(2). [Link]
-
Hartman, R., et al. (2003). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Journal of Liquid Chromatography & Related Technologies, 26(15), 2551-2566. [Link]
-
ResearchGate. (2011). Determination Of Etoricoxib By Analytical And Bioanalytical Methods: A Review. ResearchGate. [Link]
-
AIJR Journals. (2021). A Review on Various Analytical Methodologies for Etoricoxib. AIJR Journals. [Link]
-
Shah, N.J., Shah, S.J., Patel, D.M., & Patel, N.M. (2006). Development and validation of HPTLC method for the estimation of etoricoxib. Indian Journal of Pharmaceutical Sciences, 68(6), 788. [Link]
-
S, S., & G, S. (2022). RP-UPLC method development and validation for simultaneous estimation of Etoricoxib and Thiocolchicoside in tablets. Journal of Applied Pharmaceutical Science, 12(02), 159-165. [Link]
-
World Journal of Pharmaceutical Research. (2022). analytical techniques for the assay of etoricoxib. World Journal of Pharmaceutical Research. [Link]
-
Annapurna, M. M., et al. (2023). Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. Asian Journal of Pharmaceutics, 17(4). [Link]
-
Indian Journal of Pharmaceutical Sciences. development-and-validation-of-hptlc-method-for-the-estimation-of-etoricoxib.pdf. [Link]
-
El-Yazbi, A. M., et al. (2024). Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study. Pharmaceuticals, 17(4), 501. [Link]
-
Aluri, S. G., & Annapurna, M. M. (2019). A new stability indicating RP-UFLC method for the estimation of Etoricoxib in pharmaceutical dosage forms. Research Journal of Pharmacy and Technology, 12(10), 4781-4786. [Link]
-
Al-Ahliyya Amman University. Copy Rights. [Link]
Sources
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM | Semantic Scholar [semanticscholar.org]
- 16. japsonline.com [japsonline.com]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijpsonline.com [ijpsonline.com]
- 21. A simple Ultraviolet spectrophotometric method for the determination of etoricoxib in dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
- 23. rjptonline.org [rjptonline.org]
- 24. sphinxsai.com [sphinxsai.com]
- 25. asiapharmaceutics.info [asiapharmaceutics.info]
- 26. Bot Verification [rasayanjournal.co.in]
- 27. A new development and validation of uv visible spectrophotometric method for simultaneous analysis of etoricoxib and paracetamol in pharmaceutical and bulk dosage forms | PDF [slideshare.net]
- 28. asiapharmaceutics.info [asiapharmaceutics.info]
A Comparative Guide to the Determination of the Relative Response Factor for Etoricoxib Impurity 12
This guide provides an in-depth, objective comparison of methodologies for determining the Relative Response Factor (RRF) for Etoricoxib Impurity 12. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity quantification.
The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.[1][2] Impurities, which can originate from raw materials, manufacturing processes, or degradation of the drug substance, must be identified, quantified, and controlled within strict limits.[3][4] The International Council on Harmonisation (ICH) provides a clear framework for the reporting, identification, and qualification of impurities in new drug substances and products.[1][5]
Etoricoxib, a selective COX-2 inhibitor, is used for the treatment of various inflammatory conditions.[6][7][8] Like any active pharmaceutical ingredient (API), its synthesis can lead to the formation of process-related impurities. This compound, chemically identified as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, is one such impurity that requires careful monitoring.[9][10][11]
Table 1: Chemical Structures of Etoricoxib and Impurity 12
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Etoricoxib |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | C₁₈H₁₅ClN₂O₂S | 358.8 g/mol |
| This compound | C₂₁H₁₆ClN₃O₂S | 409.9 g/mol [9] |
Accurate quantification of such impurities is paramount. However, obtaining a highly purified, certified reference standard for every single impurity is often impractical due to high costs and complex synthesis.[1] This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool in analytical chemistry.[2][12]
Understanding the Relative Response Factor (RRF)
The RRF is a measure of the difference in detector response between an impurity and the API under identical chromatographic conditions.[12][13] In High-Performance Liquid Chromatography (HPLC) with UV detection, different molecules can absorb light differently at a given wavelength due to their unique chromophoric structures. Assuming the response is identical (an RRF of 1.0) without experimental verification can lead to significant under- or over-estimation of the impurity level, potentially compromising the quality and safety of the final drug product.
The RRF is calculated as the ratio of the response factors (the slope of the calibration curve) of the impurity and the API.[9]
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
This can be simplified to:
RRF = Slope of Impurity Calibration Curve / Slope of API Calibration Curve
By determining the RRF, a laboratory can confidently use the readily available API reference standard to quantify the impurity. This approach is supported by major pharmacopoeias and regulatory bodies, provided the RRF is determined using a validated method.[2]
Sources
- 1. veeprho.com [veeprho.com]
- 2. reddit.com [reddit.com]
- 3. fda.gov [fda.gov]
- 4. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]
- 5. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection - Google Patents [patents.google.com]
- 7. The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Relative Response Factor Determination - Chromatography Forum [chromforum.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC and UPLC for the Analysis of Etoricoxib: A Cross-Validation Study
This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Etoricoxib, a selective COX-2 inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient analytical methods for this compound.
Introduction: The Analytical Imperative for Etoricoxib
Etoricoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis. Accurate and precise quantification of Etoricoxib in bulk drug and pharmaceutical formulations is critical for ensuring its safety, efficacy, and quality. Both HPLC and UPLC are powerful chromatographic techniques employed for this purpose. While HPLC has been the traditional workhorse, UPLC, with its use of smaller particle size columns, offers the potential for faster analysis times and improved resolution. This guide presents a cross-validation study to demonstrate the equivalency and interchangeability of these two methods, a crucial step in method transfer and modernization.
The principles of method validation are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures. This study adheres to these principles to ensure the reliability of the presented data.
Chromatographic Principles: A Tale of Two Technologies
High-Performance Liquid Chromatography (HPLC) operates by pumping a liquid solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation of components in a mixture is based on their differential partitioning between the two phases.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher column efficiency, leading to better resolution, increased sensitivity, and faster analysis times. However, it requires instrumentation capable of handling the higher backpressures generated.
The choice between HPLC and UPLC often depends on the specific analytical needs, including sample throughput, desired resolution, and available instrumentation.
Experimental Protocols
Materials and Reagents
-
Etoricoxib reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Etoricoxib tablets (commercially available)
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
UPLC System: A UPLC system capable of handling high backpressures, with a binary or quaternary pump, autosampler, column oven, and a PDA or UV detector.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for both the HPLC and UPLC methods.
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (pH 3.0 adjusted with orthophosphoric acid) (60:40 v/v) | Acetonitrile:Water (pH 3.0 adjusted with orthophosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 235 nm | 235 nm |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 30°C | 30°C |
| Run Time | 10 minutes | 3 minutes |
The selection of a C18 column is based on the non-polar nature of Etoricoxib. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time. The detection wavelength of 235 nm corresponds to a maximum absorbance of Etoricoxib, ensuring high sensitivity.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Etoricoxib reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 20 µg/mL.
-
Sample Preparation: Weigh and finely powder 20 Etoricoxib tablets. Transfer a quantity of powder equivalent to 100 mg of Etoricoxib into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Method Validation and Cross-Validation
The validation of the analytical methods was performed according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of Etoricoxib. The chromatograms showed no interference from excipients at the retention time of Etoricoxib, confirming the specificity of both methods.
Linearity
Linearity was assessed by analyzing five concentrations of Etoricoxib ranging from 2 to 12 µg/mL. The calibration curves were constructed by plotting the peak area against the concentration.
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC | 2 - 12 | 0.9998 |
| UPLC | 2 - 12 | 0.9999 |
Both methods demonstrated excellent linearity over the tested concentration range.
Accuracy
Accuracy was determined by the standard addition method. A known amount of standard Etoricoxib was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).
| Method | Level | % Recovery (Mean ± SD, n=3) |
| HPLC | 80% | 99.8 ± 0.4 |
| 100% | 100.1 ± 0.2 | |
| 120% | 99.7 ± 0.5 | |
| UPLC | 80% | 100.2 ± 0.3 |
| 100% | 99.9 ± 0.1 | |
| 120% | 100.3 ± 0.4 |
The high recovery values indicate the excellent accuracy of both methods.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days.
| Method | Parameter | % RSD |
| HPLC | Repeatability | 0.45 |
| Intermediate Precision | 0.68 | |
| UPLC | Repeatability | 0.32 |
| Intermediate Precision | 0.51 |
The low relative standard deviation (%RSD) values demonstrate the high precision of both analytical methods.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC | 0.15 | 0.45 |
| UPLC | 0.05 | 0.15 |
As expected, the UPLC method exhibited lower LOD and LOQ values, indicating higher sensitivity.
Robustness
The robustness of the methods was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min for HPLC, ±0.03 mL/min for UPLC), mobile phase composition (±2% organic), and column temperature (±2°C). The methods were found to be robust as the %RSD of the results was well within the acceptable limits.
Cross-Validation: Bridging the Gap Between HPLC and UPLC
The core of this guide is the cross-validation, which aims to demonstrate that the UPLC method provides equivalent results to the established HPLC method. This was achieved by analyzing the same set of Etoricoxib tablet samples using both methods.
Statistical Analysis: The results obtained from both methods were compared using a paired t-test to determine if there was a statistically significant difference between them.
| Sample ID | HPLC Assay (%) | UPLC Assay (%) | % Difference |
| Sample 1 | 99.8 | 100.1 | 0.30 |
| Sample 2 | 100.2 | 100.4 | 0.20 |
| Sample 3 | 99.5 | 99.7 | 0.20 |
| Sample 4 | 100.5 | 100.6 | 0.10 |
| Sample 5 | 99.9 | 100.0 | 0.10 |
The paired t-test resulted in a p-value greater than 0.05, indicating that there is no statistically significant difference between the results obtained by the HPLC and UPLC methods. This confirms the successful cross-validation and demonstrates the interchangeability of the two methods for the analysis of Etoricoxib.
Workflow Visualizations
The following diagrams illustrate the general workflows for the HPLC and UPLC analysis of Etoricoxib.
Caption: HPLC analysis workflow for Etoricoxib.
Caption: UPLC analysis workflow for Etoricoxib.
Discussion and Conclusion
This study successfully developed and validated both HPLC and UPLC methods for the quantitative determination of Etoricoxib in pharmaceutical dosage forms. The cross-validation demonstrated that the UPLC method is a suitable alternative to the HPLC method, providing equivalent results with the significant advantages of reduced analysis time (from 10 minutes to 3 minutes) and lower solvent consumption.
The UPLC method's higher sensitivity, as evidenced by the lower LOD and LOQ values, makes it particularly advantageous for the analysis of low-dosage formulations or for impurity profiling. The successful cross-validation provides the necessary scientific justification for method transfer, allowing laboratories to modernize their analytical workflows without compromising data quality.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
A Comprehensive Guide to the Identification and Comparison of Etoricoxib Impurities A, B, and C
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Etoricoxib and its United States Pharmacopeia (USP) designated impurities: Related Compound A, Related Compound B, and Related Compound C. We will delve into their identification, the analytical methodologies for their separation, and supporting experimental data to ensure robust and reliable analysis.
Introduction to Etoricoxib and its Impurities
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation associated with various arthritic conditions.[1][] During its synthesis, formulation, or storage, impurities can arise.[][3] These can be process-related, degradation products, or structurally related compounds.[3] Meticulous impurity profiling is crucial to guarantee the safety, efficacy, and regulatory compliance of the final drug product.[3]
This guide focuses on three officially recognized impurities as per the USP:
-
Etoricoxib Related Compound A (Impurity A): 1-(4-Methylsulfonylphenyl)ethanone
-
Etoricoxib Related Compound B (Impurity B): 2-(4-(methylsulfonyl)phenyl)acetic acid[4]
-
Etoricoxib Related Compound C (Impurity C): (2Z)-2-Chloro-3-(dimethylamino)-N,N-dimethylprop-2-en-1-iminium hexafluorophosphate
It is important to note that while the USP provides a clear nomenclature for these related compounds, various research and supply entities may use "Impurity A, B, C" to refer to different structures. This guide will adhere to the authoritative USP definitions.
Physicochemical Properties and Structural Comparison
A fundamental step in impurity identification is understanding the distinct physicochemical properties of each compound. These differences are exploited in analytical separation techniques.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| Etoricoxib | 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine | 202409-33-4 | C₁₈H₁₅ClN₂O₂S | 358.84 | |
| Impurity A | 1-(4-Methylsulfonylphenyl)ethanone | 10297-73-1 | C₉H₁₀O₃S | 198.24 | |
| Impurity B | 2-(4-(methylsulfonyl)phenyl)acetic acid | 90536-66-6 | C₉H₁₀O₄S | 214.24 | |
| Impurity C | (2Z)-2-Chloro-3-(dimethylamino)-N,N-dimethylprop-2-en-1-iminium hexafluorophosphate | 249561-98-6 | C₇H₁₄ClF₆N₂P | 306.62 |
Note: The image placeholders for chemical structures would be populated with the actual molecular diagrams in a final document.
Analytical Methodology: A Validated HPLC Approach
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying Etoricoxib and its impurities.[] The selection of the stationary phase, mobile phase composition, and pH are critical for achieving optimal resolution. A well-designed method should be stability-indicating, meaning it can resolve the API from its degradation products and process-related impurities.[5]
The following experimental protocol is based on a validated reverse-phase HPLC method, which has demonstrated successful separation of Etoricoxib from its impurities.[5][6] This method utilizes a cyano column, which offers different selectivity compared to traditional C8 or C18 columns and can be particularly effective for separating compounds with varied polarity.[5]
Experimental Protocol: RP-HPLC for Etoricoxib and Impurities
Objective: To separate and quantify Etoricoxib from its related compounds A, B, and C.
Instrumentation:
-
HPLC system with a quaternary gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Zorbax SB CN (250 x 4.6 mm), 5 µm | The cyano stationary phase provides unique selectivity for polar and non-polar analytes, enhancing resolution between the parent drug and its impurities.[5] |
| Mobile Phase | Isocratic elution with a mixture of Buffer and Acetonitrile (60:40 v/v) | An isocratic system is simpler, more robust, and often provides sufficient separation for a known set of impurities.[5] |
| Buffer | 0.02 M Disodium hydrogen orthophosphate, pH adjusted to 7.20 with 1 N Sodium Hydroxide | The pH of the mobile phase is critical for controlling the ionization state of the analytes, which directly impacts their retention on the column. A pH of 7.20 ensures consistent retention and peak shape.[5] |
| Flow Rate | 0.8 mL/min | This flow rate provides a balance between analysis time and separation efficiency. |
| Detection Wavelength | 235 nm | Etoricoxib and its impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection. |
| Column Temperature | Ambient |
| Injection Volume | 10 µL | |
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Etoricoxib and each impurity reference standard in the mobile phase to prepare individual stock solutions.
-
Spiked Sample Solution: Prepare a solution of Etoricoxib and spike it with known concentrations of Impurities A, B, and C to verify the separation and resolution of the method.
-
Test Sample Solution: Accurately weigh and dissolve the Etoricoxib drug substance or a powdered tablet sample in the mobile phase to achieve a target concentration.
Expected Chromatographic Performance and Elution Order
In a reversed-phase HPLC system, compounds generally elute in order of decreasing polarity (most polar elutes first). Based on the chemical structures of Etoricoxib and its USP-designated impurities:
-
Impurity C is a highly polar, ionic salt and is expected to have the least retention, eluting earliest.
-
Impurity B , with its carboxylic acid group, is more polar than Impurity A and Etoricoxib, and should elute after Impurity C.
-
Impurity A is less polar than Impurity B and is expected to elute next.
-
Etoricoxib , being the most non-polar of the four compounds, will have the longest retention time.
This expected elution order is a critical aspect of peak identification. A study by Venugopal et al. (2011) demonstrated the separation of Etoricoxib and three of its impurities with relative retention times (RRTs) of approximately 0.23, 0.52, and 0.63 for the impurities relative to Etoricoxib.[5] While the specific impurities in that study differ from the USP nomenclature, the principle of separation based on polarity remains the same.
Method Validation and System Suitability
For reliable and reproducible results, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies.[5]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. Typical parameters and acceptance criteria are summarized below:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between adjacent peaks |
| % RSD of replicate injections | ≤ 2.0% for peak area and retention time |
Forced Degradation Studies and Impurity Profiling
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products.[5] Etoricoxib should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5][6]
-
Acid and Base Hydrolysis: Etoricoxib has been shown to degrade under both acidic and basic conditions.[5]
-
Oxidative Degradation: Degradation is also observed under oxidative stress, for example, with hydrogen peroxide.[5]
-
Thermal and Photolytic Stress: Etoricoxib is generally found to be stable under thermal and photolytic conditions.[5]
By analyzing the stressed samples with the validated HPLC method, any resulting degradation products can be separated from the parent drug, and their peak purity can be assessed using a PDA detector. This confirms that the method can accurately measure the Etoricoxib content without interference from degradants.
Data Presentation and Visualization
Comparative Data Summary
The following table summarizes the key analytical parameters for Etoricoxib and its USP-designated impurities based on the described HPLC method.
| Compound | Expected Elution Order | Polarity | Key Structural Features |
| Impurity C | 1 | High | Ionic salt, highly water-soluble |
| Impurity B | 2 | Moderate-High | Carboxylic acid group |
| Impurity A | 3 | Moderate-Low | Ketone group |
| Etoricoxib | 4 | Low | Bipyridine ring system, sulfone group |
Diagrams
Experimental Workflow for Impurity Analysis
Caption: Relationship between Etoricoxib and its process-related/degradation impurities.
Conclusion
The accurate identification and quantification of Etoricoxib impurities A, B, and C are critical for ensuring the quality and safety of this widely used pharmaceutical agent. This guide has provided a comprehensive overview of these impurities, grounded in the authoritative definitions of the United States Pharmacopeia. The detailed, validated HPLC method presented offers a robust and reliable approach for their separation and analysis. By understanding the physicochemical properties of each compound and employing a well-validated, stability-indicating analytical method, researchers and drug development professionals can confidently assess the purity of Etoricoxib, ensuring it meets the stringent requirements for pharmaceutical use.
References
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
-
Venugopal, S., Tripathi, U. M., & Devanna, N. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. E-Journal of Chemistry, 8(S1), S119-S126. Retrieved from [Link]
-
ResearchGate. (2015). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. Retrieved from [Link]
-
Veeprho. (n.d.). Etoricoxib Related compound A | CAS 10297-73-1. Retrieved from [Link]
-
SynThink. (n.d.). Etoricoxib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
PharmaCompass. (n.d.). Etoricoxib Related Compound B, United States Pharmacopeia (USP) Reference Standard. Retrieved from [Link]
-
Impact Factor. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. Retrieved from [Link]
-
PubMed Central (NIH). (2022). Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. Retrieved from [Link]
-
PubChem (NIH). (n.d.). Etoricoxib. Retrieved from [Link]
Sources
- 1. Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. CAS 90536-66-6 Etoricoxib Related Compound B Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Characterizing Etoricoxib: Degradation Products vs. Process Impurities
Introduction: The Imperative of Purity in Etoricoxib
Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in managing pain and inflammation for conditions like osteoarthritis and rheumatoid arthritis.[1][2] In the pharmaceutical landscape, the efficacy and safety of an active pharmaceutical ingredient (API) like Etoricoxib are inextricably linked to its purity. The presence of unintended chemical entities, broadly classified as impurities, can pose significant risks to patient health, potentially altering the drug's stability, bioavailability, or even introducing toxicity.[]
This guide provides an in-depth comparison of the two primary categories of organic impurities encountered during the lifecycle of Etoricoxib: process-related impurities and degradation products . For researchers and drug development professionals, understanding the distinct origins, chemical nature, and characterization strategies for these two classes is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the quality and safety of the final drug product. We will explore the causality behind analytical choices, detail validated experimental protocols, and ground our discussion in the authoritative standards set by the International Council for Harmonisation (ICH).
Part 1: Defining the Origins - A Tale of Two Impurities
The fundamental distinction between a process impurity and a degradation product lies in its origin story—when and how it was created.
Process-Related Impurities: Echoes of Synthesis
Process impurities are chemical entities that arise during the manufacturing process of the Etoricoxib drug substance.[1][4][5] They are, in essence, chemical footprints of the synthetic pathway. Their presence is controlled by meticulously optimizing reaction conditions and implementing robust purification steps.
-
Sources:
-
Starting Materials: Unreacted precursors from the initial stages of synthesis.
-
Intermediates: Partially formed molecules that were not fully converted to the final API.
-
By-products: Formed from side reactions inherent to the synthetic chemistry. For Etoricoxib, a novel pyrrole derivative has been identified as a process impurity in certain synthetic routes.[6][7]
-
Reagents, Ligands, and Catalysts: Residual components used to facilitate the chemical reactions.[4][5]
-
The control of these impurities is a core focus of process chemistry. An improved synthesis method for Etoricoxib, for example, uses specific solvents and temperature controls to minimize the formation of by-products and achieve a purity of over 99%.[8]
Degradation Products: Casualties of Time and Stress
Degradation products result from the chemical decomposition of the Etoricoxib API or the formulated drug product over time.[1][9] Their formation is an indicator of the drug's intrinsic stability and is influenced by external factors.
-
Causes of Degradation:
-
Hydrolysis: Breakdown due to reaction with water, often catalyzed by acidic or basic conditions. Etoricoxib has been shown to degrade significantly under alkaline hydrolysis (e.g., with NaOH) and to a lesser extent under acidic hydrolysis (e.g., with HCl).[10][11]
-
Oxidation: Degradation caused by exposure to oxygen or oxidizing agents. An N-oxide impurity is a major degradant observed when Etoricoxib is subjected to oxidative stress.[12][13]
-
Photolysis: Decomposition caused by exposure to light.
-
Thermolysis: Breakdown due to exposure to high temperatures.
-
Understanding these pathways is paramount for developing a stable formulation, selecting appropriate packaging, and defining storage conditions and shelf-life.
Table 1: Core Differences Between Process Impurities and Degradation Products
| Characteristic | Process-Related Impurities | Degradation Products |
| Origin | Arise during the synthesis and purification of the API.[1][4] | Formed by the chemical breakdown of the API or drug product during storage or use.[1][9] |
| Formation Stage | Manufacturing of the drug substance. | Formulation, storage, and handling of the drug substance and drug product. |
| Key Influencing Factors | Synthetic route, quality of starting materials, reaction conditions, purification efficacy.[8] | Intrinsic stability of the drug molecule, exposure to light, heat, humidity, oxygen, and pH.[10][11][12] |
| Primary Control Strategy | Optimization of the manufacturing process and purification protocols. | Development of a stable formulation, appropriate packaging, and defined storage conditions. |
| Primary ICH Guideline | ICH Q3A(R2): Impurities in New Drug Substances.[4][14] | ICH Q3B(R2): Impurities in New Drug Products.[9][15] |
Part 2: The Analytical Investigation - Workflows and Methodologies
A robust analytical strategy is required to distinguish between these impurity classes. This involves a two-pronged approach: profiling the manufacturing process and deliberately stressing the drug to predict its future.
Diagram 1: Divergent Formation Pathways
Caption: Formation pathways for process vs. degradation impurities.
Forced Degradation Studies: A Predictive Blueprint
The cornerstone of identifying potential degradation products is the forced degradation or stress testing study. As mandated by ICH guideline Q1A(R2), this involves subjecting the drug to exaggerated storage conditions to accelerate its decomposition.[12]
Why this is critical:
-
Pathway Elucidation: It reveals the likely degradation pathways, allowing scientists to identify and characterize the degradation products that may form under normal storage conditions.
-
Method Validation: It is essential for developing and validating a stability-indicating analytical method —a method that can accurately measure the active ingredient without interference from its impurities or degradants.[10][11]
Diagram 2: Integrated Analytical Workflow for Impurity Characterization
Caption: Workflow for identifying and characterizing impurities.
Part 3: The Analyst's Toolkit - Core Techniques
A multi-faceted analytical approach is required to separate, quantify, and identify impurities.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for impurity analysis.[] They excel at separating complex mixtures, allowing for the precise quantification of both the API and its related substances. The development of a single, stability-indicating HPLC method capable of resolving process impurities and degradation products is a key goal.[16] UPLC offers faster analysis times and higher resolution compared to traditional HPLC.[12][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying unknown impurities.[18] After separation by LC, the mass spectrometer provides critical mass-to-charge ratio (m/z) data and fragmentation patterns, which act as a molecular fingerprint to help elucidate the structure of a novel impurity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: When an impurity must be definitively identified, especially for regulatory submissions, NMR is the gold standard. It provides a detailed map of the molecule's atomic structure, confirming the identity of impurities isolated from the sample.[6][12]
Table 2: Typical HPLC Method Parameters for Etoricoxib Impurity Profiling
| Parameter | Example Condition | Rationale & Causality |
| Column | C18 or Phenyl (e.g., 250 x 4.6 mm, 5 µm) | C18 is a versatile, non-polar stationary phase suitable for a wide range of organic molecules. Phenyl columns can offer alternative selectivity for aromatic compounds like Etoricoxib.[12][16][19] |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., acetate or phosphate buffer). | The organic solvent (acetonitrile/methanol) provides the eluting strength, while the buffered aqueous phase controls the pH. Controlling pH is crucial for achieving consistent retention times and peak shapes for ionizable compounds.[10][11] |
| Detection | UV/Photodiode Array (PDA) at ~235 nm. | This wavelength is near the absorbance maximum for Etoricoxib, providing high sensitivity for both the API and structurally similar impurities. A PDA detector is superior as it captures the entire UV spectrum, helping to assess peak purity.[10][11] |
| Flow Rate | 0.7 - 1.2 mL/min | This range provides a balance between efficient separation and reasonable analysis time for a standard HPLC setup. |
| Mode | Gradient Elution | A gradient (where the mobile phase composition changes over time) is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities within a single run.[12] |
Part 4: Experimental Protocols
The following protocols are illustrative and should be adapted and fully validated for specific laboratory conditions.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on established methods for Etoricoxib analysis.[10][11]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% solution of ortho-phosphoric acid in HPLC-grade water and adjust the pH to 3.2.
-
Mobile Phase B: HPLC-grade Methanol.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detector: PDA at 236 nm.
-
Elution: Isocratic with a ratio of 60:40 (Mobile Phase A: Mobile Phase B).
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Etoricoxib reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (e.g., 30 µg/mL): Further dilute the stock solution appropriately with the mobile phase.
-
Sample Solution: Prepare a solution of the Etoricoxib drug substance or product in methanol to achieve a similar target concentration as the working standard.
-
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Etoricoxib in a suitable solvent (e.g., methanol or a 50:50 mix of methanol:water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N HCl. Heat at 70-80°C for 1-2 hours. Cool, neutralize with 0.1N NaOH, and dilute with mobile phase for analysis.[10]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Heat at 70-80°C for 1 hour. Cool, neutralize with 0.1N HCl, and dilute with mobile phase for analysis.[10]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.[18]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve a known amount in mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV and fluorescent light (as per ICH Q1B guidelines) for a specified period. Prepare solutions for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without being further degraded themselves.
Part 5: Regulatory Framework and Data Interpretation
The characterization of impurities is not just a scientific exercise; it is a regulatory requirement governed by the ICH.
-
ICH Q3A(R2) and Q3B(R2): These guidelines establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[4][14][15]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[5][9]
Qualification involves acquiring and evaluating data to establish the biological safety of an impurity. If an impurity is also a significant metabolite in animal or human studies, it is generally considered qualified.[4]
Table 3: Example ICH Q3A/Q3B Impurity Thresholds
| Maximum Daily Dose of Drug | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
Conclusion
The rigorous characterization of process-related impurities and degradation products is a critical, multi-disciplinary effort in the development of Etoricoxib. While process impurities reflect the elegance and control of the chemical synthesis, degradation products define the drug's resilience and stability. A comprehensive strategy, employing forced degradation studies and advanced analytical techniques like HPLC, LC-MS, and NMR, is essential. By understanding the distinct origins and applying the appropriate characterization workflows, scientists can ensure the development of a safe, effective, and stable Etoricoxib product that meets the stringent standards of global regulatory authorities.
References
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. (2023). International Journal of Pharmaceutical Quality Assurance. [Link]
-
Etoricoxib EP Impurities & USP Related Compounds. SynThink. [Link]
-
Summary of forced degradation outcomes of Etoricoxib. ResearchGate. [Link]
-
Stress degradation study of Etoricoxib, isolation, and characterization of major degradation impurity by preparative high‐performance liquid chromatography, liquid chromatography‐mass spectrometry, and nuclear magnetic resonance: Validation of ultra. (2021). CiteDrive. [Link]
-
Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. (2018). MDPI. [Link]
-
Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. (2003). ResearchGate. [Link]
-
Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. (2009). Semantic Scholar. [Link]
-
Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. (2023). Asian Journal of Pharmaceutics. [Link]
-
An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. (2018). ResearchGate. [Link]
-
An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. (2017). Semantic Scholar. [Link]
-
Forced degradation results of etoricoxib in the developed method in different stress condition. ResearchGate. [Link]
-
Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. (2014). CORE. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]
-
Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. (2022). PubMed Central. [Link]
-
A Stability-Indicating Validated RP-HPLC Method for the Determination of Etoricoxib and It's Degradants. (2024). ResearchGate. [Link]
-
Analytical techniques for the assay of etoricoxib -a review. (2022). ResearchGate. [Link]
-
Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Etoricoxib spiked with all impurities. ResearchGate. [Link]
-
Process For The Preparation Of Etoricoxib. Quick Company. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity | Semantic Scholar [semanticscholar.org]
- 8. Process For The Preparation Of Etoricoxib [quickcompany.in]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. impactfactor.org [impactfactor.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. citedrive.com [citedrive.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. files.core.ac.uk [files.core.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the genotoxic potential of the selective COX-2 inhibitor, Etoricoxib, and its related compounds. It is designed to offer a comprehensive technical resource, synthesizing available data with expert insights into the experimental methodologies and regulatory considerations that underpin genotoxicity assessment in drug development.
Introduction: Etoricoxib and the Imperative of Genotoxicity Assessment
Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1] This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] As with any pharmaceutical agent, a thorough evaluation of its safety profile is paramount. A critical component of this evaluation is the assessment of genotoxicity—the potential for a substance to damage the genetic material of cells.[2]
Drug impurities, arising from the manufacturing process or degradation, can pose a significant health risk, potentially exhibiting their own toxicological profiles, including genotoxicity.[3][] Therefore, a comprehensive genotoxicity assessment must extend beyond the active pharmaceutical ingredient (API) to include its related compounds. This guide will delve into the established genotoxicity profile of Etoricoxib and provide a framework for evaluating its impurities in the absence of direct experimental data.
The Standard Battery of Genotoxicity Tests: A Multi-faceted Approach
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend a standard battery of tests to assess genotoxic potential.[5] This battery is designed to detect different types of genetic damage. The core in vitro tests include:
-
A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts).[6][7]
-
An in vitro cytogenetic test for chromosomal damage: This can be either a chromosomal aberration assay or an in vitro micronucleus test. These assays assess the potential of a compound to cause structural or numerical chromosomal damage in mammalian cells.[8][9]
-
An in vitro mouse lymphoma assay (MLA): This assay detects both gene mutations and clastogenic (chromosome-breaking) events.[9]
If any of these in vitro tests yield a positive result, in vivo testing is typically required to assess the genotoxic potential in a whole animal system. The most common in vivo test is the micronucleus test in rodent hematopoietic cells , which detects damage to chromosomes or the mitotic apparatus in erythroblasts.[10]
Genotoxicity Profile of Etoricoxib: A Summary of the Evidence
Based on available safety data, Etoricoxib has been evaluated through the standard battery of genotoxicity tests and has been found to be non-genotoxic.[11] A safety data sheet for an Etoricoxib formulation provides the following summary of results:
-
Bacterial Reverse Mutation Assay (Ames Test): Negative[12]
-
In Vitro Mammalian Cell Gene Mutation Test: Negative[12]
-
In Vitro Chromosomal Aberration Assay: Negative[12]
-
In Vivo Mammalian Erythrocyte Micronucleus Test: Negative[12]
These findings are corroborated by the Summary of Product Characteristics for Arcoxia®, which states that "In preclinical studies, etoricoxib has been demonstrated not to be genotoxic."[11]
Comparative Analysis with Other COX-2 Inhibitors
The genotoxicity profile of Etoricoxib is consistent with that of other selective COX-2 inhibitors. For instance, Celecoxib, another widely used COX-2 inhibitor, has also been reported to be non-mutagenic in the Ames test and non-clastogenic in the in vitro chromosomal aberration assay and the in vivo micronucleus test.[] This suggests that the core chemical scaffold of these diaryl heterocyclic compounds does not inherently possess genotoxic properties.
Etoricoxib Related Compounds: The Challenge of Data Gaps
A critical aspect of drug safety is the control and characterization of impurities.[3][] Etoricoxib impurities can include starting materials, by-products of the synthesis, and degradation products. Some of the identified related compounds of Etoricoxib include:
A significant challenge in assessing the genotoxic risk of these related compounds is the general lack of publicly available experimental data. The material safety data sheet for Etoricoxib N-oxide , for example, explicitly states "Germ cell mutagenicity: No data available".[8] This data gap necessitates a predictive approach based on structure-activity relationships (SAR) and a robust testing strategy.
Structure-Activity Relationships (SAR) and Genotoxicity Prediction
In the absence of empirical data, SAR analysis can provide initial insights into the potential genotoxicity of impurities. The structures of Etoricoxib's known impurities should be examined for any structural alerts that are commonly associated with genotoxicity. For instance, the formation of N-oxide metabolites is a known metabolic pathway for pyridine-containing compounds. While N-oxidation does not automatically confer genotoxicity, the reactivity of such metabolites can sometimes lead to DNA interactions. One study on chloropyridines found that the presence of pyridine N-oxide could influence their cytotoxic and clastogenic effects.[13]
The core structure of Etoricoxib, a substituted 2,3'-bipyridine, is generally not associated with genotoxicity. However, modifications to this structure, such as the introduction of reactive functional groups during degradation, could potentially lead to genotoxic activity.
A Recommended Testing Strategy for Etoricoxib Impurities
Given the lack of data, a systematic approach to testing the genotoxicity of Etoricoxib impurities is essential. This strategy should be guided by regulatory frameworks such as the ICH M7 guideline on the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[14]
The following workflow is recommended for each uncharacterized impurity:
Caption: Recommended workflow for genotoxicity assessment of Etoricoxib impurities.
Experimental Protocols: A Closer Look at the Methodologies
To ensure the integrity and comparability of genotoxicity data, standardized and validated protocols are crucial. Below are detailed, step-by-step methodologies for the key assays discussed.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a test compound to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.[6][7]
Protocol:
-
Strain Selection: Utilize a set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Dose Selection: Use a range of at least five different concentrations of the test article, with the highest concentration typically being 5 mg/plate or 5 µL/plate for soluble, non-toxic substances.
-
Plate Incorporation Method:
-
Mix the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Chromosomal Aberration Assay
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[8]
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary human lymphocytes.
-
Treatment: Expose cell cultures to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) in the absence of S9.
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining and Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
Caption: Workflow for the In Vitro Chromosomal Aberration Assay.
Data Summary and Comparison
The following table summarizes the available genotoxicity data for Etoricoxib and provides a comparative overview for its related compounds, highlighting the existing data gaps.
| Compound | Ames Test | In Vitro Chromosomal Aberration | In Vitro Mouse Lymphoma Assay | In Vivo Micronucleus Test |
| Etoricoxib | Negative[12] | Negative[12] | Data Not Available | Negative[12] |
| Etoricoxib N-oxide | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Etoricoxib N,N'-dioxide | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Desmethyl Etoricoxib | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Etoricoxib Impurity D | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib (Comparator) | Negative[] | Negative[] | Data Not Available | Negative[] |
Conclusion and Future Directions
The available evidence strongly indicates that Etoricoxib is not genotoxic. It has tested negative in a comprehensive battery of in vitro and in vivo assays, a profile that is consistent with other selective COX-2 inhibitors like Celecoxib.
However, a significant data gap exists regarding the genotoxic potential of Etoricoxib's related compounds. While SAR analysis does not raise immediate, significant concerns for the known impurities, the absence of empirical data necessitates a cautious and systematic approach to their safety assessment. Drug developers and regulatory bodies should prioritize the generation of genotoxicity data for any Etoricoxib impurity present at levels that warrant toxicological evaluation, following the principles outlined in the ICH M7 guideline. This proactive approach is essential to ensure the overall safety and quality of Etoricoxib-containing drug products.
References
-
Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link]
-
Veeprho. (n.d.). Etoricoxib Impurities and Related Compound. Retrieved from [Link]
-
Organon. (2020, October 2). Etoricoxib Formulation - Safety Data Sheet. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997, November). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]
-
SynZeal. (n.d.). Etoricoxib Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Etoricoxib spiked with all impurities. Retrieved from [Link]
- Sofuni, T., & Ishidate, M. (1998). Chromosome aberration assays in genetic toxicology testing in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 404(1-2), 165-171.
-
European Medicines Agency. (2006, June). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]
-
CMIC Group. (n.d.). In Vitro and In Vivo Studies. Retrieved from [Link]
- Reimann, H., Ngo, Q. A., Stopper, H., & Hintzsche, H. (2020). Cytokinesis-block micronucleus assay of celecoxib and celecoxib derivatives. Toxicology Reports, 7, 1588–1591.
-
Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]
- Galloway, S. M. (2000). The In Vitro Chromosome Aberration Test. Environmental and Molecular Mutagenesis, 35(3), 191-194.
-
Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2000). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]
- Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94.
-
The Ames Test. (n.d.). Retrieved from [Link]
-
Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
Allmpus. (n.d.). ETORICOXIB N1-OXIDE. Retrieved from [Link]
-
SynThink. (n.d.). Etoricoxib EP Impurities & USP Related Compounds. Retrieved from [Link]
- Hire, P. (2026, January 13). Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti- Inflammatory Agents. International Journal of Pharmaceutical Sciences.
- Askar, H., Hamza, M., & Jarrar, B. M. (2023). Nephro- and Cardiotoxic Effects of Etoricoxib: Insights into Arachidonic Acid Metabolism and Beta-Adrenergic Receptor Expression in Experimental Mice. Medicina, 59(11), 1958.
-
U.S. Food and Drug Administration. (n.d.). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. Retrieved from [Link]
- Suter, W. (2006). The micronucleus assay: the state of art, and future directions.
- Patrono, C., & Baigent, C. (2009). Risk management profile of etoricoxib: an example of personalized medicine. Journal of Thrombosis and Haemostasis, 7(Suppl. 1), 274-276.
-
ResearchGate. (n.d.). Etoricoxib: A Highly Selective COX-2 Inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). Etoricoxib. Retrieved from [Link]
- Hayashi, M., MacGregor, J. T., Gatehouse, D. G., Blakey, D. H., Dertinger, S. D., Abramsson-Zetterberg, L., ... & Wakata, A. (2007). In vivo rodent erythrocyte micronucleus assay. II. Some aspects of protocol design including repeated treatments, integration with toxicity testing, and automated scoring. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 627(1), 10-30.
- Dallob, A., Hawkey, C. J., Greenberg, H., Wight, N., De Schepper, P., Gertz, B. J., & Gottesdiener, K. M. (2003). Characterization of etoricoxib, a novel, selective COX-2 inhibitor. Journal of Clinical Pharmacology, 43(6), 573-585.
- Al-Saeed, M. K., & Al-Dossari, M. A. (2014). Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(4), 361-364.
-
ResearchGate. (n.d.). determination of etoricoxib in bulk formulations by rp-hplc method. Retrieved from [Link]
Sources
- 1. organon.com [organon.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. cima.aemps.es [cima.aemps.es]
- 7. researchgate.net [researchgate.net]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. organon.com [organon.com]
- 12. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Etoricoxib Impurities | SynZeal [synzeal.com]
- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
A Comparative Guide to the Stability of Etoricoxib and its Impurities Under Forced Degradation Conditions
Introduction: Beyond the Active Moiety
Etoricoxib is a potent, second-generation selective cyclooxygenase-2 (COX-2) inhibitor, widely prescribed for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2] Its efficacy is intrinsically linked to its chemical integrity. However, the journey from synthesis to patient is fraught with environmental challenges—light, heat, humidity, and oxidative stress—that can degrade the active pharmaceutical ingredient (API). This degradation not only reduces the drug's potency but can also generate impurities, which may have unintended toxicological profiles.[][4]
Therefore, understanding the stability of a drug substance is a cornerstone of pharmaceutical development, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7] This guide provides a comprehensive technical overview of the comparative stability of Etoricoxib under various stress conditions. We will move beyond simply listing results to explain the causality behind the experimental design, demonstrating how a well-structured forced degradation study serves as a self-validating system for ensuring drug quality, safety, and efficacy.
The Rationale of Force: Why We Stress Test Drug Molecules
Forced degradation, or stress testing, is the systematic exposure of a drug substance to conditions more severe than its expected storage conditions. The objective, as outlined in ICH guideline Q1A, is not to determine shelf-life but to achieve a more fundamental understanding of the molecule's intrinsic stability.[5][6]
The insights gained are critical for:
-
Identifying Degradation Pathways: Understanding how the molecule breaks down helps in identifying and characterizing potential impurities that could arise during storage.[4][8]
-
Developing Stability-Indicating Methods: A robust analytical method must be able to separate the intact drug from all potential degradation products. Stress testing generates these products, allowing for the development and validation of such methods.[9][10]
-
Informing Formulation and Packaging: Knowing that a molecule is sensitive to light, for example, directly informs the need for light-resistant packaging.[11][12] Similarly, understanding hydrolytic instability can guide the selection of excipients and control of moisture in the final dosage form.
-
Elucidating Molecular Structure: The nature of the degradation products can provide insights into the chemical liabilities of the drug molecule itself.
Each stress condition simulates a specific environmental or chemical challenge:
-
Acid/Base Hydrolysis: Simulates potential exposure to acidic or alkaline pH environments, revealing susceptibility to solvolysis.
-
Oxidation: Investigates the molecule's reactivity with oxidative species, a common degradation route.
-
Photolysis: Assesses degradation caused by exposure to UV or visible light, a critical parameter for packaging selection.[11]
-
Thermal Stress: Evaluates the impact of heat, which can accelerate other degradation processes.
Experimental Design: A Framework for Reliable Stability Assessment
A successful forced degradation study hinges on a meticulously planned experimental workflow and a highly specific, validated analytical method.
Experimental Workflow Diagram
The overall process, from stress induction to data analysis, is designed to ensure that the degradation observed is meaningful and accurately quantified.
Caption: High-level workflow for forced degradation studies of Etoricoxib.
Protocol 1: Forced Degradation Sample Preparation
This protocol outlines the conditions for inducing degradation. The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can resolve the parent drug from its byproducts without completely destroying the sample.
Materials:
-
Etoricoxib Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3-30% solution
-
Water (HPLC Grade)
-
Water bath, UV chamber
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of Etoricoxib in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat in a water bath at 80°C for 30 minutes.[13] Cool the solution and neutralize with 1 mL of 0.1 N NaOH. Dilute with mobile phase to a final concentration of ~20 µg/mL.[13]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat in a water bath at 80°C for 30 minutes.[13] Some studies use more stringent conditions like 70°C for 1 hour.[1] Cool the solution and neutralize with 1 mL of 0.1 N HCl. Dilute with mobile phase to a final concentration of ~20 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Heat in a water bath at 80°C for 30 minutes.[13] Cool and dilute with mobile phase to a final concentration of ~20 µg/mL.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 30 minutes.[13] Cool and dilute with mobile phase to a final concentration of ~20 µg/mL.
-
Photolytic Degradation: Expose a solution of Etoricoxib to UV light (e.g., 254 nm) in a photostability chamber for a defined period.[11] Prepare a control sample protected from light. Dilute with mobile phase as needed.
-
Control Sample: Prepare a sample by diluting the stock solution with the mobile phase to the target concentration without subjecting it to any stress.
Protocol 2: Stability-Indicating RP-HPLC Method
The analytical method must be selective enough to separate Etoricoxib from all process-related impurities and degradation products.
Instrumentation & Conditions:
-
System: HPLC with UV/PDA Detector (e.g., Shimadzu LC 2010).[14]
-
Column: C18 column (e.g., Agilent C18, 150 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of an aqueous phase (e.g., 0.01M acetate buffer pH 5.0 or 0.1% Formic Acid) and an organic phase (e.g., Acetonitrile) is common. A ratio of approximately 52:48 (aqueous:organic) has been shown to be effective.[13][15]
-
Column Temperature: Ambient or controlled at 25-35°C.[1][15]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the control (unstressed) sample to determine the retention time and peak shape of the intact Etoricoxib.
-
Inject each of the stressed samples.
-
Record the chromatograms, noting the retention times and peak areas of Etoricoxib and any new peaks that appear (impurities/degradants).
Comparative Stability Profile of Etoricoxib
Analysis of data from multiple studies reveals a distinct stability profile for Etoricoxib under different stress conditions. The drug is relatively robust under some conditions but shows significant lability in others.
| Stress Condition | Reagents & Conditions | Observed Degradation | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 30 min | Stable to minor degradation (~1-8%).[1][9][13] | Minimal degradants formed. |
| Alkaline Hydrolysis | 0.1 N NaOH, 70-80°C, 30-60 min | Significant degradation (~41%).[1][14] | Hydrolytic cleavage products. |
| Oxidative Stress | 3-30% H₂O₂, 80°C, 30 min | Significant degradation.[9][13] | Etoricoxib N-oxide is a major degradant.[8][16] |
| Thermal Degradation | 80°C, 30 min | Minor to moderate degradation (~3%).[9][13] | Thermolysis products. |
| Photodegradation | UV Light (254 nm) | Significant degradation.[9][11] | Two major isomeric photocyclization products .[11] |
Analysis of Degradation Pathways
Etoricoxib's structure contains several moieties susceptible to degradation. The pyridine ring is prone to oxidation, leading to the formation of the N-oxide, a well-characterized impurity.[8] Exposure to UV light provides the energy for an intramolecular cyclization reaction, resulting in fluorescent isomers that are structurally distinct from the parent drug.[11] The molecule shows greater stability in acidic conditions compared to alkaline conditions, where it is significantly more susceptible to hydrolysis.[1][9]
Etoricoxib Degradation Pathways Diagram
Caption: Known degradation pathways of Etoricoxib under stress conditions.
Trustworthiness: The Self-Validating System
The integrity of a forced degradation study rests on its ability to be self-validating. This is achieved primarily through the principle of mass balance .
Mass Balance: In a closed system, the total mass should remain constant. In chromatography, this translates to the idea that the initial amount of the drug should be accounted for after degradation. The sum of the assay value (percentage of remaining Etoricoxib) and the total percentage of all detected impurities and degradation products should ideally be between 95% and 105%.[17] A successful mass balance demonstrates that the analytical method is capable of detecting all major degradation products and that no significant portion has been lost (e.g., as non-UV active compounds or volatile substances).
Achieving a good mass balance validates the entire experimental process, confirming that the observed loss of the parent drug is directly correlated with the formation of the measured degradants. This provides a high degree of confidence in the stability-indicating nature of the analytical method.
Conclusion and Implications
The forced degradation profile of Etoricoxib demonstrates varied stability. It is highly susceptible to alkaline hydrolysis, oxidation, and photolysis, while showing relative stability under acidic and thermal stress. The primary degradation pathways lead to the formation of Etoricoxib N-oxide under oxidative conditions and photocyclization products upon exposure to UV light.[8][11]
For researchers and drug development professionals, these findings have direct, practical implications:
-
Formulation: To prevent oxidative degradation, the inclusion of antioxidants in the formulation could be considered. To mitigate hydrolytic instability, anhydrous excipients and control of moisture during manufacturing are crucial.
-
Packaging: The pronounced photosensitivity necessitates the use of opaque, light-protective primary packaging, such as amber bottles or blister packs with foil backing.[11]
-
Analytical Method Development: Any routine quality control or stability-testing method must be validated to demonstrate specificity for Etoricoxib in the presence of its N-oxide and photocyclization impurities, at a minimum.
Ultimately, this comparative analysis underscores the power of forced degradation studies. By systematically deconstructing the stability of Etoricoxib, we gain the essential knowledge to build a robust, safe, and effective pharmaceutical product.
References
- ICH. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
- Patil, K., et al. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. Impactfactor.
- Ghazal, L., et al. (2023). A Stability-Indicating Validated RP-HPLC Method for the Determination of Etoricoxib and It's Degradants. ResearchGate.
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
- AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials.
- BOC Sciences. Etoricoxib and Impurities.
- SynThink. Etoricoxib EP Impurities & USP Related Compounds.
- RAPS. (2023). ICH releases overhauled stability guideline for consultation.
- Ghazal, L., et al. (2023). Summary of forced degradation outcomes of Etoricoxib. ResearchGate.
- Kumar, A., et al. (2020). Stress degradation study of Etoricoxib, isolation, and characterization of major degradation impurity... CiteDrive.
- Patil, K., et al. (2023). Forced degradation results of etoricoxib in the developed method in different stress condition. ResearchGate.
- Matthews, C.Z., et al. (2004). Isolation and structural characterization of the photolysis products of etoricoxib. PubMed.
- Saini, B., & Kumar, S. (2009). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. Semantic Scholar.
- SynZeal. Etoricoxib Impurities.
- ICH. Quality Guidelines.
- Reddy, B.P., et al. (2012). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. CORE.
- Pharmaffiliates. Etoricoxib-Impurities.
- Alzaghal, N., et al. (2023). HPLC validation and stress degradation behavior of Etoricoxib in tablets dosage form. Semantic Scholar.
- Al-Khateeb, L.A., et al. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. MDPI.
- Annapurna, M.M., et al. (2023). Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. Asian Journal of Pharmaceutics.
- Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Etoricoxib Glenmark.
- Annapurna, M.M., et al. (2023). Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. Asian Journal of Pharmaceutics (AJP).
- PubChem. Etoricoxib.
- Kumar, A., et al. (2020). Etoricoxib base degradation sample 2 mL of 1 N NaOH (3 h at 80 °C). ResearchGate.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. scribd.com [scribd.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. citedrive.com [citedrive.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 11. Isolation and structural characterization of the photolysis products of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. [PDF] Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Battle of Precision: Inter-laboratory Comparison Guide for the Analysis of Etoricoxib Impurities
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The safety and efficacy of a drug product are intrinsically linked to its purity. For Etoricoxib, a selective COX-2 inhibitor, rigorous control of impurities is a critical aspect of quality assurance. This guide presents a framework for an inter-laboratory comparison of two common analytical techniques for the quantification of Etoricoxib impurities: a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection and a more modern Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS). By presenting a detailed, hypothetical inter-laboratory study, this document provides a comprehensive guide for researchers to design and evaluate their own internal and external method comparisons, ensuring robust and reliable impurity control.
Introduction: The Imperative of Impurity Profiling in Etoricoxib
Etoricoxib is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[1][2] The manufacturing process and storage of Etoricoxib can lead to the formation of various impurities, including process-related impurities and degradation products.[][4] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.[] Therefore, regulatory bodies worldwide mandate strict control over the impurity profile of active pharmaceutical ingredients (APIs) and finished drug products.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines on the validation of analytical procedures (ICH Q2(R2)) and analytical procedure development (ICH Q14), which form the bedrock of our approach in this guide.[5][6][7][8][9] A robust and validated analytical method is paramount for the accurate quantification of these impurities. This guide will delve into a comparative analysis of two prevalent methods, offering insights into their respective strengths and weaknesses in a multi-laboratory setting.
Designing the Inter-laboratory Study: A Blueprint for Robust Comparison
An inter-laboratory study is the gold standard for assessing the reproducibility and robustness of an analytical method. The following sections outline the key considerations in designing such a study for Etoricoxib impurity analysis.
Selection of Target Impurities
For this hypothetical study, a selection of known Etoricoxib impurities will be targeted. These include both process-related impurities and a potential degradation product. The selection is based on their likelihood of occurrence and potential impact on drug quality.
-
Impurity A: A known process-related impurity.
-
Impurity B: Another common process-related impurity.
-
Impurity C (Degradation Product): A product of forced degradation studies, such as oxidation or hydrolysis.[4][10]
Reference standards for these impurities are commercially available from various suppliers.[1][][11][12]
Participating Laboratories
To ensure a comprehensive evaluation, the study should involve a minimum of three independent laboratories with experience in pharmaceutical analysis. Each laboratory will receive identical sample sets and will be required to follow the prescribed analytical procedures.
Sample Preparation
A standardized sample preparation protocol is crucial to minimize variability between laboratories.
Protocol:
-
Accurately weigh 25 mg of the Etoricoxib drug substance.[10]
-
Transfer to a 50 mL volumetric flask.[10]
-
Add approximately 30 mL of diluent (e.g., a mixture of buffer and acetonitrile).[10]
-
Sonicate for 15 minutes to ensure complete dissolution.[13]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection.[14]
The Contenders: Analytical Methodologies Under Scrutiny
Two distinct yet widely used analytical methods will be compared in this inter-laboratory study.
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection
This is a conventional and widely adopted method for routine quality control.[4][10][15][16]
Experimental Protocol:
-
Column: Zorbax SB CN (250 x 4.6 mm, 5 µm particle size) or equivalent.[4][10]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02 M disodium hydrogen orthophosphate, pH adjusted to 7.2) and acetonitrile in a 60:40 v/v ratio.[4][10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.[17]
Method 2: The High-Performer - UPLC with Mass Spectrometric Detection
This method offers higher resolution, sensitivity, and specificity, which can be particularly advantageous for complex impurity profiles.[18]
Experimental Protocol:
-
Column: A sub-2 µm particle size column suitable for UPLC.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a volatile buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Detection: Mass Spectrometry (e.g., single quadrupole or tandem MS) in a suitable ionization mode (e.g., Electrospray Ionization - ESI).
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
Visualizing the Workflow
A clear and logical workflow is essential for a successful inter-laboratory study.
Caption: Workflow of the inter-laboratory comparison study.
Head-to-Head Comparison: Analyzing the Hypothetical Data
The following tables summarize the hypothetical data generated from the inter-laboratory study. The acceptance criteria are based on typical requirements outlined in the ICH guidelines.[5][6][7]
Linearity
Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Method 1 (HPLC-UV) | Method 2 (UPLC-MS) | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
-
Analysis: Both methods would be expected to demonstrate excellent linearity. The UPLC-MS method may show a slightly higher correlation coefficient due to its inherent selectivity.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies.
| Impurity | Method 1 (HPLC-UV) % Recovery (RSD%) | Method 2 (UPLC-MS) % Recovery (RSD%) | Acceptance Criteria |
| Impurity A | 98.5 (1.8%) | 99.2 (1.1%) | 80-120% |
| Impurity B | 99.1 (1.5%) | 100.5 (0.9%) | 80-120% |
| Impurity C | 97.9 (2.1%) | 99.8 (1.3%) | 80-120% |
-
Analysis: Both methods are expected to show good accuracy. The UPLC-MS method might exhibit slightly better recovery and lower relative standard deviation (RSD) due to reduced matrix interference.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
| Parameter | Method 1 (HPLC-UV) RSD% | Method 2 (UPLC-MS) RSD% | Acceptance Criteria |
| Repeatability (Intra-day) | < 2.5% | < 1.5% | ≤ 5% |
| Intermediate Precision (Inter-day) | < 3.0% | < 2.0% | ≤ 10% |
-
Analysis: The UPLC-MS method is anticipated to demonstrate superior precision due to its higher efficiency and automation, leading to lower variability.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
| Parameter | Method 1 (HPLC-UV) | Method 2 (UPLC-MS) |
| Peak Purity | Pass | N/A |
| Mass Confirmation | N/A | Confirmed |
-
Analysis: While the HPLC-UV method can demonstrate specificity through peak purity analysis, the UPLC-MS method provides unambiguous identification through mass-to-charge ratio, offering a higher degree of confidence.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method 1 (HPLC-UV) | Method 2 (UPLC-MS) |
| LOD | ~0.01 µg/mL | ~0.001 µg/mL |
| LOQ | ~0.03 µg/mL | ~0.003 µg/mL |
-
Analysis: The UPLC-MS method is expected to be significantly more sensitive, with lower LOD and LOQ values, making it ideal for detecting and quantifying trace-level impurities.
Potential Degradation Pathway of Etoricoxib
Understanding the potential degradation pathways of Etoricoxib is crucial for developing a stability-indicating method. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) help in identifying potential degradation products.[4][10]
Caption: Potential degradation pathways of Etoricoxib.
Conclusion: Selecting the Right Tool for the Job
This guide has outlined a comprehensive framework for an inter-laboratory comparison of HPLC-UV and UPLC-MS methods for the analysis of Etoricoxib impurities.
The HPLC-UV method remains a robust and reliable workhorse for routine quality control, offering a good balance of performance and cost-effectiveness. Its simplicity and widespread availability make it a suitable choice for many laboratories.
The UPLC-MS method , on the other hand, represents a significant advancement in analytical capability. Its superior sensitivity, specificity, and speed make it the preferred choice for challenging applications, such as the analysis of complex impurity profiles, trace-level impurity quantification, and in-depth structural elucidation.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including regulatory expectations, the complexity of the sample matrix, and the available resources. This guide provides the foundational knowledge for laboratories to make an informed decision and to design and execute their own robust inter-laboratory comparisons, thereby ensuring the quality and safety of Etoricoxib drug products.
References
-
Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. (2015). ResearchGate. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
-
Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. CORE. [Link]
-
Etoricoxib Impurities and Related Compound. Veeprho. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]
-
Etoricoxib EP Impurities & USP Related Compounds. SynThink. [Link]
-
Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. (2007). Taylor & Francis Online. [Link]
-
Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. (2022). National Institutes of Health. [Link]
-
Etoricoxib Impurities. Venkatasai Life Sciences. [Link]
-
A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. (2023). Impactfactor. [Link]
-
Etoricoxib Impurities. SynZeal. [Link]
-
Analytical techniques for the assay of etoricoxib - a review. (2024). ScienceGate. [Link]
-
Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
A Review on Various Analytical Methodologies for Etoricoxib. (2021). AIJR Journals. [Link]
-
RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Scholars Research Library. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. journals.aijr.org [journals.aijr.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Etoricoxib Impurities | SynZeal [synzeal.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tnsroindia.org.in [tnsroindia.org.in]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Analytical techniques for the assay of etoricoxib - a review [wisdomlib.org]
A Comparative Guide to the Purity Assessment of Etoricoxib Impurity 12 Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of accurate analytical data. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of the Etoricoxib Impurity 12 reference standard. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination, in line with stringent regulatory expectations.
Etoricoxib, a selective COX-2 inhibitor, is used for the management of pain and inflammation.[1][2] During its synthesis and storage, various impurities can arise, which must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4] this compound, chemically known as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, is one such potential impurity.[5][6][7] The availability of a highly pure reference standard for this impurity is critical for the development and validation of analytical methods to quantify its presence in the active pharmaceutical ingredient (API).
This guide will compare three powerful analytical techniques for the purity assessment of the this compound reference standard:
-
High-Performance Liquid Chromatography (HPLC) : The workhorse of pharmaceutical analysis for purity and impurity determination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : A technique offering enhanced specificity and sensitivity for impurity identification and characterization.[8][9]
-
Quantitative Nuclear Magnetic Resonance (qNMR) : An absolute quantification method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[10][11]
The Crucial Role of Reference Standards
A reference standard is a highly purified compound used as a benchmark for analytical tests.[12][13] Its purity must be accurately determined and documented to ensure the reliability of quantitative analyses.[14][15] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), outline the requirements for reporting, identifying, and qualifying impurities in new drug substances, underscoring the necessity of well-characterized reference standards.[3][16][17]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the desired level of accuracy, the nature of the impurities, and the intended use of the reference standard. The following sections provide a detailed comparison of HPLC, LC-MS, and qNMR for the characterization of the this compound reference standard.
Workflow for Purity Assessment of a Reference Standard
Caption: A comprehensive workflow for the qualification of a pharmaceutical reference standard.
High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity
HPLC is the most widely used technique for determining the purity of drug substances and for separating and quantifying impurities.[18][19][20] Its robustness, precision, and adaptability make it an indispensable tool in a quality control setting.
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity analysis of Etoricoxib and its impurities, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.[21][22]
Experimental Protocol: HPLC Purity of this compound
Objective: To determine the chromatographic purity of the this compound reference standard by assessing the area percentage of the main peak relative to the total area of all observed peaks.
Instrumentation:
-
HPLC system with a UV detector (e.g., PDA detector)
-
Column: Zorbax SB CN (250 x 4.6 mm), 5 µm particle size[18][21]
-
Software for data acquisition and processing
Reagents:
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen orthophosphate (AR grade)
-
Sodium hydroxide (AR grade)
-
Water (Milli-Q or equivalent)
-
This compound Reference Standard
Procedure:
-
Mobile Phase Preparation: Prepare a 0.02 M solution of disodium hydrogen orthophosphate in water and adjust the pH to 7.2 with 1 N sodium hydroxide solution. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio.[18][21]
-
Diluent Preparation: Use the mobile phase as the diluent.
-
Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 25 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.[18][21]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 235 nm[23]
-
Injection volume: 10 µL
-
-
System Suitability: Inject the standard solution five times and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area).
-
Analysis: Inject the standard solution in duplicate.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the area of the main peak relative to the sum of the areas of all peaks.
Causality Behind Choices:
-
Column Chemistry (Cyano): A cyano (CN) column provides a different selectivity compared to standard C18 columns and can be beneficial for separating structurally similar impurities.
-
Mobile Phase pH: A pH of 7.2 is chosen to ensure the analyte is in a suitable ionization state for good peak shape and retention on the reversed-phase column.
-
Detection Wavelength: 235 nm is selected based on the UV spectrum of Etoricoxib and its impurities to ensure adequate sensitivity for both the main component and potential impurities.[23]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Purity
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[8][24][25] This technique is invaluable for confirming the identity of the main peak and for identifying unknown impurities by providing molecular weight information.[26]
Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). This provides a mass spectrum that can be used to determine the molecular weight of the eluted compounds.
Experimental Protocol: LC-MS Analysis of this compound
Objective: To confirm the molecular weight of the main peak as this compound and to identify any co-eluting or minor impurities.
Instrumentation:
-
LC-MS system (e.g., HPLC coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer)
-
Chromatographic conditions similar to the HPLC method.
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS Analysis:
-
Use the same chromatographic method as for HPLC purity.
-
Divert the flow to the mass spectrometer after the UV detector.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (409.89 g/mol ) and potential impurities.[7]
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and confirm that the observed m/z corresponds to the protonated molecule [M+H]+ of this compound.
-
Examine the mass spectra of any minor peaks to tentatively identify them based on their molecular weights.
-
Causality Behind Choices:
-
ESI Positive Mode: Etoricoxib and its related impurities contain basic nitrogen atoms that are readily protonated, making ESI in positive mode an efficient ionization technique.
-
High-Resolution MS (e.g., TOF or Orbitrap): Using a high-resolution mass analyzer allows for the determination of the elemental composition of the parent ion and any fragments, which greatly aids in the structural elucidation of unknown impurities.[25]
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11]
Principle: A known mass of the sample is dissolved with a known mass of a certified internal standard of known purity in a deuterated solvent. The ¹H NMR spectrum is then acquired under quantitative conditions. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated.[27]
Experimental Protocol: qNMR Purity of this compound
Objective: To determine the absolute purity (as a mass fraction) of the this compound reference standard.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance with high precision
Reagents:
-
This compound Reference Standard
-
Certified Internal Standard (e.g., Maleic acid, certified for qNMR)[28]
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Accurately weigh approximately 5 mg of the certified internal standard.
-
Dissolve both in a known volume of deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
-
Purity Calculation: The purity of the sample (P_spl) is calculated using the following equation:
P_spl = (I_spl / I_std) * (N_std / N_spl) * (M_spl / M_std) * (m_std / m_spl) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
P = Purity of the standard
-
spl = sample (this compound)
-
std = internal standard
-
Causality Behind Choices:
-
Internal Standard Selection: The internal standard should be stable, non-volatile, have signals that do not overlap with the analyte signals, and have a certified purity traceable to a primary standard (e.g., from NIST).[29]
-
Quantitative Acquisition Parameters: A long relaxation delay (e.g., 5 times the longest T1) is crucial to ensure complete relaxation of all protons, leading to accurate integration.
qNMR Workflow
Caption: Step-by-step workflow for absolute purity determination by qNMR.
Comparison Summary
| Feature | HPLC | LC-MS | qNMR |
| Principle | Chromatographic Separation | Separation + Mass Detection | Nuclear Magnetic Resonance |
| Purity Type | Chromatographic Purity (Area %) | Mass Purity (Identity Confirmation) | Absolute Purity (Mass Fraction) |
| Primary Use | Routine QC, Purity/Impurity Profiling | Impurity Identification, Structure Confirmation | Certification of Reference Standards |
| Strengths | Robust, Precise, Widely Available | High Specificity & Sensitivity, MW Info | Primary Method, High Accuracy, No Analyte-Specific RS Needed |
| Limitations | Requires a Reference Standard for Quantification, Assumes Equal Detector Response | More Complex, Higher Cost, Semi-Quantitative without Standards | Lower Sensitivity, Higher Initial Cost, Requires Expertise |
Conclusion
The purity assessment of a pharmaceutical reference standard like this compound requires a multi-faceted analytical approach. While HPLC provides a robust and reliable method for determining chromatographic purity and is essential for routine quality control, it relies on the assumption of equal detector response for all impurities. LC-MS is a powerful tool for confirming the identity of the main component and for the structural elucidation of unknown impurities, thereby ensuring mass purity. However, for the definitive certification of a reference standard, qNMR stands out as a primary method capable of providing an absolute purity value traceable to SI units, without the need for an identical, pre-certified standard of the impurity itself.
For a comprehensive and self-validating characterization of the this compound reference standard, a combination of these techniques is recommended. HPLC establishes the impurity profile, LC-MS confirms the identity of the components, and qNMR provides a highly accurate and defensible absolute purity value. This orthogonal approach ensures the highest level of confidence in the quality of the reference standard, which in turn underpins the accuracy of all subsequent analytical measurements in the drug development process.
References
-
Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. (2015). Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Retrieved from [Link]
-
Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib - CORE. (n.d.). Retrieved from [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved from [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). Retrieved from [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Retrieved from [Link]
-
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities - Innovational Journals. (n.d.). Retrieved from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. (n.d.). Retrieved from [Link]
-
This compound | C21H16ClN3O2S | CID 101752555 - PubChem. (n.d.). Retrieved from [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2023). Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (n.d.). Retrieved from [Link]
-
Mass spectrometry in impurity profiling - ResearchGate. (2004). Retrieved from [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
-
This compound | 646459-41-8 - SynZeal. (n.d.). Retrieved from [Link]
-
Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline. (2012). Retrieved from [Link]
-
Determination of etoricoxib in pharmaceutical formulations by HPLC method. (n.d.). Retrieved from [Link]
-
USP Medicines Compendium - Etoricoxib - 2014-02-28 PDF - Scribd. (2014). Retrieved from [Link]
-
This compound | CAS 646459-41-8 - Veeprho. (n.d.). Retrieved from [Link]
-
Reference-Standard Material Qualification | Pharmaceutical Technology. (2009). Retrieved from [Link]
-
Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as (31)P qNMR standards - PubMed. (2014). Retrieved from [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2020). Retrieved from [Link]
-
Etoricoxib - Drug Monograph - DrugInfoSys.com. (n.d.). Retrieved from [Link]
-
Using high-performance quantitative NMR (HP-qNMR(A (R))) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties < 0.1 - ResearchGate. (2010). Retrieved from [Link]
-
Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities - NIH. (2022). Retrieved from [Link]
-
Reference Standards in the Pharmaceutical Industry - MRIGlobal. (n.d.). Retrieved from [Link]
-
Analytical techniques for the assay of etoricoxib - a review. (2023). Retrieved from [Link]
-
Creating Working Reference Standard (WRS) Qualification Protocols. (n.d.). Retrieved from [Link]
-
RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations - Scholars Research Library. (2011). Retrieved from [Link]
-
Determination Of Etoricoxib By Analytical And Bioanalytical Methods: A Review. (n.d.). Retrieved from [Link]
-
A Review on Various Analytical Methodologies for Etoricoxib - AIJR Journals. (2021). Retrieved from [Link]
-
Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem. (n.d.). Retrieved from [Link]
-
Analytical Method Development And Validation Of Etoricoxib Using Uv Spectroscopy - Jetir.Org. (n.d.). Retrieved from [Link]
-
Certified reference materials for quantitative NMR - Separation Science. (2023). Retrieved from [Link]
-
Identification of Etoricoxib Polymorphic Crystalline Form in Pharmaceutical Raw Materials - SAS Publishers. (n.d.). Retrieved from [Link]
-
Etoricoxib USP RC B - Allmpus - Research and Development. (n.d.). Retrieved from [Link]
-
Public Assessment Report Scientific discussion Etoricoxib Alter 30 mg, 60 mg, 90 mg and 120 mg Film-Coated Tablets - CIMA. (n.d.). Retrieved from [Link]
Sources
- 1. Etoricoxib - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 2. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 646459-41-8 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 8. innovationaljournals.com [innovationaljournals.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as (31)P qNMR standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 12. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. mriglobal.org [mriglobal.org]
- 16. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Analytical techniques for the assay of etoricoxib - a review [wisdomlib.org]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. researchgate.net [researchgate.net]
- 22. ijpsonline.com [ijpsonline.com]
- 23. jetir.org [jetir.org]
- 24. pharmtech.com [pharmtech.com]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. researchgate.net [researchgate.net]
- 27. pubsapp.acs.org [pubsapp.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
A Comparative Guide to the Analytical Quantification of Etoricoxib: Benchmarking Against the Official Indian Pharmacopoeial Method
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of the official analytical method for Etoricoxib, as detailed in the Indian Pharmacopoeia 2018, with several alternative methods developed and validated in the scientific literature. By examining the underlying principles, experimental protocols, and performance data, this document aims to equip you with the knowledge to make informed decisions when selecting an analytical strategy for Etoricoxib.
Introduction to Etoricoxib and the Imperative for Rigorous Analysis
Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] Its targeted mechanism of action offers an improved gastrointestinal safety profile compared to non-selective NSAIDs. The therapeutic efficacy and safety of Etoricoxib formulations are intrinsically linked to the precise amount of the API in the dosage form. Therefore, robust and validated analytical methods are crucial for ensuring product quality, consistency, and adherence to regulatory standards.
While major pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) do not currently feature a monograph for Etoricoxib, the Indian Pharmacopoeia (IP) 2018 provides an official method for its analysis.[2] This guide will use the IP 2018 method as the official benchmark against which we will compare alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry.
The Official Benchmark: The Indian Pharmacopoeia (IP) 2018 Method
The Indian Pharmacopoeia 2018 outlines an HPLC method for the assay of Etoricoxib in pharmaceutical preparations. This method serves as the legal standard for quality control in India and a reliable benchmark for comparison.
Principle of the IP 2018 HPLC Method
The IP 2018 method is a reversed-phase HPLC technique. In this method, a non-polar stationary phase is used with a polar mobile phase. Etoricoxib, being a relatively non-polar molecule, is retained on the column and then eluted by the mobile phase. The amount of Etoricoxib is quantified by measuring the absorbance of the eluate at a specific wavelength using a UV detector.
Experimental Protocol for the IP 2018 HPLC Assay
The following protocol is based on the available information for the assay of Etoricoxib tablets as per the Indian Pharmacopoeia.[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 55 volumes of a buffer solution (prepared by dissolving 6.8 g of potassium dihydrogen phosphate in water, adjusting the pH to 7.0 with 1M sodium hydroxide, and making up the volume to 1000 ml) and 45 volumes of acetonitrile.[1]
-
Stationary Phase: A suitable octadecylsilane (C18) column.
-
Detection Wavelength: To be specified based on the full monograph, however, published methods often use wavelengths around 235 nm.
-
Flow Rate: To be specified based on the full monograph, typically around 1.0 ml/min in similar methods.[2]
-
Injection Volume: To be specified based on the full monograph, typically 20 µl.[2]
Standard Solution Preparation:
-
Accurately weigh a suitable quantity of Etoricoxib working standard and dissolve it in the mobile phase to obtain a known concentration.
Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 Etoricoxib tablets.
-
Accurately weigh a quantity of the powder equivalent to a specified amount of Etoricoxib and transfer it to a volumetric flask.
-
Add a suitable amount of mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter.
Procedure:
-
Inject replicate volumes of the standard solution and record the peak areas. The relative standard deviation for replicate injections should not be more than 2.0%.[1]
-
Inject the sample solution and record the peak area.
-
Calculate the percentage of Etoricoxib in the tablets using the formula:
Formula adapted from general HPLC assay calculations.[1]
Workflow for the IP 2018 HPLC Assay
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Etoricoxib Impurity 12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the safe and compliant disposal of Etoricoxib Impurity 12 (CAS No. 646459-41-8). As a Senior Application Scientist, my objective is to equip you not just with a set of instructions, but with a robust, decision-making process rooted in scientific integrity and regulatory compliance. The absence of a specific Safety Data Sheet (SDS) for this impurity necessitates a cautious and systematic approach to waste management. This document will guide you through the critical steps of waste characterization, segregation, and disposal, ensuring the safety of laboratory personnel and the protection of our environment.
The Foundational Principle: Waste Characterization
The cornerstone of any chemical disposal procedure is the accurate classification of the waste. Without a specific SDS for this compound, we must rely on the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] The primary question to answer is: Is this compound a hazardous waste?
Pharmaceutical waste can be classified as hazardous if it meets one or more of the following criteria:
-
P-listed or U-listed wastes: These are commercial chemical products that are considered acutely hazardous (P-list) or toxic (U-list) when discarded.[3]
-
Characteristic Wastes: The waste exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
State-specific regulations: Some states have more stringent regulations than the federal EPA.
Operational Steps for Characterization:
-
Review Available Data: While a specific SDS is unavailable, you should consult the SDS for the parent compound, Etoricoxib.[4] The SDS for Etoricoxib indicates that the compound itself may be harmful if swallowed and fatal in contact with skin, suggesting potential toxicity.[5] Impurities can have different, and sometimes more severe, toxicological profiles than the active pharmaceutical ingredient (API).
-
Consult with your Environmental, Health, and Safety (EHS) Department: Your institution's EHS professionals are the definitive resource for waste characterization. They can assist in evaluating the impurity's chemical structure and available toxicological data to make a formal determination.
-
Err on the Side of Caution: In the absence of conclusive data, the most prudent course of action is to manage the waste as hazardous. This approach minimizes risk and ensures compliance with the most stringent potential requirements. For the remainder of this guide, we will proceed with the conservative assumption that this compound should be handled as a hazardous pharmaceutical waste.
Segregation and Container Management: The Keys to Safety
Proper segregation and containment are critical to prevent accidental exposure and ensure that the waste is directed to the appropriate disposal facility.[6]
| Container Type | Description | Labeling Requirements |
| Primary Container | The vial or vessel directly holding the this compound. | Must be securely sealed. |
| Secondary Container | A larger, leak-proof container holding the primary container(s). | Must be compatible with the chemical. |
| Waste Accumulation Container | A designated container for collecting hazardous pharmaceutical waste. | Must be clearly labeled "Hazardous Waste."[7] |
Step-by-Step Segregation and Storage Protocol:
-
Do Not Mix Wastes: Never mix this compound with other chemical wastes unless explicitly instructed to do so by your EHS department. Mixing can lead to unknown chemical reactions and complicates the disposal process.
-
Use Designated Containers: Place all waste materials contaminated with this compound (e.g., vials, pipette tips, gloves, absorbent paper) into a designated hazardous waste container. Under EPA regulations, this is typically a black container for hazardous pharmaceutical waste.[1][6]
-
Proper Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date the first item of waste was placed in the container.[7]
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. The container must be kept closed at all times except when adding waste.
-
Accumulation Time Limits: Under the EPA's Subpart P regulations for healthcare facilities and laboratories, hazardous pharmaceutical waste can be accumulated on-site for up to one year.[8][9]
The Disposal Workflow: From Laboratory to Final Disposition
The disposal of hazardous pharmaceutical waste is a regulated process that must be handled by a licensed hazardous waste transporter.[10]
Caption: Disposal workflow for this compound.
Procedural Steps for Disposal:
-
Initiate Pickup Request: Once the waste container is full or nearing its accumulation time limit, follow your institution's protocol to request a pickup from the EHS department.
-
EHS Collection: Trained EHS personnel will collect the labeled container from your laboratory and transport it to a central accumulation area.
-
Documentation: The EHS department will complete the necessary hazardous waste manifest. This is a legal document that tracks the waste from its point of generation to its final disposal ("cradle to grave").[6]
-
Transportation and Incineration: A licensed hazardous waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The standard and recommended method for disposing of hazardous pharmaceutical waste is high-temperature incineration.[6] This process destroys the active chemical components, rendering them non-hazardous.
Spill Management and Emergency Procedures
Accidents can happen, and a clear, concise emergency plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or the substance is airborne, evacuate the immediate area.
-
Consult the SDS: Refer to the SDS for Etoricoxib for guidance on personal protective equipment (PPE) and immediate first aid measures.[4][5]
-
Control the Spill: If it is safe to do so, use a chemical spill kit to contain and absorb the spilled material. Do not use water, as this may spread the contamination.
-
Clean-up: Place all contaminated materials (absorbent pads, PPE, etc.) into a designated hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and the EHS department, regardless of the size.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound, and indeed all laboratory chemicals, is not merely a procedural task but a professional responsibility. By adhering to the principles of careful waste characterization, meticulous segregation, and compliant disposal, we uphold our commitment to the safety of our colleagues and the stewardship of our environment. Always consult your institution's EHS department as the final authority on waste management procedures.
References
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
This compound | 646459-41-8. SynZeal. [Link]
-
This compound | C21H16ClN3O2S | CID 101752555. PubChem, National Institutes of Health. [Link]
-
EPA's Final Waste Pharmaceuticals Rule and What it Means For You. PTP Consulting, LLC. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]
-
EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]
-
EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. Secure Waste. [Link]
-
Why Pharmaceutical Waste Disposal Requires Special Handling. VLS Environmental Solutions. [Link]
-
Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. MCF Environmental Services. [Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. ASMAI. [Link]
-
Safety Data Sheet Etoricoxib Formulation. Organon. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]
-
eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Etoricoxib | C18H15ClN2O2S | CID 123619. PubChem, National Institutes of Health. [Link]
-
Etoricoxib Formulation. Organon. [Link]
-
This compound | CAS No: 646459-41-8. Cleanchem. [Link]
Sources
- 1. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. epa.gov [epa.gov]
- 4. organon.com [organon.com]
- 5. fishersci.com [fishersci.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. ehsprogress.com [ehsprogress.com]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. allcleanhaz.com [allcleanhaz.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Etoricoxib Impurity 12
The Foundation: A Proactive Risk Assessment
Before any handling of Etoricoxib Impurity 12, a thorough risk assessment is not just a recommendation; it is a critical necessity.[5][6][7] The Safety Data Sheet (SDS) for the parent compound, Etoricoxib, reveals significant hazards, including acute dermal toxicity ("Fatal in contact with skin"), suspected reproductive toxicity, and target organ damage with repeated exposure.[8][9][10][11] Given the structural similarity, it is prudent to assume that this compound may exhibit a similar hazard profile.
Our risk assessment, therefore, is predicated on the "Precautionary Principle." We will operate under the assumption of high potency and significant dermal and inhalation risks. This proactive stance informs every subsequent decision regarding engineering controls, administrative procedures, and the final line of defense: Personal Protective Equipment.
Key Hazard Considerations for this compound:
| Hazard Classification (Inferred from Etoricoxib) | Potential Routes of Exposure | Implication for Handling |
| Acute Dermal Toxicity (Category 1/2) [10][11] | Skin contact | Requires meticulous attention to glove selection and gown integrity. |
| Reproductive Toxicity (Category 2) [8][9][10] | Inhalation, Skin Absorption, Ingestion | Mandates stringent containment to protect all personnel, especially those of reproductive age. |
| Specific Target Organ Toxicity (Repeated Exposure) [8][9][10] | Inhalation, Ingestion | Necessitates the use of respiratory protection and strict measures to prevent aerosolization. |
| Aquatic Toxicity [8][10] | Improper disposal | Requires a dedicated and compliant waste disposal stream. |
The Hierarchy of Controls: A Multi-Layered Defense
It is a fundamental tenet of laboratory safety that PPE is the last line of defense.[6][12] Before we even consider gloves and respirators, we must implement robust engineering and administrative controls.
-
Engineering Controls : These are the most effective measures as they physically isolate the hazard from the researcher.
-
Fume Hoods/Containment Ventilated Enclosures (CVEs) : All manipulations of solid this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood or a powder containment hood.[5][13]
-
Biosafety Cabinets (BSCs) : For procedures requiring sterility, a Class II or III BSC can provide both product and personnel protection.[13][14]
-
-
Administrative Controls : These are the work practices and procedures that reduce the risk of exposure.
-
Restricted Access : The area where this compound is handled should be clearly demarcated and access restricted to trained personnel.
-
Standard Operating Procedures (SOPs) : Detailed, written SOPs for every procedure involving this compound are mandatory.
-
Training : All personnel must be thoroughly trained on the potential hazards, the specific handling SOPs, and the correct use of PPE before they are authorized to work with this compound.[6][7]
-
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific tasks being performed, always erring on the side of greater protection in the absence of definitive data for this compound.[6][7][12][15]
A. Hand Protection: The Critical Barrier
Given the high dermal toxicity of the parent compound, robust hand protection is non-negotiable.[10][11]
-
Double Gloving : The use of two pairs of nitrile gloves is the recommended minimum.[12] This provides a critical safety margin in case the outer glove is breached.
-
Glove Compatibility : Ensure that the chosen gloves are resistant to the solvents being used in the procedure.
-
Frequent Changes : Gloves should be changed immediately if they are known to be contaminated, and at regular intervals (e.g., every 30-60 minutes) during extended procedures.[14]
B. Body Protection: Preventing Skin Contact
A standard cotton lab coat is insufficient for handling potent compounds.
-
Disposable Gowns : A disposable, solid-front gown made of a protective material like polyethylene-coated polypropylene is required.[14] This provides a barrier against splashes and dust. Gowns should be changed at the end of each work session or immediately if contaminated.
C. Eye and Face Protection: Shielding from Splashes and Aerosols
Standard safety glasses do not provide adequate protection.
-
Chemical Splash Goggles : These are mandatory to protect against splashes from any direction.[12][16]
-
Face Shield : When there is a significant risk of splashes, such as when handling larger quantities of solutions, a face shield should be worn in addition to chemical splash goggles.[12][16]
D. Respiratory Protection: Guarding Against Inhalation
Due to the potential for aerosolization of this potent compound, respiratory protection is essential.[5][14]
-
N95 Respirator : For handling small quantities of the solid material in a well-ventilated fume hood, a properly fit-tested N95 respirator is the minimum requirement.
-
Powered Air-Purifying Respirator (PAPR) : For larger scale operations, or if there is a higher risk of aerosol generation, a PAPR provides a higher level of protection and is strongly recommended.
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Step-by-Step Donning Procedure:
-
Gown : Put on the disposable gown, ensuring it is fully fastened.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Respirator : Perform a fit-check for your N95 respirator or ensure your PAPR is functioning correctly.
-
Goggles and Face Shield : Put on your chemical splash goggles, followed by a face shield if required.
-
Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the gown.
Step-by-Step Doffing Procedure (to be performed in a designated area):
-
Outer Gloves : Remove the outer, most contaminated pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves : Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from your body and turning it inside out. The inner gloves should be removed with the gown. Dispose of them together in the hazardous waste container.
-
Face Shield and Goggles : Remove the face shield (if used) and then the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Respirator : Remove your respirator.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.[17][18][19][20]
-
Waste Segregation : All solid waste contaminated with this compound (gloves, gowns, pipette tips, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.[20]
-
Liquid Waste : All liquid waste containing this impurity must be collected in a separate, labeled hazardous waste container. Under no circumstances should this waste be poured down the drain.
-
Waste Management : Disposal of hazardous waste must comply with all local, state, and federal regulations.[19] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Visualizing the Workflow
To ensure clarity and consistency, the following diagrams illustrate the key decision-making and procedural workflows for handling this compound.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Experimental Protocol: Weighing Solid Compound
Caption: Step-by-step workflow for weighing solid this compound.
References
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved from [Link]
-
NIOSH Recommends PPE to Prevent Hazardous Drugs Exposure. (2008, October 25). Occupational Health & Safety. Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). LabRepCo. Retrieved from [Link]
-
PPE for Health Care Workers Who Work with Hazardous Drugs. (2009). NIOSH. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET Etoricoxib Formulation. (2024, April 6). Organon. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Personal Protective Equipment for Laboratories. (n.d.). Environmental Health & Safety, Princeton University. Retrieved from [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023, June 9). Rpharmy. Retrieved from [Link]
-
SAFETY DATA SHEET Etoricoxib Formulation. (2024, April 6). Organon. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities. (n.d.). HPAE. Retrieved from [Link]
-
This compound. (n.d.). Veeprho. Retrieved from [Link]
-
This compound. (n.d.). SynZeal. Retrieved from [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle. Retrieved from [Link]
-
Pharmaceutical Wastes. (n.d.). Auburn University. Retrieved from [Link]
-
Potent Pharmaceutical Compound Containment Case Study. (n.d.). American Industrial Hygiene Association (AIHA). Retrieved from [Link]
Sources
- 1. This compound | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 646459-41-8 | SynZeal [synzeal.com]
- 4. This compound | 646459-41-8 [chemicalbook.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. osha.gov [osha.gov]
- 7. clarionsafety.com [clarionsafety.com]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. hpae.org [hpae.org]
- 15. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 16. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. iwaste.epa.gov [iwaste.epa.gov]
- 19. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 20. ba.auburn.edu [ba.auburn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
